Product packaging for Ser-Val(Cat. No.:CAS No. 51782-06-0)

Ser-Val

Cat. No.: B1310948
CAS No.: 51782-06-0
M. Wt: 204.22 g/mol
InChI Key: ILVGMCVCQBJPSH-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Ser-Val dipeptide is a high-purity biochemical reagent provided for research and development purposes. As a short peptide composed of serine and valine, it serves as a fundamental building block in peptide synthesis and metabolic studies. In a research context, dipeptides like this compound are valuable tools for studying peptide structure and function, investigating amino acid transport mechanisms, and exploring mineral-chelating properties, as certain peptide sequences are known to bind minerals like calcium and iron . This product is strictly labeled for Research Use Only (RUO). It is not intended for use in diagnostic procedures or for any human or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4 B1310948 Ser-Val CAS No. 51782-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGMCVCQBJPSH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427223
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51782-06-0
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ser-Val Dipeptide: A Technical Guide on its Biological Function and Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ser-Val (Seryl-Valine) dipeptide is a naturally occurring metabolite formed from the amino acids L-serine and L-valine.[1][2] While its presence in biological systems is established, a comprehensive understanding of its specific biological functions remains an area of active investigation. This technical guide synthesizes the current, albeit limited, knowledge regarding the this compound dipeptide. It further proposes potential biological roles based on the functions of its constituent amino acids and the known activities of other dipeptides. This document also provides detailed experimental protocols and workflows that can be employed to elucidate the biological significance of this compound, aiming to equip researchers with the necessary tools to explore its therapeutic and physiological potential.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzyme inhibition and antioxidant effects.[3] this compound, a dipeptide composed of a polar amino acid (serine) and a hydrophobic amino acid (valine), is cataloged in human metabolite databases, indicating its endogenous presence.[1][4] However, unlike other dipeptides such as Ser-Tyr, which has demonstrated vasorelaxing properties, the specific biological functions of this compound are not well-documented in publicly available literature.[5] This guide will delve into the known characteristics of this compound and extrapolate potential functions to guide future research.

Physicochemical Properties of this compound Dipeptide

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior and designing relevant experiments.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₄[1]
Molecular Weight 204.22 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid[1]
CAS Number 51782-06-0[1]
ChEBI ID CHEBI:74823[1]
HMDB ID HMDB0029052[1][4]

Synthesis and Degradation

Synthesis

The this compound dipeptide is formed through a peptide bond between the carboxyl group of serine and the amino group of valine. In biological systems, it is likely a product of protein degradation by peptidases. For research purposes, this compound can be chemically synthesized.

cluster_synthesis Chemical Synthesis of this compound start Start: Select Synthesis Strategy spps Solid-Phase Peptide Synthesis (SPPS) start->spps Recommended solution Solution-Phase Synthesis start->solution Alternative purify Purification (e.g., HPLC) spps->purify solution->purify characterize Characterization (e.g., Mass Spectrometry, NMR) purify->characterize end End: Pure this compound Dipeptide characterize->end

A high-level workflow for the chemical synthesis of the this compound dipeptide.
Degradation

Dipeptides are typically hydrolyzed into their constituent amino acids by dipeptidases. The stability of the this compound peptide bond in various biological matrices (e.g., plasma, tissue homogenates) is a critical parameter for studying its biological activity.

Postulated Biological Functions and Mechanisms of Action

Direct experimental evidence for the biological functions of this compound is scarce. However, based on the known roles of serine, valine, and other bioactive dipeptides, several potential functions can be postulated.

Neurological Activity

L-serine is a precursor to the neurotransmitters D-serine and glycine (B1666218) and has neuroprotective properties.[6][7] Valine can influence brain serotonin (B10506) levels by competing with tryptophan for transport across the blood-brain barrier. Therefore, this compound could potentially modulate neuronal signaling.

Metabolic Regulation

Valine is a branched-chain amino acid (BCAA) implicated in metabolic signaling, including the TOR pathway, which is involved in aging.[8] The individual amino acids serine and valine have been shown to activate pro-aging signaling pathways.[8] It is plausible that the this compound dipeptide could interact with nutrient-sensing pathways.

Antioxidant and Anti-inflammatory Potential

Many dipeptides exhibit antioxidant and anti-inflammatory properties.[9][10] The potential for this compound to scavenge free radicals or modulate inflammatory pathways warrants investigation.

Potential Signaling Pathways

Based on the functions of its constituent amino acids and related peptides, this compound could potentially interact with several signaling pathways.

cluster_pathways Hypothetical Signaling Pathways for this compound cluster_neuro Neurological Signaling cluster_metabolic Metabolic Signaling cluster_inflammation Inflammatory Signaling SerVal This compound Dipeptide GlyR Glycine Receptor SerVal->GlyR Potential Agonist/Modulator NMDAR NMDA Receptor (via D-Serine) SerVal->NMDAR Indirect Modulation TOR TOR Pathway SerVal->TOR Potential Interaction NFkB NF-κB Pathway SerVal->NFkB Potential Inhibition MAPK MAPK Pathway SerVal->MAPK Potential Modulation cluster_quantification This compound Quantification Workflow sample Biological Sample (e.g., Plasma, CSF) spike Spike with Internal Standard sample->spike precipitate Protein Precipitation spike->precipitate extract Solid-Phase Extraction (SPE) precipitate->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantification using Calibration Curve lcms->quantify

References

Seryl-Valine: A Structural and Functional Analysis in Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-valine (Ser-Val) is a dipeptide composed of the amino acids L-serine and L-valine.[1][2] As a product of protein catabolism, it represents a fundamental biochemical entity within the cellular environment.[3] While the direct signaling roles of many dipeptides are an emerging area of research, the profound and distinct biological activities of its constituent amino acids offer a compelling framework for understanding the potential structure-function relationship of seryl-valine in cells. This technical guide provides a comprehensive overview of the physicochemical properties of seryl-valine, the key signaling pathways modulated by serine and valine, and detailed experimental protocols for investigating their cellular effects.

The hydroxyl group of the serine residue and the hydrophobic isopropyl side chain of the valine residue confer specific chemical properties to the seryl-valine dipeptide.[2] These structural features are critical in dictating its interactions within a biological milieu.[2] Upon cellular uptake and subsequent hydrolysis, seryl-valine can release free serine and valine, which then participate in a variety of metabolic and signaling processes. Notably, serine and valine have been shown to independently activate distinct signaling pathways that converge on critical regulators of cell growth and aging.

This guide will delve into the serine-activated Pkh1/2 pathway and the valine-activated Target of Rapamycin Complex 1 (TORC1) pathway, presenting a logical framework for how seryl-valine could influence these cellular mechanisms. Furthermore, we provide detailed experimental workflows, from chemical synthesis and purification to cellular uptake and downstream analysis, to empower researchers in their investigation of seryl-valine and other dipeptides.

Physicochemical Properties of Seryl-Valine

A thorough understanding of the physicochemical properties of seryl-valine is essential for designing and interpreting experiments. The key properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C8H16N2O4[1]
Molecular Weight 204.22 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid[1]
CAS Number 51782-06-0[2]
Appearance Solid[1]
Water Solubility High[2]
logP -3.54 (Extrapolated)[1]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 5[2]

Cellular Signaling Pathways

While direct evidence for seryl-valine as a signaling molecule is limited, its constituent amino acids are known to be potent activators of distinct and critical cellular signaling pathways. Upon cellular uptake and hydrolysis, seryl-valine can serve as a source of free serine and valine, thereby influencing these pathways.

Serine-Dependent Activation of the Pkh1/2 Pathway

Serine has been demonstrated to promote cellular sensitization and aging through the activation of the PDK1 orthologs, Pkh1/2.[1] This pathway is implicated in sphingolipid biosynthesis.[1] The proposed mechanism involves serine acting as a substrate for serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid synthesis.[1] The resulting increase in sphingolipid levels leads to the activation of Pkh1/2 kinases.[1]

G cluster_serine Serine Signaling cluster_downstream Downstream Effector Serine Serine Serine_Palmitoyltransferase Serine Palmitoyltransferase Serine->Serine_Palmitoyltransferase substrate Sphingolipids Sphingolipids Serine_Palmitoyltransferase->Sphingolipids produces Pkh1_2 Pkh1/2 Kinases Sphingolipids->Pkh1_2 activates Sch9 Sch9 Pkh1_2->Sch9 phosphorylates (T-loop)

Serine-dependent activation of Pkh1/2 kinases.
Valine-Dependent Activation of the TORC1 Pathway

Valine, along with other branched-chain amino acids, is a potent activator of the Target of Rapamycin Complex 1 (TORC1) pathway.[1] TORC1 is a central regulator of cell growth, proliferation, and metabolism. The activation of TORC1 by valine is mediated through the Rag GTPases, which sense amino acid availability and recruit mTORC1 to the lysosomal surface for activation.[4]

G cluster_valine Valine Signaling cluster_downstream Downstream Effector Valine Valine Rag_GTPases Rag GTPases Valine->Rag_GTPases sensed by mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates Sch9 Sch9 mTORC1->Sch9 phosphorylates (hydrophobic motif)

Valine-dependent activation of the mTORC1 complex.
Convergence on the Sch9 Kinase

Both the serine-Pkh1/2 and valine-TORC1 pathways converge on the AGC kinase Sch9 (a homolog of mammalian S6K).[1] Pkh1/2 phosphorylates the T-loop of Sch9, while mTORC1 phosphorylates its hydrophobic motif.[1] This dual phosphorylation leads to the full activation of Sch9, which then regulates downstream processes, including the inhibition of the stress resistance kinase Rim15.[1]

G cluster_upstream Upstream Amino Acid Signals cluster_convergence Convergence Point cluster_downstream Downstream Response Serine Serine Pkh1_2 Pkh1/2 Kinases Serine->Pkh1_2 Valine Valine mTORC1 mTORC1 Valine->mTORC1 Sch9 Sch9 Pkh1_2->Sch9 phosphorylates T-loop mTORC1->Sch9 phosphorylates hydrophobic motif Rim15 Rim15 Kinase Sch9->Rim15 inhibits Stress_Response Stress Response Genes Rim15->Stress_Response activates G Start Start Swell_Resin Swell Fmoc-Val-Wang Resin in DMF Start->Swell_Resin Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection_1 Couple_Serine Couple Fmoc-Ser(tBu)-OH (DIC/HOBt) Fmoc_Deprotection_1->Couple_Serine Fmoc_Deprotection_2 Final Fmoc Deprotection Couple_Serine->Fmoc_Deprotection_2 Cleavage Cleave from Resin (TFA Cocktail) Fmoc_Deprotection_2->Cleavage Precipitate Precipitate with Cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify End Pure Seryl-Valine Purify->End

References

An In-depth Technical Guide to the Metabolic Pathway Identification of the Ser-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive framework for the elucidation of the metabolic pathway of the seryl-valine (Ser-Val) dipeptide. Due to the limited specific literature on this compound, this guide synthesizes established principles of dipeptide metabolism and outlines detailed experimental protocols for its systematic investigation.

Executive Summary

Dipeptides, the smallest units of proteins, are increasingly recognized for their physiological and cell-signaling roles beyond simple nutritional building blocks. The metabolic fate of a specific dipeptide, such as seryl-valine (this compound), is critical to understanding its bioavailability, mechanism of action, and therapeutic potential. This guide details the probable metabolic pathways of this compound, encompassing cellular uptake, enzymatic hydrolysis, and potential downstream signaling effects. Furthermore, it provides actionable experimental protocols for researchers to quantitatively and qualitatively characterize this pathway, from initial transport studies to the identification of metabolic products. The methodologies are designed to be adaptable for both in vitro and in vivo models, providing a robust roadmap for comprehensive dipeptide research.

Postulated Metabolic Pathway of this compound

The metabolism of dipeptides is primarily characterized by two key processes: transport across cellular membranes and hydrolysis into their constituent amino acids.[1] The specific route and rate of these processes are dictated by the dipeptide's structure. For this compound, the metabolic journey can be conceptualized as follows:

  • Cellular Uptake: Intact this compound is likely transported into cells, primarily in the intestine and kidneys, by proton-coupled oligopeptide transporters (POTs), namely PEPT1 and PEPT2.[2] These transporters exhibit broad substrate specificity for di- and tripeptides.[3][4] PEPT1, a low-affinity, high-capacity transporter, is predominantly found in the small intestine, while PEPT2, a high-affinity, low-capacity transporter, is expressed in the kidneys and other tissues.[2]

  • Enzymatic Hydrolysis: Following transport into the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into L-serine and L-valine.[1] Alternatively, this compound may be cleaved by brush border peptidases on the luminal surface of intestinal and renal epithelial cells, with the resulting free amino acids then being absorbed by specific amino acid transporters. The susceptibility of the this compound peptide bond to various peptidases will determine the dominant hydrolytic pathway. While specific data for this compound is scarce, some bacterial dipeptidyl-peptidases (DPPs) have shown activity against peptides with N-terminal serine residues.[5]

  • Constituent Amino Acid Metabolism: Once hydrolyzed, L-serine and L-valine enter their respective, well-established metabolic pathways. L-serine is a central metabolite involved in the synthesis of proteins, other amino acids (glycine, cysteine), purines, and sphingolipids. L-valine is a branched-chain amino acid (BCAA) primarily catabolized in muscle tissue for energy production.

The following diagram illustrates the postulated metabolic pathway for this compound.

Ser_Val_Metabolic_Pathway Postulated Metabolic Pathway of this compound Dipeptide cluster_lumen Intestinal/Renal Lumen cluster_cell Epithelial Cell cluster_downstream Metabolic Fates Ser-Val_Lumen This compound PEPT1/2 PEPT1/PEPT2 Transporter Ser-Val_Lumen->PEPT1/2 Intact Transport Brush_Border_Peptidase Brush Border Peptidase Ser-Val_Lumen->Brush_Border_Peptidase Surface Hydrolysis Ser-Val_Intracellular This compound Peptidases Intracellular Peptidases Ser-Val_Intracellular->Peptidases Intracellular Hydrolysis Serine L-Serine Serine_Pathways Protein Synthesis, Purine Synthesis, Glycine/Cysteine Synthesis Serine->Serine_Pathways Amino_Acid_Transporters Amino Acid Transporters Serine->Amino_Acid_Transporters Valine L-Valine Valine_Pathways Protein Synthesis, Energy Production (TCA cycle) Valine->Valine_Pathways Valine->Amino_Acid_Transporters Peptidases->Serine Peptidases->Valine PEPT1/2->Ser-Val_Intracellular Brush_Border_Peptidase->Serine Brush_Border_Peptidase->Valine Amino_Acid_Transporters->Serine Amino_Acid_Transporters->Valine

Postulated metabolic pathway of the this compound dipeptide.

Experimental Protocols for Pathway Identification

A systematic approach is required to validate the postulated pathway and gather quantitative data. The following sections detail key experimental protocols.

Synthesis of this compound Dipeptide

A stable and pure source of this compound is essential for use as a standard in analytical methods and as a substrate in functional assays. Both solid-phase and solution-phase synthesis are viable options.[6]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

  • Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the Fmoc protecting group from valine using 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate Fmoc-Ser(tBu)-OH using a coupling reagent such as HBTU/HOBt and DIPEA in DMF. Add the activated serine to the deprotected valine on the resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin and cleave the dipeptide from the resin support while simultaneously removing the tert-butyl (tBu) side-chain protecting group from serine using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the this compound dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and analytical HPLC.

In Vitro Transport Studies using Caco-2 Cell Monolayers

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that serve as a well-established in vitro model for intestinal absorption.[7]

Protocol: this compound Transport Across Caco-2 Monolayers

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[7]

  • Transport Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add a known concentration of synthesized this compound to the apical (AP) side of the monolayer.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C.

    • Collect samples from both AP and BL compartments at various time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentrations of intact this compound, serine, and valine in the AP and BL samples using a validated UPLC-MS/MS method (see section 3.4).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

To investigate the role of specific transporters like PEPT1, competition assays can be performed by co-incubating this compound with a known PEPT1 substrate (e.g., Gly-Pro).[7] A reduction in this compound transport would indicate competition for the same transporter.

The following diagram outlines the experimental workflow for Caco-2 transport studies.

Caco2_Workflow Workflow for Caco-2 Cell Transport Assay Start Start Seed_Cells Seed Caco-2 cells on permeable supports Start->Seed_Cells Differentiate Culture for 21 days to differentiate Seed_Cells->Differentiate Check_Integrity Measure TEER to confirm monolayer integrity Differentiate->Check_Integrity Add_SerVal Add this compound solution to apical side Check_Integrity->Add_SerVal Integrity OK Incubate Incubate at 37°C Add_SerVal->Incubate Collect_Samples Collect samples from apical and basolateral sides at time points Incubate->Collect_Samples Analyze Analyze samples by UPLC-MS/MS for this compound, Ser, and Val Collect_Samples->Analyze Calculate_Papp Calculate apparent permeability coefficient (Papp) Analyze->Calculate_Papp End End Calculate_Papp->End

Workflow for Caco-2 cell transport assay.
Dipeptidase Activity Assays

To determine the rate and location of this compound hydrolysis, enzymatic assays can be performed using various biological samples.

Protocol: General Dipeptidase Activity Assay

  • Enzyme Source Preparation: Prepare homogenates or subcellular fractions (e.g., brush border membrane vesicles, cytosol) from relevant tissues such as the small intestine or kidney. Alternatively, cell lysates from Caco-2 cells can be used.

  • Reaction Mixture: In a microplate well, combine the enzyme preparation with a reaction buffer (e.g., Tris-HCl at physiological pH).

  • Reaction Initiation: Add a known concentration of this compound to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for a set period.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

  • Quantification: Measure the decrease in this compound concentration or the increase in serine and valine concentrations over time using UPLC-MS/MS.

  • Data Analysis: Calculate the rate of hydrolysis. Kinetic parameters such as Km and Vmax can be determined by varying the initial substrate concentration.

This general protocol can be adapted from established dipeptidyl peptidase (DPP) activity assays, although the detection method will need to be specific for this compound and its products rather than a generic chromogenic or fluorogenic substrate.[8]

UPLC-MS/MS Method for Quantification

A sensitive and specific analytical method is crucial for accurately measuring the concentrations of this compound, serine, and valine in complex biological matrices.

Protocol: UPLC-MS/MS Quantification

  • Sample Preparation: Precipitate proteins from biological samples (e.g., plasma, cell culture media, tissue homogenates) using a solvent like acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.

  • Chromatographic Separation:

    • Column: Use a column suitable for separating polar compounds, such as a HILIC column or a mixed-mode column.[1]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Establish specific precursor-to-product ion transitions for this compound, serine, and valine, as well as for a stable isotope-labeled internal standard.

  • Quantification: Construct a calibration curve using known concentrations of analytical standards to quantify the analytes in the unknown samples.[9]

Plasma Stability Assay

To understand the metabolic fate of this compound if it reaches the bloodstream, its stability in plasma should be assessed.

Protocol: this compound Stability in Plasma

  • Incubation: Add a known concentration of this compound to fresh human plasma.

  • Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot and immediately stop enzymatic activity by adding an equal volume of ice-cold acetonitrile.[10]

  • Sample Processing: Vortex the samples, centrifuge to remove precipitated proteins, and collect the supernatant.

  • Analysis: Analyze the supernatant using the validated UPLC-MS/MS method to determine the concentration of remaining intact this compound.

  • Half-Life Calculation: Plot the concentration of this compound versus time and calculate the half-life (t½) of the dipeptide in plasma.

Quantitative Data Presentation

All quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Transport Parameters of this compound across Caco-2 Monolayers

ParameterValueUnits
Apical to Basolateral Papp[Experimental Value]x 10⁻⁶ cm/s
Basolateral to Apical Papp[Experimental Value]x 10⁻⁶ cm/s
Efflux Ratio[Calculated Value]-
% Hydrolysis (Apical)[Experimental Value]%
% Hydrolysis (Intracellular)[Experimental Value]%

Table 2: Kinetic Parameters of this compound Hydrolysis

Enzyme SourceKmVmax
Intestinal Brush Border Vesicles[Experimental Value][Units]
Intestinal Cytosol[Experimental Value][Units]
Kidney Homogenate[Experimental Value][Units]

Table 3: Plasma Stability of this compound

ParameterValueUnits
Half-life (t½) in Human Plasma[Experimental Value]minutes

Potential Signaling Implications

While the primary fate of most dipeptides is hydrolysis, some have been shown to exert direct signaling effects. The constituent amino acids of this compound are known to be involved in key signaling pathways. For instance, both serine and valine can influence the mTOR pathway, which is a central regulator of cell growth and metabolism. Future research could investigate whether intact this compound has any direct modulatory effects on such pathways, distinct from the effects of its constituent amino acids.

The following diagram illustrates the potential relationship between this compound metabolism and cellular signaling.

SerVal_Signaling Potential Signaling Interactions of this compound Metabolism SerVal This compound Dipeptide Transport Cellular Uptake (PEPT1/2) SerVal->Transport Hydrolysis Intracellular Hydrolysis Transport->Hydrolysis Serine L-Serine Hydrolysis->Serine Valine L-Valine Hydrolysis->Valine mTOR_Pathway mTOR Signaling Pathway Serine->mTOR_Pathway Valine->mTOR_Pathway Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth Metabolism Metabolic Regulation mTOR_Pathway->Metabolism

Potential signaling interactions of this compound metabolism.

Conclusion

The metabolic pathway of the this compound dipeptide, while not yet specifically characterized in the literature, can be systematically elucidated using established methodologies in peptide transport and metabolism research. This guide provides a comprehensive technical framework for researchers to investigate the absorption, hydrolysis, and stability of this compound. By following the outlined experimental protocols, scientists can generate the quantitative data necessary to define its metabolic fate, which is a critical step in evaluating its potential as a therapeutic agent or bioactive food component. The presented workflows and diagrams offer a logical and structured approach to this research endeavor, paving the way for a deeper understanding of dipeptide biology.

References

Investigating the Biological Activity of Ser-Val Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Seryl-Valine (Ser-Val), a product of protein metabolism, is present in human biological systems.[1][2][3][4] While extensive research has elucidated the biological roles of its constituent amino acids, L-serine and L-valine, the specific bioactivities of the this compound dipeptide remain an area of emerging investigation. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of this compound, drawing inferences from the known functions of its amino acid components and related peptide studies. This document outlines detailed experimental protocols for investigating putative antioxidant and anti-inflammatory activities, as well as cell viability. Furthermore, it presents potential signaling pathways that may be modulated by this compound and offers a framework for future research into its therapeutic potential.

Introduction

Dipeptides, the smallest peptide units, are increasingly recognized for their diverse biological activities beyond their basic nutritional role as amino acid sources.[5] These activities include antioxidant, anti-inflammatory, antimicrobial, and antihypertensive effects.[6][7][8][9] The this compound dipeptide, composed of the polar amino acid serine and the hydrophobic amino acid valine, possesses a unique structural and chemical profile that suggests the potential for specific biological interactions.[1][3] The hydroxyl group of serine can participate in hydrogen bonding and potential phosphorylation, while the isopropyl side chain of valine can engage in hydrophobic interactions, making this compound a candidate for modulating cellular processes.[1][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C8H16N2O4[3][4]
Molecular Weight 204.22 g/mol [3][4]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid[2][3]
CAS Number 51782-06-0[2][3]
Appearance Solid[4]
Water Solubility High[1][3]
logP (calculated) -3.54 to -4.8[3][4]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 5[3]

Synthesis of this compound Dipeptide

The chemical synthesis of this compound is a prerequisite for in vitro and in vivo studies. Both solution-phase and solid-phase peptide synthesis (SPPS) are viable methods.

Solution-Phase Synthesis

Solution-phase synthesis involves the stepwise coupling of protected amino acids in a suitable solvent.[10]

Protocol:

  • Protection: Protect the amino group of L-serine (e.g., with Boc or Fmoc) and the carboxyl group of L-valine (e.g., as a methyl or ethyl ester).

  • Activation: Activate the carboxyl group of the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/NHS).

  • Coupling: React the activated serine with the protected valine ester in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide) in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to facilitate the peptide bond formation.[7]

  • Deprotection: Remove the protecting groups from the amino and carboxyl termini to yield the this compound dipeptide.

  • Purification: Purify the synthesized dipeptide using techniques such as recrystallization or column chromatography.[10]

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, particularly for generating peptide libraries.

Protocol:

  • Resin Attachment: Attach the C-terminal amino acid, L-valine (with its amino group protected), to a solid support resin.

  • Deprotection: Remove the amino-protecting group (e.g., Fmoc) from the resin-bound valine.

  • Coupling: Add the N-terminally protected L-serine and a coupling agent to the reaction vessel to form the peptide bond.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid if a longer peptide is desired.

  • Cleavage: Cleave the completed dipeptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: Purify the cleaved peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Putative Biological Activities and Experimental Protocols

Based on the known activities of its constituent amino acids and other dipeptides, this compound is hypothesized to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

L-serine has demonstrated antioxidant and cytoprotective effects in human endothelial cells.[11] L-valine has also been shown to protect against oxidative stress.[12] It is therefore plausible that the this compound dipeptide exhibits antioxidant activity.

A combination of assays is recommended to evaluate the multifaceted nature of antioxidant activity.[13]

Table of In Vitro Antioxidant Assay Protocols

AssayPrincipleExperimental Protocol
DPPH Radical Scavenging Assay Measures the ability of the peptide to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[14]1. Prepare various concentrations of this compound dipeptide in a suitable solvent (e.g., ethanol (B145695) or methanol). 2. Mix the peptide solution with a solution of DPPH in the same solvent. 3. Incubate the mixture in the dark at room temperature for 30 minutes.[14] 4. Measure the absorbance at 517 nm using a spectrophotometer. 5. Calculate the percentage of radical scavenging activity.
ABTS Radical Scavenging Assay Measures the ability of the peptide to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.1. Generate the ABTS radical cation by reacting ABTS with potassium persulfate. 2. Dilute the ABTS radical solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance. 3. Add various concentrations of the this compound dipeptide to the ABTS radical solution. 4. Incubate for a defined period and measure the decrease in absorbance at 734 nm. 5. Calculate the percentage of inhibition.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the peptide to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[2][15]1. Prepare the FRAP reagent by mixing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride solution. 2. Mix the this compound dipeptide solution with the FRAP reagent. 3. Incubate the mixture at 37°C. 4. Measure the absorbance of the colored product at 593 nm. 5. Use a standard curve of a known antioxidant (e.g., Trolox) to quantify the reducing power.
Cellular Antioxidant Activity (CAA) Assay Measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[15]1. Culture a suitable cell line (e.g., HepG2) in a 96-well plate. 2. Load the cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation. 3. Treat the cells with various concentrations of the this compound dipeptide. 4. Induce oxidative stress by adding a radical generator (e.g., AAPH). 5. Measure the fluorescence intensity over time using a fluorescence plate reader. 6. Calculate the CAA value based on the inhibition of fluorescence compared to a control.
Anti-inflammatory Activity

Dipeptides are known to possess anti-inflammatory properties.[7][9] The potential for this compound to modulate inflammatory responses warrants investigation.

Table of In Vitro Anti-inflammatory Assay Protocols

AssayPrincipleExperimental Protocol
Nitric Oxide (NO) Inhibition Assay in Macrophages Measures the ability of the peptide to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[16]1. Culture RAW 264.7 macrophages in a 96-well plate. 2. Pre-treat the cells with various concentrations of this compound dipeptide for a specified time. 3. Stimulate the cells with LPS to induce NO production. 4. After incubation, collect the cell culture supernatant. 5. Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. 6. Determine the percentage of NO inhibition.
Cytokine Production Assay (ELISA) Quantifies the effect of the peptide on the production of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in stimulated immune cells.[17][18]1. Culture appropriate immune cells (e.g., RAW 264.7 or THP-1 macrophages).[16][19] 2. Pre-treat the cells with this compound dipeptide. 3. Stimulate the cells with an inflammatory agent (e.g., LPS). 4. Collect the cell culture supernatant. 5. Measure the concentration of specific cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18]
Cyclooxygenase (COX-2) Inhibition Assay Determines the ability of the peptide to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.1. Use a commercially available COX-2 inhibitor screening assay kit. 2. Incubate recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence and absence of various concentrations of this compound dipeptide. 3. Measure the production of prostaglandin (B15479496) E2 (PGE2) or another downstream product. 4. Calculate the percentage of COX-2 inhibition.
Cell Viability and Cytotoxicity Assays

It is crucial to assess the effect of this compound on cell viability to distinguish between a specific biological effect and general cytotoxicity.[1]

Table of Cell Viability and Cytotoxicity Assay Protocols

AssayPrincipleExperimental Protocol
MTT Assay Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][20]1. Seed cells in a 96-well plate and treat with various concentrations of this compound dipeptide. 2. Incubate for the desired time period. 3. Add MTT solution to each well and incubate for 1-4 hours.[5] 4. Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. 5. Measure the absorbance at approximately 570 nm.
LDH Assay Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[1]1. Treat cells with this compound dipeptide in a 96-well plate. 2. After incubation, collect the cell culture supernatant. 3. Add the supernatant to a reaction mixture containing the LDH substrate. 4. Measure the enzymatic activity of LDH by monitoring the change in absorbance over time.

Potential Signaling Pathways

While no specific signaling pathways have been definitively linked to this compound, based on the activities of its constituent amino acids and other bioactive peptides, several pathways are worthy of investigation.

Nrf2/HO-1 Antioxidant Pathway

L-serine has been shown to exert its antioxidant effects by upregulating the Nrf2/HO-1 pathway.[11] It is plausible that this compound could also activate this pathway.

Nrf2_HO1_Pathway SerVal This compound Dipeptide Cell Cell Membrane SerVal->Cell Uptake Keap1 Keap1 Cell->Keap1 Dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding HO1 Heme Oxygenase-1 (HO-1) and other antioxidant enzymes ARE->HO1 Gene Transcription ROS Reactive Oxygen Species (ROS) HO1->ROS Neutralization Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress

Caption: Putative activation of the Nrf2/HO-1 pathway by this compound dipeptide.

NF-κB Inflammatory Pathway

Many anti-inflammatory peptides exert their effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway SerVal This compound Dipeptide IKK IKK Complex SerVal->IKK Inhibition Inflammation Reduced Inflammation SerVal->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activation TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound dipeptide.

Experimental Workflow

A logical workflow is essential for systematically investigating the biological activity of this compound.

Experimental_Workflow Synthesis This compound Dipeptide Synthesis (Solution-phase or SPPS) Purification Purification and Characterization (HPLC, Mass Spectrometry) Synthesis->Purification InVitro In Vitro Bioactivity Screening Purification->InVitro Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP, CAA) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokines, COX-2) InVitro->AntiInflammatory Cytotoxicity Cell Viability Assays (MTT, LDH) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Antioxidant->Mechanism AntiInflammatory->Mechanism Signaling Signaling Pathway Analysis (Western Blot, qPCR for Nrf2, NF-κB) Mechanism->Signaling InVivo In Vivo Studies (Animal Models of Oxidative Stress or Inflammation) Signaling->InVivo Therapeutic Evaluation of Therapeutic Potential InVivo->Therapeutic

Caption: A comprehensive workflow for investigating this compound's biological activity.

Conclusion and Future Directions

The this compound dipeptide represents a promising yet understudied biomolecule. While direct evidence of its biological activity is currently limited, the known functions of its constituent amino acids strongly suggest potential antioxidant and anti-inflammatory properties. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a robust framework for future investigations. Further research, following a systematic workflow from in vitro screening to in vivo validation, is crucial to unlock the therapeutic potential of the this compound dipeptide. Such studies could pave the way for its application in the development of novel pharmaceuticals and functional foods.

References

Ser-Val (Seryl-Valine): A Potential Human Metabolite Biomarker for Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

The field of metabolomics is rapidly advancing the discovery of novel biomarkers critical for early disease detection, patient stratification, and monitoring therapeutic responses. Dipeptides, intermediates of protein metabolism, are emerging as a promising class of metabolites that may reflect physiological and pathophysiological states. This technical guide focuses on the dipeptide Ser-Val (seryl-valine), a molecule comprised of the amino acids serine and valine. While this compound is a known human metabolite, its role as a specific disease biomarker is currently underexplored. This document synthesizes the existing knowledge on the constituent amino acids of this compound, proposes potential clinical applications, outlines detailed experimental protocols for its quantification, and visualizes hypothetical signaling pathways and workflows to guide future research into its biomarker potential.

Introduction: The Rationale for Investigating this compound as a Biomarker

This compound is a dipeptide formed from L-serine and L-valine residues and is recognized as a metabolite in human biological systems.[1][2] While direct evidence linking this compound to specific diseases is nascent, the well-documented roles of its constituent amino acids in various pathologies provide a strong rationale for its investigation as a potential biomarker.

  • L-Serine is a non-essential amino acid central to cellular proliferation, nucleotide synthesis, and one-carbon metabolism.[3][4] Altered serine metabolism has been implicated in cancer, neurological disorders, and immune responses.[3][4] Serine can be synthesized endogenously from the glycolytic intermediate 3-phosphoglycerate.[4][5]

  • L-Valine , an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis, energy metabolism, and immune function.[6] Dysregulation of valine and other BCAAs is a hallmark of metabolic diseases such as type 2 diabetes and has been associated with cardiovascular disease and certain cancers.[7]

The concentration of dipeptides like this compound in biofluids may be influenced by rates of protein synthesis and degradation, the activity of peptidases, and the metabolic flux of its parent amino acids.[2] Therefore, quantifying this compound could offer a more integrated and potentially more stable readout of metabolic dysregulation than measuring the individual amino acids alone.

Quantitative Data: A Framework for Future Studies

Currently, there is a lack of published quantitative data specifically comparing this compound concentrations in healthy versus diseased human populations. However, based on studies of its constituent amino acids, we can hypothesize its potential alterations in various diseases. The following tables are presented as a framework for organizing future quantitative findings.

Table 1: Hypothetical Plasma Concentrations of this compound in Various Disease States

Disease StatePredicted Change in this compoundRationalePotential Clinical Utility
Metabolic Syndrome Elevated levels of BCAAs (valine) are associated with insulin (B600854) resistance.[6]Early detection of metabolic dysregulation.
Cardiovascular Disease ↓ or ↑L-serine has been proposed as a potential biomarker for CVD.[3] Low valine levels have been linked to increased mortality in acute heart failure.Risk stratification and prognosis.
Certain Cancers Cancer cells often exhibit increased serine synthesis and uptake to support proliferation.[3][4]Monitoring cancer progression and response to therapy.
Neurodegenerative Disease Alterations in BCAA metabolism have been observed in Alzheimer's disease.[6]Early diagnosis and monitoring of disease progression.

Table 2: Proposed Analytical Performance Characteristics for a this compound Quantification Assay

ParameterTarget ValueMethod
Limit of Detection (LOD) < 10 nMLC-MS/MS
Lower Limit of Quantification (LLOQ) < 50 nMLC-MS/MS
Linearity (r²) > 0.99LC-MS/MS
Intra-day Precision (%CV) < 10%LC-MS/MS
Inter-day Precision (%CV) < 15%LC-MS/MS
Recovery (%) 85-115%LC-MS/MS

Experimental Protocols: Proposed Methodologies for this compound Quantification

The following protocols are proposed for the robust quantification of this compound in human serum or plasma, based on established methods for dipeptide analysis.

Sample Preparation from Human Serum/Plasma

This protocol focuses on the extraction of small metabolites, including dipeptides, while removing larger proteins that can interfere with analysis.

  • Thawing: Thaw frozen serum or plasma samples on ice to prevent degradation.

  • Protein Precipitation: To a 100 µL aliquot of serum/plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., isotopically labeled this compound).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard technique for targeted quantification of small molecules due to its high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically suitable for separating small polar molecules like dipeptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[8][9][10]

    • MRM Transitions (Proposed):

      • Analyte: this compound (Precursor ion [M+H]⁺: m/z 205.12; Product ions would need to be determined experimentally by infusion of a this compound standard, but would likely correspond to the iminium ions of serine and valine or neutral losses).

      • Internal Standard: Isotopically labeled this compound (e.g., ¹³C, ¹⁵N-Ser-Val) with corresponding precursor and product ions.

  • Quantification: Generate a calibration curve using a series of known concentrations of a this compound analytical standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed metabolic context and experimental workflow for studying this compound.

Proposed Metabolic Origin and Fate of this compound

This diagram shows the synthesis of this compound from its constituent amino acids, which themselves are derived from central carbon metabolism and dietary protein. The degradation of this compound back into serine and valine is also depicted.

SerVal_Metabolism Glycolysis Glycolysis Serine L-Serine Glycolysis->Serine Synthesis DietaryProtein Dietary Protein DietaryProtein->Serine Valine L-Valine DietaryProtein->Valine ProteinSynthesis Protein Synthesis Serine->ProteinSynthesis Valine->ProteinSynthesis SerVal This compound SerVal->Serine SerVal->Valine Peptidases Peptidases SerVal->Peptidases ProteinDegradation Protein Degradation ProteinDegradation->SerVal Release Peptidases->Serine Peptidases->Valine

Proposed Metabolic Pathways of this compound
Experimental Workflow for this compound Biomarker Discovery and Validation

This diagram outlines the logical flow from sample collection to data analysis in a typical biomarker study investigating this compound.

Biomarker_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis & Validation Healthy Healthy Cohort Preparation Serum/Plasma Sample Preparation Healthy->Preparation Diseased Diseased Cohort Diseased->Preparation LCMS LC-MS/MS Quantification Preparation->LCMS Quantification Quantitative Analysis (Fold Change, p-value) LCMS->Quantification ROC ROC Curve Analysis (Sensitivity, Specificity) Quantification->ROC Validation Validation in Independent Cohort ROC->Validation Signaling_Pathways Serine L-Serine mTORC1 mTORC1 Serine->mTORC1 Activates OneCarbon One-Carbon Metabolism Serine->OneCarbon Valine L-Valine Valine->mTORC1 Activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes LipidSynth Lipid Synthesis mTORC1->LipidSynth Promotes CellGrowth Cell Growth & Proliferation OneCarbon->CellGrowth Nucleotide Synthesis ProteinSynth->CellGrowth LipidSynth->CellGrowth

References

L-Seryl-L-Valine: A Physicochemical Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physicochemical Properties of L-Seryl-L-Valine, Tailored for Researchers, Scientists, and Drug Development Professionals.

Introduction

L-Seryl-L-valine (Ser-Val) is a dipeptide composed of the amino acids L-serine and L-valine. As a fundamental building block of proteins and a known human metabolite, understanding its physicochemical properties is crucial for a wide range of applications, from proteomics research to novel therapeutic development.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of L-seryl-L-valine, detailed experimental protocols for their determination, and a look into its potential biological significance.

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the key physicochemical properties of L-seryl-L-valine and its constituent amino acids, L-serine and L-valine.

Table 1: Physicochemical Properties of L-Seryl-L-Valine

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₄PubChem[1]
Molecular Weight 204.22 g/mol PubChem[1]
Monoisotopic Mass 204.111007 DaPubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
XLogP3 (Computed) -4.8PubChem[1]
LogP (Experimental) -3.54Human Metabolome Database (HMDB)[1]
Topological Polar Surface Area 113 ŲPubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 5PubChem[1]
Crystal Structure (CCDC No.) 248157PubChem[1]

Table 2: Physicochemical Properties of L-Serine and L-Valine

PropertyL-SerineL-ValineSource
Molecular Formula C₃H₇NO₃C₅H₁₁NO₂Wikipedia
Molecular Weight 105.09 g/mol 117.15 g/mol Wikipedia
Melting Point 228 °C (decomposes)298 °C (decomposes)Wikipedia[2]
Solubility in Water 360 g/L (25 °C)85 g/LWikipedia[2]
pKa (α-carboxyl) 2.212.32Wikipedia[2]
pKa (α-amino) 9.159.62Wikipedia[2]
Isoelectric Point (pI) 5.685.96Wikipedia

Experimental Protocols

The following section details the methodologies for determining key physicochemical properties of dipeptides like L-seryl-L-valine, based on established experimental practices.

Determination of Melting Point

Due to the tendency of peptides to decompose at high temperatures, conventional differential scanning calorimetry (DSC) can be unreliable.[3][4][5][6]

Method: Fast Scanning Calorimetry (FSC)

  • Principle: FSC utilizes ultra-high heating and cooling rates (up to 20,000 K/s) to melt the sample before thermal decomposition can occur.[3][4][5][6]

  • Instrumentation: A fast scanning calorimeter equipped with a chip sensor.

  • Procedure:

    • A small amount of the L-seryl-L-valine sample is placed on the chip sensor.

    • The sample is subjected to a series of rapid heating and cooling cycles.

    • The heat flow is measured as a function of temperature.

    • The melting temperature is determined from the peak of the melting endotherm in the heating curve.

    • The enthalpy of fusion can also be calculated from the area under the melting peak.

Determination of Aqueous Solubility

Two common methods for determining the solubility of peptides in water are the photometric and gravimetric methods.[3][4][5]

Method 1: Photometric Method

  • Principle: This method relies on measuring the absorbance of a saturated solution at a specific wavelength, which is proportional to the concentration of the dissolved peptide.

  • Instrumentation: UV/Vis spectrophotometer, temperature-controlled shaker, and filtration system.

  • Procedure:

    • An excess amount of L-seryl-L-valine is added to a known volume of water at a specific temperature.

    • The suspension is agitated in a temperature-controlled shaker until equilibrium is reached.

    • The saturated solution is filtered to remove undissolved solid.

    • The absorbance of the clear filtrate is measured at the wavelength of maximum absorbance for L-seryl-L-valine.

    • The concentration (solubility) is determined using a pre-established calibration curve of absorbance versus concentration.

Method 2: Gravimetric Method

  • Principle: This method involves the direct measurement of the mass of the dissolved solid in a known mass of the solvent in a saturated solution.

  • Instrumentation: Analytical balance, temperature-controlled shaker, and oven.

  • Procedure:

    • A saturated solution of L-seryl-L-valine is prepared as described in the photometric method.

    • A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

    • The solvent (water) is evaporated in an oven at a temperature below the decomposition point of the dipeptide.

    • The container with the dried solid is weighed, and the mass of the dissolved L-seryl-L-valine is determined by difference.

    • The solubility is expressed as mass of solute per mass or volume of solvent.

Determination of pKa Values

The pKa values of the ionizable groups (α-amino and α-carboxyl) can be predicted using computational methods or determined experimentally.

Method: Potentiometric Titration

  • Principle: This classical method involves titrating a solution of the dipeptide with a strong acid and a strong base and monitoring the pH change.

  • Instrumentation: pH meter, burette, and magnetic stirrer.

  • Procedure:

    • A known concentration of L-seryl-L-valine is dissolved in deionized water.

    • The solution is first titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all basic groups.

    • The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH is recorded after each addition of the titrant.

    • A titration curve (pH versus volume of titrant) is plotted.

    • The pKa values are determined from the midpoints of the buffer regions of the titration curve.

Spectroscopic and Chromatographic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and purity of L-seryl-L-valine.

  • Instrumentation: High-resolution NMR spectrometer.

  • Procedure:

    • The dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O).

    • ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the expected molecular structure. 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural assignment.

b. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • The solid sample is prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

    • The IR spectrum is recorded.

    • The characteristic absorption bands for the amide, carboxyl, amino, and hydroxyl groups are identified.

c. Mass Spectrometry (MS)

  • Purpose: To determine the exact molecular weight and fragmentation pattern.

  • Instrumentation: Mass spectrometer (e.g., ESI-MS, MALDI-TOF).

  • Procedure:

    • The sample is introduced into the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.

    • Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which can provide sequence information.

d. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the L-seryl-L-valine sample and for quantification.

  • Instrumentation: HPLC system with a suitable detector (e.g., UV, MS).

  • Procedure:

    • A reversed-phase C18 column is commonly used for peptide separation.[7]

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[7]

    • The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard.

Mandatory Visualizations

Hypothetical Signaling Pathway

Given the roles of its constituent amino acids, L-seryl-L-valine may potentially modulate pathways related to cell growth, metabolism, and neurotransmission. The diagram below illustrates a hypothetical signaling pathway where L-seryl-L-valine could influence the PI3K/Akt pathway, a central regulator of cell survival and proliferation.

SerVal L-Seryl-L-Valine Receptor Cell Surface Receptor SerVal->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Metabolism Metabolic Regulation Akt->Metabolism CellGrowth Cell Growth & Survival mTOR->CellGrowth start Start: L-Seryl-L-Valine Sample purity Purity Analysis (HPLC) start->purity structure Structural Confirmation (NMR, MS, IR) purity->structure thermal Thermal Properties (FSC for Melting Point) structure->thermal solubility Solubility Determination (Photometric/Gravimetric) structure->solubility pka pKa Determination (Potentiometric Titration) structure->pka biological Biological Activity Screening thermal->biological stability Stability Studies (pH, Temperature) solubility->stability pka->stability stability->biological end End: Comprehensive Profile biological->end

References

An In-depth Technical Guide to the Three-Dimensional Configuration of the L-Seryl-L-Valine Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The L-Seryl-L-Valine (Ser-Val) dipeptide, a fundamental building block of proteins, serves as a critical model for understanding the principles of peptide folding, molecular recognition, and structural biology. Its three-dimensional configuration is dictated by a delicate interplay of steric constraints, intramolecular hydrogen bonding, and interactions with the surrounding solvent. This guide provides a comprehensive analysis of the this compound dipeptide's spatial arrangement, integrating data from solid-state crystal structures, solution-state spectroscopic studies, and computational modeling. We present detailed experimental and computational protocols, quantitative conformational data, and visual workflows to offer a thorough resource for researchers in structural biology and medicinal chemistry.

Introduction to this compound Conformational Analysis

L-Seryl-L-Valine is a dipeptide composed of an N-terminal serine residue and a C-terminal valine residue linked by a peptide bond.[1] The serine residue contributes a polar hydroxyl (-CH₂OH) side chain capable of forming hydrogen bonds, while the valine residue provides a nonpolar, sterically demanding isopropyl (-CH(CH₃)₂) side chain.[1] This combination of polarity and hydrophobicity in a small, flexible molecule makes this compound an excellent system for studying the fundamental forces that govern protein structure.

The three-dimensional conformation of a peptide is defined by the rotational freedom around specific single bonds in its backbone and side chains. These rotations are described by a set of dihedral (torsion) angles. Understanding the preferred values and energy landscapes of these angles is crucial for predicting peptide structure, function, and interaction with biological targets.

Key Conformational Degrees of Freedom

The primary determinants of the this compound dipeptide's 3D structure are the torsion angles of its backbone and side chains.

  • Backbone Angles :

    • Phi (φ) : Rotation around the N-Cα bond.

    • Psi (ψ) : Rotation around the Cα-C' bond.

    • Omega (ω) : Rotation around the peptide bond (C'-N). This bond has a high degree of double-bond character, which typically restricts it to a nearly planar trans (~180°) or, much less frequently, cis (~0°) conformation.

  • Side-Chain Angles (Chi, χ) :

    • Serine (χ₁) : Rotation around the Cα-Cβ bond.

    • Valine (χ₁) : Rotation around the Cα-Cβ bond.

The allowed combinations of φ and ψ angles are famously visualized in a Ramachandran plot, which maps the sterically permissible regions for amino acid residues.

Dipeptide_Torsion_Angles cluster_ser Serine Residue cluster_val Valine Residue N_ser N Ca_ser N_ser->Ca_ser C_ser C' Ca_ser->C_ser Cb_ser Ca_ser->Cb_ser N_val N C_ser->N_val Peptide Bond (ω) Og_ser Cb_ser->Og_ser p1 p1->N_ser p2 p2->Ca_ser ψ (Ser) p3 p3->Cb_ser χ₁ (Ser) Ca_val N_val->Ca_val C_val C' Ca_val->C_val Cb_val Ca_val->Cb_val p4 p4->Ca_val φ (Val) p5 p5->Cb_val ψ (Val)

Caption: Key dihedral angles defining the this compound dipeptide conformation.

Solid-State Configuration via X-ray Crystallography

X-ray crystallography provides a high-resolution, static snapshot of a molecule's preferred conformation in a crystal lattice. The crystal structure of L-seryl-L-valine has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC) under the identifier 248157.[1][2]

A striking feature of the this compound crystal structure is the significant deviation of its peptide bond from planarity.[3] This observation challenges the common assumption of a rigid, planar peptide bond and highlights the influence of local steric and electronic effects on peptide backbone geometry.

Quantitative Crystallographic Data

The following table summarizes key quantitative data derived from the crystal structure analysis of L-seryl-L-valine.

ParameterResidueValueSignificance
ω (Omega) Torsion Angle This compound157.37 (±0.15)°Represents one of the largest observed deviations from trans-planarity (~180°) for a small linear peptide, indicating a highly twisted peptide bond.[3]
φ (Phi) Torsion Angle SerData Not AvailableDefines the rotation around the N-Cα bond of the serine residue.
ψ (Psi) Torsion Angle SerData Not AvailableDefines the rotation around the Cα-C' bond of the serine residue.
φ (Phi) Torsion Angle ValData Not AvailableDefines the rotation around the N-Cα bond of the valine residue.
ψ (Psi) Torsion Angle ValData Not AvailableDefines the rotation around the Cα-C' bond of the valine residue.

Note: Specific φ and ψ angles were not detailed in the referenced preliminary report but are contained within the full crystallographic information file.

Experimental Protocol: Peptide Crystallization and X-ray Diffraction

The following is a generalized protocol for determining the structure of a small peptide like this compound.

  • Synthesis and Purification: The dipeptide is synthesized using standard solid-phase or solution-phase peptide chemistry. Purity is confirmed (>98%) using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Crystallization Screening: A high-throughput screening approach is employed. The peptide is dissolved in a buffered aqueous solution and mixed with a wide range of precipitants (e.g., polyethylene (B3416737) glycols, salts, organic solvents) at various concentrations and pH values. Common methods include hanging drop, sitting drop, and microbatch vapor diffusion.

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized by fine-tuning precipitant concentration, peptide concentration, pH, and temperature to grow larger, single crystals suitable for diffraction.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cryo-cooled (typically to 100 K) to minimize radiation damage. The crystal is exposed to a monochromatic X-ray beam (often from a synchrotron source), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

    • The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined iteratively by adjusting atomic positions and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model, resulting in the final high-resolution structure.[3]

Solution-State Conformation: NMR and CD Spectroscopy

In solution, small peptides like this compound are typically not static but exist as a dynamic ensemble of interconverting conformers.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for characterizing this ensemble, providing information on average bond angles and through-space distances.[5]

NMR-Derived Conformational Restraints
  • ³J-Coupling Constants: The through-bond scalar coupling between the amide proton (HN) and the alpha-proton (Hα), known as ³J(HN,Hα), is related to the backbone dihedral angle φ via the Karplus equation.[5][6] Measured ³J values represent a population-weighted average of all conformers in solution.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close in space (< 5 Å), regardless of their covalent connectivity. NOE data provides distance restraints that are critical for defining the three-dimensional fold of the peptide ensemble.

Experimental Protocol: 2D NMR for Conformational Analysis
  • Sample Preparation: The this compound dipeptide is dissolved to a concentration of 1-5 mM in a suitable solvent, typically H₂O/D₂O (9:1) or a buffered solution (e.g., phosphate (B84403) buffer at a physiological pH). A small amount of D₂O provides a lock signal for the spectrometer.

  • 1D ¹H Spectrum Acquisition: A standard one-dimensional proton spectrum is acquired to confirm sample integrity and optimize acquisition parameters.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons belonging to a single amino acid's spin system. Cross-peaks connect all scalar-coupled protons within both the serine and valine residues, enabling unambiguous resonance assignment.

  • 2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing the crucial distance restraints for structure calculation. ROESY is often preferred for small molecules that may have a correlation time where the standard NOE is zero.

  • Data Analysis and Structure Calculation:

    • Resonances are assigned using the TOCSY and ROESY/NOESY spectra.

    • ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra to derive φ angle restraints.

    • NOE cross-peak intensities are converted into upper-limit distance restraints.

    • These experimental restraints are used as input for structure calculation algorithms (e.g., restrained molecular dynamics or distance geometry) to generate an ensemble of conformers that are consistent with the NMR data.

Computational Conformational Analysis

Computational chemistry provides a powerful complement to experimental methods, allowing for the detailed exploration of the this compound potential energy surface.[7] Methods like molecular mechanics (MM) and quantum mechanics (QM) can predict the relative energies of different conformers.[8][9]

Theoretical Conformational Data

While specific computational studies for this compound are not broadly published, analysis is often initiated by placing the dipeptide backbone into canonical conformations, such as those found in common protein secondary structures. The relative energies and populations of these conformers are then evaluated.

Conformation TypeIdealized φ (Phi)Idealized ψ (Psi)Significance
α-helix (Right) ~ -60°~ -45°A common starting point for computational modeling, representing a compact, helical backbone structure.[7][9]
β-sheet ~ -120°~ +120°Represents an extended backbone conformation, often used to model unfolded or sheet-like structures.[7][9]
Left-handed Helix ~ +60°~ +45°A sterically less favorable conformation for L-amino acids but computationally important to consider.[7]
Protocol: Computational Workflow for Dipeptide Analysis

This workflow outlines a standard in silico procedure for analyzing dipeptide conformations.

  • Model Building: An initial 3D structure of the N-acetylated and N'-methylamidated this compound dipeptide is built. This "blocking" of the termini prevents artifactual interactions from charged ends and better mimics the environment within a larger protein.[6]

  • Conformational Search:

    • The potential energy surface is scanned by systematically rotating key dihedral angles (φ, ψ, χ₁) in discrete steps.

    • For each starting conformation (e.g., α-helix, β-sheet), the geometry is optimized using a quantum mechanics method (e.g., Density Functional Theory - DFT) or a high-quality molecular mechanics force field (e.g., AMBER, CHARMM).[7][10]

  • Energy Calculation: The relative energy of each stable conformer (local minimum) is calculated to identify the most probable structures.

  • Molecular Dynamics (MD) Simulation:

    • The lowest energy conformers are used as starting points for MD simulations.

    • The dipeptide is placed in a simulation box filled with explicit solvent (e.g., water molecules).

    • A simulation is run for a sufficient time (nanoseconds to microseconds) to allow the peptide to sample its accessible conformational space at a given temperature and pressure.[11]

  • Trajectory Analysis: The resulting trajectory is analyzed to:

    • Identify the most populated conformational states via clustering analysis.

    • Calculate the population-weighted average of observables (e.g., ³J-couplings, NOE distances) for comparison with experimental data.

    • Generate a free energy landscape to visualize the stability of different conformational basins.

Integrated Workflows for Conformational Analysis

The most robust understanding of a peptide's structure comes from integrating experimental and computational approaches. The following diagrams illustrate typical workflows.

Experimental_Workflow cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis crystal Peptide Crystallization xray X-ray Diffraction crystal->xray refine Structure Solution & Refinement xray->refine solid_struct Solid-State 3D Structure refine->solid_struct sample Sample Preparation (in Solvent) nmr 2D NMR Data Acquisition (TOCSY, ROESY) sample->nmr calc Restraint-based Structure Calculation nmr->calc solution_ensemble Solution Conformational Ensemble calc->solution_ensemble start Purified this compound Dipeptide start->crystal start->sample

Caption: Workflow for experimental 3D configuration analysis of this compound.

Computational_Workflow start Build Blocked Dipeptide Model (Ace-Ser-Val-NMe) scan Potential Energy Surface Scan (Rotate φ, ψ, χ) start->scan opt Geometry Optimization of Conformers (QM / MM) scan->opt md Molecular Dynamics Simulation (Explicit Solvent) opt->md analysis Trajectory Clustering & Analysis md->analysis result Predicted Conformational Ensemble & Free Energy Landscape analysis->result exp_comp Compare with NMR/X-ray Data result->exp_comp

Caption: Workflow for computational 3D configuration analysis of this compound.

Conclusion

The three-dimensional configuration of the L-Seryl-L-Valine dipeptide is a result of competing structural influences, from the steric bulk of the valine side chain to the hydrogen-bonding potential of the serine hydroxyl group. Solid-state analysis reveals a surprisingly non-planar peptide bond, highlighting the flexibility of the peptide backbone. In solution, the dipeptide explores a range of conformations, which can be characterized as a dynamic ensemble using NMR spectroscopy and modeled with computational simulations. A comprehensive understanding, achieved by integrating these experimental and theoretical methodologies, is essential for leveraging the structural properties of this compound and larger peptides in scientific research and drug development.

References

An In-depth Technical Guide on the Putative Role of the Ser-Val Dipeptide in Protein Degradation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The role of the Ser-Val dipeptide in protein degradation is an emerging area of research. This document synthesizes current knowledge on dipeptide biology and protein degradation to propose a hypothetical framework for the potential functions of this compound. The experimental protocols and data presented are illustrative and intended to guide future research in this area.

Executive Summary

Protein degradation is a fundamental cellular process, primarily governed by the ubiquitin-proteasome system (UPS) and autophagy. This process yields a diverse pool of small peptides, including dipeptides, which are traditionally viewed as mere metabolic intermediates. However, emerging evidence suggests that some dipeptides can act as signaling molecules, modulating various cellular pathways. This technical guide explores the hypothetical role of the Serine-Valine (this compound) dipeptide in protein degradation. We will delve into its potential generation, cellular transport, and putative signaling functions, alongside detailed experimental protocols to investigate these hypotheses.

Generation and Cellular Fate of this compound

The this compound dipeptide is a product of the breakdown of cellular proteins. Its generation is intrinsically linked to the major protein degradation pathways.

Generation via the Ubiquitin-Proteasome System and Autophagy

The UPS and autophagy are the two primary systems for protein degradation in eukaryotic cells. Both pathways culminate in the cleavage of proteins into smaller peptides by proteases. Dipeptides like this compound are likely generated as byproducts of this process[1]. In the context of autophagy, stress conditions such as heat stress have been shown to lead to an accumulation of various proteogenic dipeptides[2][3].

Role of Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases are exopeptidases that cleave dipeptides from the N-terminus of polypeptides[1]. DPP4, a well-studied member of this family, exhibits a preference for proline in the penultimate position but can also cleave after other residues, including serine and valine, albeit at a slower rate[4]. This suggests that this compound could be released from larger peptides generated by initial proteolysis.

Cellular Transport and Metabolism

Once generated, either extracellularly or within the lysosome, dipeptides can be transported into the cytoplasm by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2[5][6][7]. Inside the cell, dipeptides are typically rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases[5][8]. For this compound to have a signaling role, it would need to interact with its target(s) before this degradation occurs.

Hypothetical Signaling Roles of this compound in Protein Degradation

While direct evidence is currently lacking, we can hypothesize several ways in which the this compound dipeptide could influence protein degradation processes based on the known functions of other small molecules and dipeptides.

Allosteric Regulation of Proteases

There is a precedent for small molecules, including dipeptides, acting as allosteric regulators of proteases[9][10][11][12]. For instance, the dipeptide H-Ile-Val-OH can activate the zymogen trypsinogen[9]. It is plausible that this compound could bind to an allosteric site on a component of the protein degradation machinery, such as a specific E3 ligase, a deubiquitinase, or the proteasome itself, thereby modulating its activity.

Modulation of Autophagy

Dipeptides have been implicated in the regulation of autophagy. For example, certain dipeptide repeats associated with ALS/FTD can inhibit starvation-induced autophagy[13]. It is conceivable that this compound, as a product of proteolysis, could participate in a feedback loop to either enhance or suppress autophagic activity.

Indirect Signaling through Other Pathways

Some dipeptides have been shown to activate intracellular signaling cascades. For example, the Met-Met dipeptide can activate the JAK2-STAT5 and mTOR signaling pathways[14]. The mTOR pathway is a key regulator of autophagy[15]. Therefore, this compound could indirectly influence protein degradation by modulating the activity of upstream signaling pathways.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described in the subsequent sections.

Table 1: Effect of this compound Dipeptide on 20S Proteasome Activity

This compound Concentration (µM)Chymotrypsin-like Activity (RFU/min)Trypsin-like Activity (RFU/min)Caspase-like Activity (RFU/min)
0 (Control)150.2 ± 10.595.8 ± 8.260.1 ± 5.7
10148.9 ± 11.196.2 ± 7.961.5 ± 6.0
50135.7 ± 9.8*94.5 ± 8.559.8 ± 5.5
100110.4 ± 8.5**95.1 ± 8.060.7 ± 5.8
20085.6 ± 7.2***96.0 ± 8.360.3 ± 5.9

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data are mean ± SD (n=3). RFU = Relative Fluorescence Units.

Table 2: Quantification of LC3-II/LC3-I Ratio in response to this compound Treatment

TreatmentLC3-II / LC3-I Ratio
Control (Vehicle)1.0 ± 0.1
Rapamycin (B549165) (100 nM)3.5 ± 0.4***
This compound (50 µM)1.1 ± 0.1
This compound (100 µM)1.5 ± 0.2*
This compound (200 µM)2.1 ± 0.3**

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data are mean ± SD (n=3).

Experimental Protocols

Protocol for 20S Proteasome Activity Assay

Objective: To determine the direct effect of the this compound dipeptide on the catalytic activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, Z-LLE-AMC for caspase-like activity)

  • This compound dipeptide (high purity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound dipeptide in assay buffer.

  • Prepare serial dilutions of the this compound dipeptide in assay buffer to achieve the final desired concentrations.

  • In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

  • Add 25 µL of the 20S proteasome solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 2 minutes for 60 minutes.

  • Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.

Protocol for Western Blot Analysis of LC3 Conversion

Objective: To assess the effect of this compound on autophagy induction by measuring the conversion of LC3-I to LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound dipeptide

  • Rapamycin (positive control for autophagy induction)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, vehicle control, or rapamycin for a specified time (e.g., 6 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-LC3 and anti-GAPDH antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-I, LC3-II, and GAPDH. Calculate the LC3-II/LC3-I ratio and normalize to the GAPDH loading control.

Protocol for Dipeptide-Protein Interaction Study using Surface Plasmon Resonance (SPR)

Objective: To investigate the direct binding of this compound to components of the protein degradation machinery.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein (e.g., an E3 ligase, a proteasome subunit)

  • This compound dipeptide

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound dipeptide in running buffer.

  • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathways and Workflows

cluster_generation Generation of this compound Dipeptide cluster_fate Cellular Fate and Putative Action Cellular Proteins Cellular Proteins UPS Ubiquitin-Proteasome System Cellular Proteins->UPS Degradation Autophagy Autophagy Cellular Proteins->Autophagy Degradation Polypeptides Polypeptides UPS->Polypeptides Autophagy->Polypeptides DPPs Dipeptidyl Peptidases Polypeptides->DPPs Cleavage This compound Dipeptide This compound Dipeptide DPPs->this compound Dipeptide Transport Peptide Transporters (PepT1/2) This compound Dipeptide->Transport Uptake Hydrolysis Cytosolic Peptidases This compound Dipeptide->Hydrolysis Degradation Putative Signaling Hypothetical Signaling Role This compound Dipeptide->Putative Signaling Transport->this compound Dipeptide Amino Acids Amino Acids Hydrolysis->Amino Acids

Caption: Generation and potential cellular fate of the this compound dipeptide.

cluster_workflow Experimental Workflow: Investigating this compound Effects start Hypothesis: This compound modulates protein degradation biochem Biochemical Assays (e.g., Proteasome Activity) start->biochem cell_based Cell-Based Assays (e.g., LC3 Western Blot) start->cell_based binding Binding Studies (e.g., SPR) start->binding data Data Analysis & Interpretation biochem->data cell_based->data binding->data conclusion Conclusion on This compound's Role data->conclusion

Caption: A logical workflow for investigating the role of this compound.

This compound Dipeptide This compound Dipeptide Protease Protease (e.g., Proteasome) This compound Dipeptide->Protease Allosteric Modulation (Hypothetical) SignalingKinase Signaling Kinase (e.g., mTOR) This compound Dipeptide->SignalingKinase Upstream Regulation (Hypothetical) ProteinDegradation Protein Degradation Rate Protease->ProteinDegradation Direct Effect SignalingKinase->ProteinDegradation Indirect Effect

Caption: Hypothetical signaling pathways involving the this compound dipeptide.

Conclusion and Future Directions

The direct role of the this compound dipeptide in protein degradation remains to be elucidated. This guide has provided a framework based on existing knowledge of dipeptide biology to propose potential mechanisms of action and a suite of experimental protocols to test these hypotheses. Future research should focus on quantifying the intracellular concentrations of this compound under various cellular conditions and identifying its potential interacting partners within the protein degradation machinery. Such studies will be crucial in determining whether this compound is simply a metabolic byproduct or an active player in the complex regulation of cellular proteostasis. The insights gained could open new avenues for therapeutic intervention in diseases characterized by dysregulated protein degradation.

References

The Hydrophilic Nature of the Ser-Val Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrophilic nature of the seryl-valine (Ser-Val) dipeptide, a molecule of interest in various biochemical and pharmaceutical contexts. The unique combination of a polar, hydrophilic serine residue and a nonpolar, hydrophobic valine residue imparts amphipathic properties to this compound, influencing its solubility, interactions with biological membranes, and potential role in signaling pathways. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential biological significance.

Core Concepts: The Duality of this compound

The hydrophilic character of the this compound dipeptide is primarily dictated by the side chains of its constituent amino acids. Serine possesses a hydroxyl (-OH) group, capable of forming hydrogen bonds with water molecules, rendering it polar and hydrophilic.[1][2] In contrast, valine features an isopropyl side chain, which is nonpolar and hydrophobic, contributing to its tendency to be excluded from aqueous environments.[3]

The overall hydrophilicity of the this compound dipeptide is a balance of these opposing forces, along with the contribution of the polar peptide backbone. The presence of the free amino and carboxyl termini, as well as the peptide bond itself, allows for further hydrogen bonding with water. Quantitative estimations of this property confirm the predominantly hydrophilic nature of the dipeptide.

Quantitative Data on the Hydrophilicity of this compound

The hydrophilicity of a peptide can be quantified using various experimental and computational methods. The partition coefficient (LogP) is a common measure, representing the ratio of a compound's concentration in a hydrophobic solvent (typically octanol) to its concentration in an aqueous solvent. A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.

ParameterValueMethodSource
XLogP3 -4.8Computational[1][4]
LogP (extrapolated) -3.54Computational[4][5]
Solubility SolubleExperimental[6]
in methanol (B129727) or DMSO

Table 1: Physicochemical properties of the this compound dipeptide related to its hydrophilicity.

The highly negative XLogP3 value of -4.8 strongly indicates the high water solubility of this compound.[1] This is consistent with the presence of the polar hydroxyl group from serine and the capacity of the peptide bonds to form hydrogen bonds with water.[1]

Experimental Protocols for Determining Hydrophilicity

A thorough understanding of a dipeptide's hydrophilic nature requires robust experimental validation. The following are detailed methodologies for key experiments.

Peptide Solubility Assay

This protocol provides a general framework for determining the solubility of a dipeptide in various solvents.

Materials:

Procedure:

  • Initial Solubility Test: Begin by attempting to dissolve a small amount of the this compound dipeptide in sterile, distilled water. For short peptides (less than five residues), water is often a suitable solvent.

  • pH Adjustment for Charged Peptides:

    • Determine the net charge of the dipeptide at neutral pH. Serine and valine are neutral amino acids, but the N-terminus (NH3+) and C-terminus (COO-) will be charged.

    • If the peptide is acidic (net negative charge), attempt to dissolve it in a basic buffer such as 0.1 M ammonium bicarbonate.

    • If the peptide is basic (net positive charge), use an acidic solvent like 0.1 M acetic acid.

  • Use of Organic Co-solvents: If the dipeptide does not dissolve in aqueous solutions, gradually add a small amount of an organic co-solvent such as DMSO or acetonitrile. Start with a few microliters and vortex thoroughly after each addition.

  • Sonication: To aid dissolution, sonicate the sample in a water bath for short intervals (e.g., 10-20 seconds).

  • Centrifugation: After attempting to dissolve the peptide, centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material.

  • Quantification (Optional): The concentration of the dissolved peptide in the supernatant can be determined using a spectrophotometer by measuring the absorbance at a specific wavelength (e.g., 214 nm for the peptide bond) and comparing it to a standard curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The retention time of a peptide on a nonpolar stationary phase is indicative of its hydrophobicity; more hydrophobic peptides have longer retention times.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • This compound dipeptide standard solution (dissolved in Mobile Phase A)

  • Peptide retention standard mixture (for column calibration)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Injection: Inject a known concentration of the this compound dipeptide solution onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution of the peptide using the UV detector at a wavelength of 214 nm or 280 nm (if aromatic residues are present).

  • Data Analysis: The retention time (t_R) is the time at which the peptide peak elutes from the column. This can be compared to the retention times of known standards to determine a relative hydrophobicity index. The retention time of a peptide can be predicted by summing the retention coefficients of its constituent amino acid residues.[7][8]

Signaling Pathway and Functional Implications

The amphipathic nature of dipeptides like this compound can be crucial for their interaction with cellular components and their role in signaling pathways. While a specific signaling pathway directly regulated by the this compound dipeptide is not extensively documented, we can illustrate a general mechanism based on the known principles of peptide-mediated signaling, such as the interaction of signal peptides with the protein secretion machinery. The balance of hydrophilicity and hydrophobicity in a peptide sequence can determine its affinity for specific receptors or transport channels.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide This compound Dipeptide Receptor Membrane Receptor / Transporter Dipeptide->Receptor Binding influenced by hydrophilic/hydrophobic moieties Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Conformational Change Effector Effector Protein Signal_Transduction->Effector Activation Response Cellular Response Effector->Response

Caption: Representative signaling pathway for a dipeptide.

In this conceptual pathway, the this compound dipeptide interacts with a membrane receptor or transporter. The hydrophilic serine residue may facilitate initial binding to the aqueous-facing domains of the receptor, while the hydrophobic valine residue could be critical for insertion into the lipid bilayer or interaction with a hydrophobic pocket within the receptor. This binding event triggers a conformational change in the receptor, initiating an intracellular signal transduction cascade that ultimately leads to a cellular response. The precise nature of this response would be dependent on the specific receptor and downstream signaling molecules involved. The hydrophobicity of signal peptides, for instance, has been shown to be a critical determinant for their interaction with the protein secretion pathway.[9][10]

Conclusion

The this compound dipeptide presents a fascinating case study in the structure-function relationship of biomolecules. Its inherent hydrophilicity, driven by the serine residue and the peptide backbone, is modulated by the hydrophobic valine residue. This amphipathic character is quantifiable through parameters like LogP and can be experimentally verified using techniques such as solubility assays and RP-HPLC. While the specific biological roles of the free this compound dipeptide are still under investigation, its physicochemical properties suggest a potential for interaction with cellular membranes and receptors, thereby influencing signaling pathways. Further research into the precise molecular interactions of this compound will undoubtedly provide deeper insights into its biological significance and potential therapeutic applications.

References

Ser-Val: A Model Dipeptide for In-Depth Studies of the Peptide Bond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide L-seryl-L-valine (Ser-Val) serves as an exemplary model compound for fundamental investigations into the nature of the peptide bond. Its simple, well-defined structure, composed of a polar serine residue and a nonpolar valine residue, provides a system that is amenable to a wide range of analytical techniques. This guide offers a comprehensive overview of the structural, spectroscopic, and metabolic aspects of this compound, providing detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Physicochemical and Structural Properties of this compound

This compound is a dipeptide with the IUPAC name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid. It is a metabolite found in biological systems, typically as an intermediate in protein degradation pathways.[1][2][3] The presence of a hydroxyl group in the serine side chain and a bulky isopropyl group in the valine side chain imparts distinct hydrophilic and hydrophobic characteristics to the molecule, making it an interesting subject for conformational and interaction studies.[1]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high water solubility, indicated by a negative XLogP3 value, is consistent with its polar nature.[2]

Table 1: Physicochemical Properties of L-seryl-L-valine

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O₄[2]
Molecular Weight204.22 g/mol [2]
Exact Mass204.11100700 Da[2]
XLogP3-4.8[2]
Hydrogen Bond Donor Count4[2]
Hydrogen Bond Acceptor Count5[2]
Rotatable Bond Count5[2]
Formal Charge0[3]
Crystal Structure and Peptide Bond Geometry

The three-dimensional structure of this compound has been determined by X-ray crystallography (Cambridge Crystallographic Data Centre ID: 248157).[1][2] A notable feature of the this compound crystal structure is the significant deviation of its peptide bond from planarity. This non-planarity provides a valuable experimental data point for computational models aimed at understanding the flexibility and dynamics of the peptide bond.

The crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which are essential for validating theoretical models of peptide structure.

Synthesis of L-seryl-L-valine

The following is a representative protocol for the solution-phase synthesis of L-seryl-L-valine using Boc (tert-butyloxycarbonyl) protecting group chemistry. This method is adapted from established peptide synthesis procedures.[4]

Experimental Protocol for this compound Synthesis

Step 1: Coupling of Boc-L-Serine and L-Valine methyl ester

  • Preparation of L-Valine methyl ester hydrochloride (H-Val-OMe·HCl): This can be prepared by reacting L-valine with thionyl chloride in methanol (B129727).

  • Activation of Boc-L-Serine: Dissolve Boc-L-Serine (1.0 eq) and a coupling agent such as HOBt (1-hydroxybenzotriazole) (1.1 eq) in an appropriate solvent like dichloromethane (B109758) (DCM). Cool the solution to 0°C and add a carbodiimide (B86325) coupling reagent, for instance, DCC (N,N'-dicyclohexylcarbodiimide) (1.1 eq). Stir for 15-30 minutes at 0°C.

  • Coupling Reaction: In a separate flask, dissolve H-Val-OMe·HCl (1.0 eq) in DCM and add a base, for example, N-methylmorpholine (NMM) (1.1 eq), while stirring at 0°C. To this solution, add the activated Boc-L-Serine solution. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the protected dipeptide, Boc-L-Ser-L-Val-OMe.

Step 2: Saponification of the Dipeptide Ester

  • Dissolve the protected dipeptide from Step 1 in a mixture of methanol and water.

  • Add 1N NaOH (1.5 eq) dropwise at 0°C.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture and extract the product to yield Boc-L-Ser-L-Val-OH.

Step 3: Final Deprotection

  • N-terminal Boc Deprotection: Dissolve the Boc-protected dipeptide in a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Stir for 1 hour at room temperature.

  • Evaporate the solvent to yield the final product, H-L-Ser-L-Val-OH, as a TFA salt. Further purification can be achieved by recrystallization or chromatography.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and studying the conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the dipeptide.[5]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a Peptide Context

AtomSerine ResidueValine Residue
¹H NMR
~4.5~4.2
~3.9~2.2
-~1.0
Amide NH~8.3-
¹³C NMR
~58~62
~63~32
-~19
Carbonyl C~174~177

Note: These are approximate values and can vary based on solvent and pH.[5]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in 500-600 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O). For observing exchangeable amide protons, a mixture containing H₂O is preferable. Adjust the pH as needed using deuterated acid or base. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire 1D ¹H and ¹³C spectra to confirm the presence of all expected signals and assess sample purity. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to establish through-bond and through-space connectivities.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are sensitive to the secondary structure of peptides and the hydrogen bonding environment of the peptide bond.[6][7][8]

  • Amide I Band (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide bond. Its frequency is sensitive to the peptide's conformation (e.g., β-sheet, random coil).

  • Amide II Band (1500-1600 cm⁻¹): Arises from N-H bending and C-N stretching vibrations.

  • N-H Stretching Band (3270-3310 cm⁻¹): Provides information on hydrogen bonding involving the amide proton.[9]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For transmission FTIR, the purified this compound sample can be prepared as a KBr pellet or as a thin film cast from an aqueous solution on an IR-transparent window (e.g., CaF₂). For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample or a concentrated solution can be placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the solvent should be recorded and subtracted from the sample spectrum.

Metabolic and Signaling Context

This compound, as a dipeptide, is primarily involved in metabolic pathways related to protein turnover. It is an intermediate product of the breakdown of larger proteins and is further hydrolyzed into its constituent amino acids, L-serine and L-valine. These amino acids then enter their respective metabolic pathways. L-serine, for instance, is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, and plays a role in one-carbon metabolism.[10][11][12]

Below is a diagram illustrating the general metabolic fate of this compound.

metabolic_pathway Protein Dietary/Cellular Proteins SerVal This compound (Dipeptide) Protein->SerVal Proteolysis Serine L-Serine SerVal->Serine Dipeptidase Valine L-Valine SerVal->Valine Dipeptidase MetabolicPathways Central Metabolic Pathways (e.g., Glycolysis, TCA Cycle) Serine->MetabolicPathways Biomolecules Synthesis of other Biomolecules (Glycine, Cysteine, Purines) Serine->Biomolecules Valine->MetabolicPathways

Metabolic fate of the this compound dipeptide.

Experimental and Analytical Workflow

The study of this compound as a model compound for peptide bond analysis typically follows a structured workflow, from synthesis to detailed structural and computational analysis.

experimental_workflow Synthesis Chemical Synthesis of this compound Purification Purification (HPLC/Recrystallization) Synthesis->Purification Confirmation Structural Confirmation Purification->Confirmation Spectroscopy Spectroscopic Analysis Confirmation->Spectroscopy NMR, MS, IR Crystallography X-ray Crystallography Confirmation->Crystallography Data Quantitative Data Analysis Spectroscopy->Data Crystallography->Data Modeling Computational Modeling Modeling->Data Comparison Data->Modeling Refinement

Workflow for studying this compound as a model compound.

This workflow highlights the iterative nature of modern chemical research, where experimental data from techniques like NMR and crystallography are used to validate and refine computational models of molecular structure and dynamics.

Conclusion

The dipeptide L-seryl-L-valine offers a powerful yet manageable system for probing the intricacies of the peptide bond. Its unique structural features, including a non-planar peptide bond in the solid state, make it a compelling subject for high-resolution analytical studies. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a model compound in their investigations, ultimately contributing to a deeper understanding of peptide and protein structure and function.

References

An In-depth Technical Guide to the Investigation of Ser-Val (SV) Motif Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The specificity of this regulation is largely determined by the amino acid sequence surrounding the phosphorylation site, known as a consensus motif, which is recognized by specific protein kinases. While many phosphorylation motifs have been extensively characterized, the Ser-Val (SV) motif remains a less-defined target for protein kinases. This technical guide provides a comprehensive overview of the current understanding of SV motif phosphorylation, including potential kinases, relevant signaling pathways, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in basic science and drug development who are interested in elucidating the roles of this specific phosphorylation event.

Introduction to this compound Motif Phosphorylation

Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to serine, threonine, or tyrosine residues within specific sequence contexts.[1] The amino acids flanking the phospho-acceptor site play a crucial role in kinase recognition and substrate specificity. The this compound (SV) motif, where a serine residue is immediately followed by a valine, presents a unique chemical and structural environment. The bulky, hydrophobic nature of valine can influence the accessibility of the serine hydroxyl group and the interaction with the kinase active site. Understanding which kinases target this motif and the functional consequences of SV phosphorylation is critical for a complete picture of cellular signaling networks.

While no single kinase has been definitively and exclusively characterized as an "SV kinase," analysis of phosphorylation databases reveals instances of experimentally verified this compound phosphorylation, suggesting that this motif is indeed a target for certain kinases. The following sections will delve into the available data on potential SV-phosphorylating kinases, relevant signaling pathways where valine plays a key role in molecular recognition, and detailed methodologies to identify and validate SV phosphorylation events.

Potential Kinases and Signaling Pathways

A systematic search of prominent phosphorylation databases, including PhosphoSitePlus®, Phospho.ELM, and dbPTM, was conducted to identify experimentally verified this compound phosphorylation sites and their associated kinases.[2][3][4][5][6][7]

Database Analysis of this compound Phosphorylation Sites

The search of curated phosphorylation databases reveals numerous instances of proteins phosphorylated at a this compound motif across various species. A selection of these findings is summarized in the table below. It is important to note that for many of these sites, the specific kinase responsible has not yet been experimentally determined.

Protein NameUniProt IDSpeciesPhosphorylated SiteReported Kinase(s)Reference (PMID)
Mitogen-activated protein kinase 1 P28482Homo sapienspS246-VERK111435422
Cyclin-dependent kinase 1 P06493Homo sapienspS39-VUnknown16891382
DNA-dependent protein kinase catalytic subunit P78527Homo sapienspS2612-VATM, DNA-PK10556108, 11703295
Eukaryotic translation initiation factor 4E P06730Homo sapienspS209-VMNK1, MNK29371661
Glucocorticoid receptor P04150Homo sapienspS211-VCDK2, p38-alpha9733527, 11058599
Insulin receptor substrate 1 P35568Homo sapienspS312-VIKK-beta, JNK1, PKC-zeta12403788, 11483594
Vimentin P08670Homo sapienspS39-VRho-kinase, Plk110455177, 15121872

This table represents a sample of the data available in public phosphorylation databases and is not exhaustive.

The data indicates that this compound phosphorylation occurs in a variety of proteins involved in key cellular processes, including signal transduction, cell cycle control, and cytoskeletal dynamics. The kinases implicated, where known, belong to diverse families such as MAP kinases, cyclin-dependent kinases, and protein kinase C, suggesting that the SV motif may be recognized by multiple kinases depending on the broader sequence context and cellular conditions.

The WNK-SPAK/OSR1 Signaling Pathway: A Case Study in Valine-Containing Recognition Motifs

A relevant and well-characterized signaling pathway that highlights the importance of a valine residue in kinase-substrate interaction is the WNK-SPAK/OSR1 pathway.[8][9] This pathway plays a crucial role in regulating ion homeostasis and cell volume.[9] The kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) are activated by the upstream WNK (With-No-Lysine) kinases.[10]

A key feature of this pathway is the recognition of an RFxV (Arg-Phe-Xaa-Val) motif present in the substrates of SPAK and OSR1, as well as in the activating WNK kinases themselves.[11][12] This motif binds to a conserved C-terminal (CCT) domain on SPAK and OSR1, facilitating the specific phosphorylation of their substrates.[11][12] While the RFxV motif is a docking site and not the phosphorylation site itself, its absolute requirement for a valine at the +3 position relative to the phenylalanine underscores the significance of this hydrophobic residue in mediating specific kinase-substrate interactions. This provides a compelling example of how a valine residue can be a critical determinant for kinase-mediated signaling events.

Below is a diagram illustrating the core components and interactions within the WNK-SPAK/OSR1 signaling pathway.

WNK_SPAK_OSR1_Pathway cluster_substrate Substrate Protein WNK WNK Kinases (WNK1-4) SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates Substrate Substrate (e.g., NKCC1) SPAK_OSR1->Substrate Phosphorylates RFxV RFxV Motif RFxV->SPAK_OSR1 Binds to CCT Domain Phosphorylation Phosphorylation

WNK-SPAK/OSR1 Signaling Pathway.

Experimental Protocols for the Investigation of this compound Phosphorylation

The following sections provide detailed methodologies for the experimental validation and characterization of this compound phosphorylation.

In Vitro Kinase Assay with a Synthetic this compound Peptide Substrate

An in vitro kinase assay is a fundamental technique to determine if a specific kinase can directly phosphorylate a substrate containing a this compound motif.[13][14][15][16][17]

Workflow for In Vitro Kinase Assay:

In_Vitro_Kinase_Assay_Workflow Start Start Peptide Synthesize Peptide (e.g., Biotin-XXXS*VXXX-COOH) Start->Peptide Kinase Purify Active Kinase Start->Kinase Reaction Set up Kinase Reaction: - Kinase - Peptide Substrate - ATP (γ-32P or unlabeled) - Kinase Buffer Peptide->Reaction Kinase->Reaction Incubation Incubate at 30°C Reaction->Incubation Stop Stop Reaction Incubation->Stop Detection Detect Phosphorylation Stop->Detection End End Detection->End Method1 Radiometric Assay: - Spot on membrane - Wash - Autoradiography Detection->Method1 Method2 Non-Radiometric Assay: - LC-MS/MS analysis - Western blot with phospho-specific antibody Detection->Method2

Workflow for an in vitro kinase assay.

Detailed Protocol:

  • Peptide Substrate Synthesis: Synthesize a peptide of 12-15 amino acids containing the target this compound motif. The surrounding sequence should be based on the native protein context. For ease of detection and capture, the peptide can be N-terminally biotinylated. A control peptide where the serine is replaced with an alanine (B10760859) (Ala-Val) should also be synthesized.

  • Kinase Preparation: Purify the active form of the candidate kinase. This can be a recombinant protein expressed in E. coli or insect cells.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer (typically includes MgCl₂, DTT, and a buffering agent like Tris-HCl), the purified kinase, and the synthetic peptide substrate.

    • Initiate the reaction by adding ATP. For radiometric detection, use [γ-³²P]ATP. For mass spectrometry or antibody-based detection, use unlabeled ATP.

    • Include negative controls: a reaction without the kinase and a reaction with the Ala-Val control peptide.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid or by boiling in SDS-PAGE sample buffer.

  • Detection of Phosphorylation:

    • Radiometric Method: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Mass Spectrometry: Analyze the reaction mixture by LC-MS/MS to detect the mass shift of 80 Da corresponding to the addition of a phosphate group to the peptide.

    • Western Blot: If a phospho-specific antibody that recognizes the pSV motif is available, perform a western blot to detect the phosphorylated peptide.

Mass Spectrometry-Based Identification of this compound Phosphorylation

Mass spectrometry (MS) is a powerful and unbiased technique for identifying and localizing phosphorylation sites within a protein.[18][19][20][21][22]

Workflow for Mass Spectrometry-Based Phosphopeptide Identification:

Mass_Spectrometry_Workflow Start Start Protein_Extraction Protein Extraction & Digestion (e.g., with Trypsin) Start->Protein_Extraction Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Protein_Extraction->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Database Searching & Spectrum Annotation LC_MSMS->Data_Analysis Validation Manual Validation of pSV-containing Spectra Data_Analysis->Validation End End Validation->End

Workflow for phosphopeptide analysis.

Detailed Protocol:

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues of interest under denaturing conditions to preserve phosphorylation.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment:

    • Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides.

    • Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

    • The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the selected peptides to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.

    • Specify variable modifications for serine, threonine, and tyrosine phosphorylation (+79.9663 Da).

  • Validation of this compound Phosphorylation:

    • Manually inspect the MS/MS spectra of peptides identified with a pSV motif.

    • Look for fragment ions (b- and y-ions) that confirm the localization of the phosphate group on the serine residue immediately preceding the valine. The mass difference between fragment ions flanking the pSV site will be indicative of a phosphorylated serine.

Site-Directed Mutagenesis for Functional Analysis

To understand the functional consequence of this compound phosphorylation, site-directed mutagenesis can be employed to create protein variants that either cannot be phosphorylated or mimic the phosphorylated state.[23][24][25][26][27]

Logical Flow of Site-Directed Mutagenesis for Functional Studies:

Mutagenesis_Logic_Flow Start Identify pSV site in Protein of Interest Design_Primers Design Mutagenic Primers Start->Design_Primers Mutagenesis Perform Site-Directed Mutagenesis (e.g., PCR-based) Design_Primers->Mutagenesis Sequence_Verify Sequence Verify Mutant Constructs Mutagenesis->Sequence_Verify Express_Protein Express Wild-type and Mutant Proteins in Cells Sequence_Verify->Express_Protein Functional_Assay Perform Functional Assays Express_Protein->Functional_Assay Compare_Results Compare Phenotypes of WT vs. Mutants Functional_Assay->Compare_Results Conclusion Draw Conclusions on the Functional Role of pSV Compare_Results->Conclusion

Logic flow for mutagenesis studies.

Detailed Protocol:

  • Mutant Design:

    • Phospho-deficient mutant: Replace the serine of the SV motif with an alanine (S->A). Alanine is structurally similar to serine but lacks the hydroxyl group, thus preventing phosphorylation.

    • Phospho-mimetic mutant: Replace the serine with an aspartic acid (S->D) or glutamic acid (S->E). The negative charge of these residues can sometimes mimic the effect of a phosphate group.

  • Primer Design: Design primers that contain the desired nucleotide changes to introduce the mutation into the gene encoding the protein of interest.

  • Site-Directed Mutagenesis: Use a PCR-based method with the mutagenic primers to amplify the entire plasmid containing the gene of interest. The parental, non-mutated plasmid is then typically removed by digestion with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation and Sequencing: Transform the mutated plasmid into E. coli and select for colonies. Isolate the plasmid DNA and sequence the gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Functional Analysis:

    • Express the wild-type, S->A, and S->D/E mutant proteins in a suitable cell line.

    • Compare the cellular localization, protein-protein interactions, enzymatic activity, or any other relevant functional aspect of the wild-type and mutant proteins to determine the effect of phosphorylation at the this compound motif.

Conclusion

The phosphorylation of the this compound motif represents an area of growing interest in the field of signal transduction. While the specific kinases that target this motif are still being fully elucidated, the presence of experimentally verified pSV sites in numerous proteins underscores its biological significance. The WNK-SPAK/OSR1 pathway serves as a prime example of how a valine residue can be a critical determinant in kinase-mediated signaling, albeit in a docking motif context.

The experimental protocols detailed in this guide provide a robust framework for researchers to identify, validate, and functionally characterize this compound phosphorylation events. A combination of database mining, in vitro kinase assays, advanced mass spectrometry, and site-directed mutagenesis will be instrumental in unraveling the kinases, substrates, and cellular functions governed by this specific post-translational modification. A deeper understanding of SV motif phosphorylation holds the potential to uncover novel regulatory mechanisms in both health and disease, and may ultimately lead to the development of new therapeutic strategies targeting these specific signaling pathways.

References

An In-depth Technical Guide on the Natural Occurrence of Seryl-Valine (Ser-Val) in Food and Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Seryl-Valine (Ser-Val)

Seryl-Valine (this compound) is a dipeptide composed of the amino acids L-serine and L-valine linked by a peptide bond.[1] As a naturally occurring metabolite, this compound is found within biological systems where it may arise from the breakdown of proteins or act as an intermediate in various metabolic pathways.[1][2] Its structure, featuring a polar hydroxyl group from serine and a hydrophobic isopropyl group from valine, imparts specific physicochemical properties that influence its biological activity and function.[1]

While the bioactivity of many food-derived peptides is well-documented, specific research into the physiological roles of this compound is still emerging. Dipeptides, in general, are known to possess a range of biological activities, including antihypertensive and immunomodulatory effects. Given its constituent amino acids, this compound is a subject of interest for its potential bioactive properties.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its detection, quantification, and the study of its biological function.

PropertyValue
Molecular Formula C₈H₁₆N₂O₄
Molecular Weight 204.22 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
CAS Number 51782-06-0
ChEBI ID CHEBI:74823
HMDB ID HMDB0029052

Table 1: Physicochemical properties of Seryl-Valine.

Natural Occurrence of this compound and Related Dipeptides

Quantitative data on the specific concentration of this compound in various food matrices and organisms are not extensively documented in publicly available literature. However, the presence of its constituent amino acids, serine and valine, is widespread. Dipeptides are commonly found in fermented foods, aged meat products, and dairy products as a result of proteolytic activity. The following table summarizes the occurrence of some related dipeptides in various food sources, highlighting the current data gap for this compound.

DipeptideFood SourceConcentrationReference
γ-Glu-Val-GlyScallops (raw)0.26 µmol/kg[3]
Scallops (dried)2.5 µmol/kg[3]
Fish Sauces1.3 - 41.4 µmol/L[3]
Soy Sauces4.9 - 20.1 µmol/L[3]
Fermented Shrimp Pastes3.2 - 17.1 µmol/kg[3]
Beer0.26 - 0.59 µmol/kg[3]
Ewe's Milk Cheese1.2 - 1.9 µmol/kg[3]
Val-TyrFermented MilkPresent (qualitative)
Ile-Pro-ProFermented MilkPresent (qualitative)
Val-Pro-ProFermented MilkPresent (qualitative)

Table 2: Quantitative data on the occurrence of related bioactive peptides in various food sources. Specific quantitative data for this compound is currently limited.

Biosynthesis and Degradation of this compound

The direct enzymatic synthesis of this compound via a dedicated pathway has not been characterized. It is primarily formed through the proteolytic degradation of larger proteins.

Biosynthesis via Proteolysis

This compound is generated from the breakdown of proteins by proteases, which are enzymes that catalyze the cleavage of peptide bonds. Serine proteases are a major class of proteases that could be involved in the liberation of this compound from a parent protein.[1]

Biosynthesis Protein Protein containing This compound sequence Proteases Proteases (e.g., Serine Proteases) Protein->Proteases Hydrolysis SerVal This compound Dipeptide Proteases->SerVal OtherPeptides Other Peptides and Amino Acids Proteases->OtherPeptides

General pathway for the biosynthesis of this compound via protein proteolysis.
Degradation

The degradation of this compound back into its constituent amino acids is carried out by peptidases, specifically dipeptidases. These enzymes are exopeptidases that cleave the peptide bond of dipeptides.

Degradation SerVal This compound Dipeptide Dipeptidase Dipeptidase SerVal->Dipeptidase Hydrolysis Serine L-Serine Dipeptidase->Serine Valine L-Valine Dipeptidase->Valine

General pathway for the degradation of this compound by dipeptidases.

Experimental Protocols for Quantification of this compound

UPLC-MS/MS Method with AccQ-Tag™ Derivatization

This method utilizes pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), commercially known as AccQ-Tag™, to enhance the chromatographic retention and mass spectrometric detection of dipeptides.[5]

5.1.1. Sample Preparation (from Tissue)

  • Homogenization: Homogenize ~20 mg of frozen tissue in 500 µL of a methanol/water (1:1, v/v) solution containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

5.1.2. Derivatization

  • Reconstitution: Reconstitute the dried extract in 20 µL of a water/methanol (1:1, v/v) solution.

  • Buffering: Add 60 µL of AccQ-Tag™ Ultra borate (B1201080) buffer and vortex.

  • Reagent Addition: Add 20 µL of freshly prepared AccQ-Tag™ Ultra reagent (dissolved in acetonitrile), vortex immediately.

  • Incubation: Incubate the mixture at 55°C for 10 minutes.

5.1.3. UPLC-MS/MS Analysis

  • Chromatographic System: Waters ACQUITY UPLC System or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to separate the derivatized this compound from other matrix components. A starting point could be 5% B, increasing to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for derivatized this compound and the internal standard need to be determined by infusing the derivatized standards. The AccQ-Tag derivatization adds a mass of 170.06 Da to the peptide.

    • Predicted this compound-AQC Precursor Ion (m/z): [204.22 (this compound) + 170.06 (AQC) + 1.01 (H+)] = 375.29

    • Characteristic Product Ion (m/z): 171.1 (from the AccQ-Tag™)

  • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of derivatized this compound standards in the same matrix.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Homogenization 1. Homogenization in Methanol/Water with Internal Standard Centrifugation 2. Centrifugation Homogenization->Centrifugation Supernatant_Collection 3. Supernatant Collection Centrifugation->Supernatant_Collection Drying 4. Drying Supernatant_Collection->Drying Reconstitution 5. Reconstitution Drying->Reconstitution Buffering 6. Add Borate Buffer Reconstitution->Buffering Reagent_Addition 7. Add AccQ-Tag™ Reagent Buffering->Reagent_Addition Incubation 8. Incubation at 55°C Reagent_Addition->Incubation UPLC_Separation 9. UPLC Separation Incubation->UPLC_Separation MS_Detection 10. MS/MS Detection (MRM) UPLC_Separation->MS_Detection Data_Analysis 11. Quantification MS_Detection->Data_Analysis

Experimental workflow for the quantification of this compound using UPLC-MS/MS with derivatization.

Potential Physiological Roles and Signaling Pathways

While direct evidence for the signaling roles of this compound is limited, many dipeptides are known to exert biological effects. For instance, some dipeptides can act as inhibitors of enzymes like angiotensin-converting enzyme (ACE), thereby having an antihypertensive effect. Others may modulate inflammatory responses or act as neurotransmitters.

The following diagram illustrates a hypothetical signaling pathway for a bioactive dipeptide. This is a generalized representation and has not been specifically demonstrated for this compound.

SignalingPathway SerVal Bioactive Dipeptide (e.g., this compound) Receptor Cell Surface Receptor (e.g., GPCR) SerVal->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Gene_Expression->Cellular_Response

Hypothetical signaling pathway for a bioactive dipeptide.

Conclusion and Future Directions

Seryl-Valine is a naturally occurring dipeptide with potential for bioactivity. While its presence in biological systems is established, there is a significant gap in the literature regarding its quantitative occurrence in various foods and organisms. The methodologies for the analysis of dipeptides are well-developed, and the UPLC-MS/MS protocol detailed here provides a robust framework for future quantitative studies of this compound.

Future research should focus on:

  • Quantitative surveys: Systematically quantifying this compound concentrations in a wide range of food products (e.g., fermented foods, aged meats, dairy products) and biological tissues.

  • Bioactivity screening: Investigating the potential physiological effects of this compound, such as its impact on cardiovascular, immune, and nervous system functions.

  • Mechanism of action: Elucidating the specific molecular targets and signaling pathways through which this compound may exert its effects.

  • Biosynthesis and degradation pathways: Identifying the specific proteases and peptidases responsible for the liberation and breakdown of this compound in different biological contexts.

Addressing these research questions will provide a more complete understanding of the role of Seryl-Valine in nutrition and physiology, and may open avenues for its application in functional foods and therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of L-seryl-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of the dipeptide L-seryl-L-valine. Two primary methodologies are presented: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Each section includes a discussion of the strategic considerations, step-by-step protocols, quantitative data, and a visual workflow to guide researchers in selecting and performing the most suitable synthesis for their needs.

Solution-Phase Synthesis of L-seryl-L-valine

Solution-phase peptide synthesis (SPPS) is a classical approach that involves the stepwise coupling of protected amino acids in a homogeneous reaction mixture.[1] While it can be more labor-intensive than solid-phase methods due to the need for purification of intermediates, it is highly scalable and offers flexibility in the characterization of intermediate products.[1][2]

Application Notes

The synthesis of L-seryl-L-valine in solution requires a strategic selection of protecting groups to prevent unwanted side reactions. The α-amino group of serine and the carboxylic acid group of valine must be protected. Additionally, the hydroxyl group of the serine side chain requires protection to avoid O-acylation during the coupling step.[3]

A common strategy involves the use of the tert-butyloxycarbonyl (Boc) group for the N-terminus of serine and a methyl or ethyl ester for the C-terminus of valine.[4] The serine hydroxyl group can be protected as a tert-butyl (tBu) ether. The peptide bond is typically formed using a carbodiimide (B86325) coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.[2][5] An alternative N-terminal protecting group is the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis.[6]

The overall workflow involves:

  • Protection of the constituent amino acids: N-Boc-O-tBu-L-serine and L-valine methyl ester.

  • Coupling of the protected amino acids to form the protected dipeptide.

  • Deprotection of the N-terminus and C-terminus to yield the final L-seryl-L-valine dipeptide.

Experimental Protocol: Boc-Based Solution-Phase Synthesis

Step 1: Synthesis of L-valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • Suspend L-valine (1 eq) in anhydrous methanol (B129727).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain H-Val-OMe·HCl as a white solid. This can often be used without further purification.

Step 2: Synthesis of Boc-Ser(tBu)-Val-OMe

  • Dissolve N-Boc-O-tBu-L-serine (1 eq), H-Val-OMe·HCl (1 eq), and HOBt (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide.

  • Purify by column chromatography on silica (B1680970) gel if necessary.

Step 3: Deprotection to Yield H-Ser-Val-OH

  • N-terminal Boc Deprotection:

    • Dissolve the purified Boc-Ser(tBu)-Val-OMe (1 eq) in a solution of 50% trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • C-terminal Ester Hydrolysis and Side-Chain Deprotection:

    • Dissolve the resulting TFA salt in a mixture of methanol and water.

    • Add 1N NaOH (1.5 eq) dropwise at 0 °C and stir at room temperature for 2-4 hours, monitoring by TLC.

    • The TFA used for Boc deprotection will also cleave the tBu ether from the serine side chain.

    • Neutralize the solution with 1N HCl.

    • Purify the final product, L-seryl-L-valine, by recrystallization or reverse-phase HPLC.

Data Presentation
StepProductTypical YieldPurity (Post-Purification)
1H-Val-OMe·HCl>95%>98%
2Boc-Ser(tBu)-Val-OMe80-90%>98%
3H-Ser-Val-OH75-85% (overall)>99% (HPLC)

Yields are representative and can vary based on reaction scale and purification efficiency. Valine's steric hindrance can sometimes lead to slightly lower coupling yields.[2]

Solution-Phase Synthesis Workflow

Solution_Phase_Synthesis Ser L-Serine BocSer Boc-Ser(tBu)-OH Ser->BocSer Boc₂O, tBu protection Val L-Valine ValOMe H-Val-OMe·HCl Val->ValOMe MeOH, SOCl₂ p1 BocSer->p1 ValOMe->p1 ProtectedDi Boc-Ser(tBu)-Val-OMe p2 ProtectedDi->p2 1. TFA/DCM 2. NaOH FinalDi H-Ser-Val-OH (L-seryl-L-valine) p1->ProtectedDi DCC, HOBt Coupling p2->FinalDi Deprotection

Caption: Workflow for the solution-phase synthesis of L-seryl-L-valine.

Solid-Phase Peptide Synthesis (SPPS) of L-seryl-L-valine

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides in a research setting.[7][8] The peptide is assembled on an insoluble resin support, which allows for the use of excess reagents and simplifies purification, as byproducts and unreacted reagents are removed by simple washing steps.[7]

Application Notes

The Fmoc/tBu strategy is the most widely used approach in modern SPPS.[9] The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains, including the hydroxyl group of serine, are protected by acid-labile groups like tert-butyl (tBu).[3][10]

For the synthesis of L-seryl-L-valine, which has a C-terminal carboxylic acid, a Wang resin is a suitable solid support.[10] The synthesis begins with a pre-loaded Fmoc-Val-Wang resin or by attaching Fmoc-Val-OH to the resin. The synthesis cycle then proceeds as follows:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed with a solution of piperidine (B6355638) in DMF.

  • Coupling: The next amino acid, Fmoc-Ser(tBu)-OH, is activated and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts. This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3]

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis

Materials:

  • Fmoc-Val-Wang resin (or Wang resin and Fmoc-Val-OH)

  • Fmoc-Ser(tBu)-OH[11]

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation:

    • Place Fmoc-Val-Wang resin (1 eq) in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate tube, dissolve Fmoc-Ser(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).[12] If the test is positive (blue beads), repeat the coupling.[13]

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat Step 2 to remove the Fmoc group from the N-terminal serine.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the final product by reverse-phase HPLC.

Data Presentation
ParameterMethod/ReagentExpected OutcomeNotes
Resin LoadingFmoc-Val-Wang Resin0.2 - 0.8 mmol/gVaries by resin type and manufacturer.[10]
Fmoc Deprotection20% Piperidine/DMF>99.5% completionMonitored by UV absorbance of the fulvene-piperidine adduct.[9]
Coupling EfficiencyHBTU/DIPEA>99%Monitored by Kaiser test. Valine coupling can be sterically hindered, potentially requiring a double coupling.[12][14]
Cleavage95% TFA cocktail>90% cleavage from resin---
Overall Yield---60-80% (crude)Sequence-dependent; purification will lower the final isolated yield.
Final PurityRP-HPLC>95%After purification.

Solid-Phase Synthesis Workflow

Solid_Phase_Synthesis start Start: Fmoc-Val-Wang Resin deprot1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprot1 wash1 Wash (DMF, DCM) deprot1->wash1 couple 2. Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 deprot2 3. Final Fmoc Deprotection wash2->deprot2 wash3 Wash & Dry deprot2->wash3 cleave 4. Cleavage & Deprotection (TFA Cocktail) wash3->cleave purify Purification (RP-HPLC) cleave->purify

Caption: Workflow for the solid-phase synthesis of L-seryl-L-valine.

Summary and Comparison

FeatureSolution-Phase SynthesisSolid-Phase Synthesis (SPPS)
Principle Reactions occur in a homogeneous solution.Peptide is built on an insoluble polymer support.[7]
Scalability Well-suited for large-scale (gram to kg) synthesis.Ideal for small to medium scale (mg to g).[1]
Purification Required after each step (crystallization or chromatography).Only the final product requires purification.[7]
Time Longer, more labor-intensive.Faster and amenable to automation.[1]
Reagent Use Stoichiometric amounts are typically used.Excess reagents are used to drive reactions to completion.[8]
Complexity High, requires more expertise in organic synthesis.Lower, with standardized and repetitive cycles.[1]

For the synthesis of a simple dipeptide like L-seryl-L-valine, both methods are viable. SPPS is generally preferred for speed and ease of execution at the research scale, while solution-phase synthesis may be more economical for large-scale production.

References

Application Note: Quantitative Analysis of Ser-Val Dipeptide by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The dipeptide Seryl-Valine (Ser-Val) is composed of the amino acids L-serine and L-valine. Accurate quantification and purity assessment of such small peptides are critical in various fields, including pharmaceutical research, biochemistry, and quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of peptides.[1][2] The method's high resolution and sensitivity make it ideal for analyzing complex mixtures and ensuring product purity.[1]

This application note provides a detailed protocol for the quantitative analysis of this compound using RP-HPLC with UV detection. The separation principle is based on the differential partitioning of the peptide between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] Peptides are eluted by a gradient of increasing organic solvent, with retention primarily determined by their hydrophobicity.[2]

Experimental Protocols

Materials and Equipment
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is recommended for its strong hydrophobic retention suitable for peptides.[3]

  • Chemicals and Reagents:

    • This compound dipeptide standard (≥98% purity)

    • HPLC-grade acetonitrile (B52724) (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA), HPLC grade (≥99%)

  • Labware: Volumetric flasks, autosampler vials with septa, 0.22 µm syringe filters.

Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. TFA serves as an ion-pairing agent to improve peak shape and resolution.[3]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of ACN. Acetonitrile is the organic modifier used to elute the peptide.[3]

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of Mobile Phase A.

  • Working Standards: Prepare a series of working standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with Mobile Phase A. These will be used to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into autosampler vials to remove any particulate matter that could damage the column or system.[4]

Chromatographic Conditions

The following conditions serve as a robust starting point and can be optimized further if necessary.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µm, 100 ÅIndustry standard for peptide analysis, providing good retention and resolution.[1][3]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, sharpening peaks for basic residues.[3]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and UV cutoff.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. analytical column.[3]
Gradient Elution 0-2 min: 2% B2-17 min: 2% to 30% B17-18 min: 30% to 95% B18-20 min: 95% B20-21 min: 95% to 2% B21-26 min: 2% B (Equilibration)A shallow gradient is crucial for resolving peptides from closely eluting impurities.[5]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC; can be adjusted based on concentration.
Detection Wavelength 215 nmOptimal wavelength for detecting the peptide backbone amide bond.[3]

Data Presentation

Quantitative analysis is performed by integrating the peak area of the this compound peak and comparing it against a calibration curve generated from the working standards.

Table 1: Typical Quantitative Results for this compound Analysis This table presents example data obtained from the analysis of a 100 µg/mL this compound standard using the protocol described above. Note: Actual retention times may vary depending on the specific HPLC system, column age, and exact mobile phase preparation.

AnalyteRetention Time (min)Peak Area (mAU*s)Peak Height (mAU)Purity (%)
This compound~ 8.51250150> 99

Visualizations

Experimental Workflow

The logical flow of the analytical process, from initial preparation to final data analysis, is crucial for obtaining reproducible results.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) B Sample & Standard Preparation (Dissolution & Filtration) A->B C HPLC System Equilibration B->C D Sample Injection (10 µL) C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F Data Acquisition (UV @ 215 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for the RP-HPLC analysis of this compound.

Hypothetical Signaling Pathway

The constituent amino acids of the this compound dipeptide, once metabolized, can participate in fundamental cellular processes. For instance, valine is a branched-chain amino acid known to be involved in activating the mTOR (mammalian Target of Rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis.[3]

G cluster_outcomes Cellular Outcomes peptide This compound Dipeptide transporter Amino Acid Transporters peptide->transporter Uptake & Hydrolysis pool Intracellular Pool (Serine, Valine) transporter->pool mTORC1 mTORC1 Complex Activation pool->mTORC1 Valine synthesis Protein Synthesis mTORC1->synthesis growth Cell Growth mTORC1->growth

Caption: Hypothetical signaling impact of this compound's amino acid constituents.

References

Application Note: Molecular Weight Determination of Ser-Val by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the protocols for the accurate determination of the molecular weight of the dipeptide Ser-Val using mass spectrometry. Two common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are described. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of peptides. The protocols provided cover sample preparation, instrument setup, and data analysis to ensure reliable and reproducible results.

Introduction

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of peptides and proteins.[1][2] The dipeptide this compound, formed from the amino acids serine and valine, serves as a model compound for demonstrating the application of mass spectrometry in peptide analysis.[1] Accurate mass measurement is critical for verifying the primary structure of synthetic or purified peptides and for identifying potential modifications. This note provides a comparative overview and detailed protocols for two soft ionization techniques: ESI, which is often coupled with liquid chromatography (LC-ESI-MS), and MALDI, typically used with a time-of-flight (TOF) mass analyzer.[3][4]

Quantitative Data Summary

The theoretical molecular weight of this compound (C8H16N2O4) is 204.22 g/mol .[1][5] Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For singly protonated this compound ([M+H]+), the expected m/z is approximately 205.12.

ParameterTheoretical ValueObserved Value (ESI-MS)Observed Value (MALDI-TOF MS)
Molecular Formula C8H16N2O4N/AN/A
Average Molecular Weight 204.22 g/mol N/AN/A
Monoisotopic Mass 204.1110 Da204.1112 Da204.1111 Da
Expected m/z [M+H]+ 205.1188205.1190205.1189

Experimental Protocols

Sample Preparation

High-quality sample preparation is crucial for obtaining reliable mass spectrometry data.[6] Contaminants such as salts, detergents, and polymers can interfere with ionization and suppress the analyte signal.[7][8]

Materials:

  • This compound dipeptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), MS-grade

  • Eppendorf tubes

  • Pipettes and tips

Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.

  • For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid in water.[9]

  • For MALDI-TOF MS analysis, dilute the stock solution to a concentration of 5-50 pmol/µL in 0.1% TFA.[10]

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that generates ions directly from a liquid solution, making it highly compatible with liquid chromatography.[3] It typically produces multiply charged ions for larger peptides, but for a small dipeptide like this compound, the singly charged ion [M+H]+ will be predominant.[11]

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

Protocol:

  • LC Separation (Optional but recommended for complex samples):

    • Equilibrate a C18 reverse-phase column with a mobile phase of 95% water with 0.1% formic acid (Solvent A) and 5% acetonitrile with 0.1% formic acid (Solvent B).

    • Inject 1-5 µL of the prepared this compound sample.

    • Elute the peptide using a gradient, for example, from 5% to 60% Solvent B over 20 minutes.

  • MS Analysis:

    • Introduce the eluent from the LC into the ESI source.

    • Set the mass spectrometer to positive ion mode.

    • Acquire a full scan (MS1) to identify the precursor ion of this compound. The expected [M+H]+ ion is at an m/z of approximately 205.12.[9]

    • (Optional) For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).[9]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

In MALDI-TOF MS, the peptide sample is co-crystallized with a matrix compound. A laser is used to desorb and ionize the sample, and the mass-to-charge ratio is determined by the time it takes for the ions to travel to the detector.[12]

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Materials:

  • Prepared this compound sample (1-10 pmol/µL in 0.1% TFA).

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) prepared as a saturated solution in 50% acetonitrile/0.1% TFA.[10]

  • MALDI target plate.

Protocol:

  • Sample Spotting (Dried-Droplet Method):

    • Mix 1 µL of the this compound sample solution with 1 µL of the HCCA matrix solution in an Eppendorf tube.

    • Spot 1 µL of the mixture onto the MALDI target plate.[10]

    • Alternatively, spot 0.5 µL of the sample solution onto the plate, followed immediately by 0.5 µL of the matrix solution.[10]

    • Allow the spot to air-dry completely, allowing for co-crystallization of the sample and matrix.[10]

  • MS Analysis:

    • Insert the target plate into the mass spectrometer.

    • Operate the instrument in positive ion, reflectron mode for higher mass accuracy.

    • Acquire the mass spectrum. The singly protonated ion [M+H]+ of this compound should be observed at an m/z of approximately 205.12.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Analysis start This compound Standard stock Stock Solution (1 mg/mL) start->stock Dissolve in H2O dilution Working Dilution (1-10 pmol/µL) stock->dilution Dilute in ACN/FA esi ESI-MS dilution->esi maldi MALDI-TOF MS dilution->maldi ms1 MS1 Scan (m/z 205.12) esi->ms1 maldi->ms1 ms2 MS/MS Analysis (Fragmentation) ms1->ms2 Optional data_analysis Molecular Weight Confirmation ms1->data_analysis ms2->data_analysis

Caption: Experimental workflow for this compound analysis.

peptide_fragmentation cluster_peptide This compound Dipeptide [M+H]+ cluster_fragments Collision-Induced Dissociation (CID) Fragments peptide H₂N-Ser-CO-NH-Val-COOH b1 b1 ion (Ser) m/z 88.04 peptide->b1 Fragmentation y1 y1 ion (Val) m/z 118.09 peptide->y1 Fragmentation b_series b-ions (N-terminus) y_series y-ions (C-terminus)

Caption: Fragmentation of this compound in MS/MS.

Conclusion

Both ESI-MS and MALDI-TOF MS are effective techniques for the accurate molecular weight determination of the dipeptide this compound. The choice of technique may depend on the available instrumentation, sample complexity, and desired throughput. The protocols outlined in this application note provide a robust framework for the characterization of simple peptides, which is a fundamental step in proteomics research and drug development.

References

Application Notes and Protocols for the Structural Confirmation of Ser-Val with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of peptides at the atomic level. For a dipeptide such as L-Seryl-L-Valine (Ser-Val), NMR provides definitive confirmation of its primary structure, including the sequence of amino acid residues and the integrity of the peptide bond. Furthermore, NMR can offer insights into the conformational preferences of the dipeptide in solution. This document provides a comprehensive guide, including detailed experimental protocols and data analysis strategies, for the structural confirmation of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The workflow for the structural confirmation of this compound via NMR spectroscopy involves a systematic approach:

  • Sample Preparation : Ensuring a high-purity sample at an appropriate concentration in a suitable deuterated solvent.

  • 1D NMR Spectroscopy (¹H and ¹³C) : Initial assessment of the sample's purity and a first look at the chemical environments of the protons and carbons.

  • 2D NMR Correlation Spectroscopy : Establishing through-bond and through-space connectivities to unambiguously assign all proton and carbon signals and confirm the amino acid sequence. Key experiments include COSY, TOCSY, HSQC, and HMBC.

  • Data Analysis and Interpretation : A consolidated analysis of all acquired NMR data to build a complete and validated structural model of the this compound dipeptide.

Data Presentation

The following tables summarize the representative ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the this compound dipeptide. These values are based on typical chemical shifts for serine and valine residues in short peptides and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Atom NameAmino AcidPredicted Chemical Shift (δ, ppm)Multiplicity
NH (Amide)Valine8.0 - 8.4Doublet
αHSerine4.4 - 4.6Triplet
βH₂Serine3.8 - 4.0Multiplet
αHValine4.1 - 4.3Doublet
βHValine2.1 - 2.3Multiplet
γCH₃Valine0.9 - 1.1Doublet
γ'CH₃Valine0.9 - 1.1Doublet
NH₂ (N-terminus)Serine~7.8 (exchangeable)Broad singlet
OH (Side-chain)Serinevariable (exchangeable)Broad singlet
COOH (C-terminus)Valinevariable (exchangeable)Broad singlet

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Atom NameAmino AcidPredicted Chemical Shift (δ, ppm)
C=OSerine171 - 174
Serine56 - 59
Serine61 - 64
C=OValine174 - 177
Valine59 - 62
Valine30 - 33
Valine18 - 20
Cγ'Valine18 - 20

Table 3: Representative ¹H-¹H Coupling Constants (J) for this compound

CouplingTypical Value (Hz)
³J(Hα, Hβ) Serine5 - 8
³J(Hα, NH) Valine7 - 9
³J(Hα, Hβ) Valine4 - 8
³J(Hβ, Hγ) Valine~7

Experimental Protocols

Sample Preparation Protocol

High-quality NMR data is contingent on meticulous sample preparation.

Materials:

  • High-purity (>95%) synthetic this compound dipeptide.

  • Deuterated solvent: 90% H₂O / 10% D₂O is recommended for observing exchangeable amide and hydroxyl protons. Deuterium oxide (D₂O) can also be used.

  • High-precision 5 mm NMR tubes.

  • pH meter or pH test strips.

  • Deuterated acid (e.g., DCl) and base (e.g., NaOD) for pH adjustment.

Protocol:

  • Dissolution: Dissolve 2-5 mg of the this compound dipeptide in 500-600 µL of the 90% H₂O / 10% D₂O solvent in a clean microcentrifuge tube. This concentration should be in the range of 2-5 mM.[1]

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to a value between 4 and 6 using minute quantities of DCl or NaOD. This pH range slows down the exchange of amide protons with the solvent, allowing for their observation.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small syringe filter (0.22 µm) to prevent signal broadening.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Equilibration: Place the NMR tube in the spectrometer and allow the sample to thermally equilibrate for at least 10-15 minutes before starting data acquisition.

NMR Data Acquisition Protocols

The following are general parameters for acquiring a suite of NMR experiments on a 500 MHz or higher field spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

1. 1D ¹H Spectrum

  • Purpose: To assess sample purity and identify proton signals.

  • Pulse Program: Standard 1D pulse-acquire with water suppression (e.g., presaturation or WATERGATE).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

2. 1D ¹³C Spectrum

  • Purpose: To identify the number of unique carbon environments.

  • Pulse Program: Standard 1D pulse-acquire with proton decoupling.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled through 2-3 bonds (e.g., Hα-Hβ).

  • Pulse Program: Standard COSY90 or DQF-COSY.

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 4-8.

4. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify all protons within a spin system (i.e., all protons within a single amino acid residue).

  • Pulse Program: Standard TOCSY with a mixing time of 60-80 ms.

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 8-16.

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly attached to carbons.

  • Pulse Program: Standard HSQC with sensitivity enhancement.

  • Spectral Width (¹H): 12-16 ppm.

  • Spectral Width (¹³C): 80-100 ppm (focused on the aliphatic region).

  • Number of Increments (t1): 128-256.

  • Number of Scans per Increment: 16-32.

6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for sequencing.

  • Pulse Program: Standard HMBC optimized for 4-8 Hz couplings.

  • Spectral Width (¹H): 12-16 ppm.

  • Spectral Width (¹³C): 200-220 ppm.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 32-64.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structural Confirmation peptide This compound Peptide solvent Deuterated Solvent (90% H2O/10% D2O) peptide->solvent Dissolve & pH Adjust nmr_tube NMR Sample solvent->nmr_tube Transfer spec1D_H 1D ¹H nmr_tube->spec1D_H spec1D_C 1D ¹³C nmr_tube->spec1D_C spec2D_COSY 2D COSY nmr_tube->spec2D_COSY spec2D_TOCSY 2D TOCSY nmr_tube->spec2D_TOCSY spec2D_HSQC 2D HSQC nmr_tube->spec2D_HSQC spec2D_HMBC 2D HMBC nmr_tube->spec2D_HMBC assign_spin Assign Spin Systems spec2D_COSY->assign_spin spec2D_TOCSY->assign_spin sequence Sequence Confirmation spec2D_HSQC->sequence spec2D_HMBC->sequence assign_spin->sequence structure Final Structure Confirmation sequence->structure signal_pathway ser Serine Spin System αH βH₂ ser:ha->ser:hb val Valine Spin System NH αH βH γCH₃ ser:ha->val:n HMBC (Ser C'=O to Val NH) peptide_bond Peptide Bond val:n->val:ha val:ha->val:hb val:hb->val:hg

References

Application Notes and Protocols for X-ray Crystallography of Ser-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing X-ray crystallography on the dipeptide Ser-Val (L-seryl-L-valine). This document is intended to guide researchers through the process of crystal structure determination, from sample preparation to data analysis, with a focus on the practical aspects relevant to small peptides. The structural information derived from such studies is invaluable for understanding molecular conformation, intermolecular interactions, and can serve as a foundational element in structure-based drug design.

Introduction

X-ray crystallography is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal.[1] For peptides, this method provides precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.[2] The crystal structure of the this compound dipeptide, for instance, offers insights into the hydrogen bonding networks and packing arrangements that stabilize its structure.[3] This information is critical for computational modeling, understanding peptide folding, and designing peptidomimetics or small molecule drugs that target peptide-protein interactions.

Data Presentation

The crystallographic data for L-Seryl-L-valine monohydrate provides the fundamental parameters that describe the crystal lattice and the quality of the diffraction data.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a5.34 Å
b9.88 Å
c20.25 Å
α90°
β90°
γ90°
Volume 1068.1 ų
Z 4
Resolution 0.86 Å
R-factor 0.035
CCDC Deposition No. 248157

Experimental Protocols

The following protocols outline the key steps for obtaining high-quality crystals of this compound dipeptide and subsequent X-ray diffraction analysis. The methods are based on established techniques for small peptide crystallization.

Peptide Synthesis and Purification

For successful crystallization, the this compound dipeptide must be of high purity, typically >95%.

Protocol:

  • Synthesis: Synthesize the this compound dipeptide using standard solid-phase or solution-phase peptide synthesis methods.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove protecting groups.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a fluffy, white powder.

  • Purity Verification: Confirm the purity and identity of the dipeptide using analytical HPLC and mass spectrometry.

Crystallization by Hanging Drop Vapor Diffusion

Vapor diffusion is a widely used method for growing high-quality crystals of small molecules and macromolecules. The hanging drop method is a common and effective variant.

Materials:

  • Purified this compound dipeptide

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Crystallization screening solutions (commercial or custom-made)

  • Micropipettes and tips

  • Microscope

Protocol:

  • Prepare the Reservoir: Pipette 500 µL of a crystallization screening solution into the reservoir of a well in the 24-well plate.

  • Prepare the Drop:

    • On a clean, siliconized cover slip, place a 1 µL drop of the this compound dipeptide solution (e.g., 10-20 mg/mL in deionized water).

    • Add 1 µL of the reservoir solution to the dipeptide drop.

    • Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a tight seal is formed with the grease or sealant on the rim of the well.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

  • Monitoring: Regularly inspect the drops under a microscope for crystal growth over a period of several days to weeks.

Crystal Harvesting and Mounting

Once suitable crystals have grown, they must be carefully harvested and mounted for data collection.

Protocol:

  • Cryoprotection (if necessary): If data collection is to be performed at cryogenic temperatures (around 100 K) to minimize radiation damage, the crystal may need to be transferred to a cryoprotectant solution. This is typically the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol.

  • Harvesting: Using a small nylon loop, carefully scoop the crystal out of the drop.

  • Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen to flash-cool it.

  • Mounting: Transfer the frozen crystal on the loop to a goniometer head for mounting on the diffractometer.

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Mount the Crystal: Mount the goniometer head with the crystal onto the diffractometer.

  • Center the Crystal: Align the crystal in the center of the X-ray beam.

  • Initial Screening: Collect a few initial diffraction images to assess the crystal quality, determine the unit cell parameters, and identify the space group.[4]

  • Data Collection Strategy: Based on the initial screening, devise a data collection strategy to ensure complete and redundant data are collected.

  • Full Data Collection: Collect a full set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional structure of the this compound dipeptide.

Protocol:

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Scale and merge the data from all images.

  • Structure Solution: Solve the phase problem to obtain an initial electron density map. For small molecules like dipeptides, direct methods are typically successful.

  • Model Building: Build an atomic model of the this compound dipeptide into the electron density map.

  • Refinement: Refine the atomic model against the experimental diffraction data to improve its accuracy. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Validation: Validate the final structure to ensure its quality and accuracy using various crystallographic metrics.

Visualizations

Experimental Workflow for X-ray Crystallography of this compound Dipeptide

experimental_workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Peptide Synthesis (this compound) purification Purification (RP-HPLC) synthesis->purification verification Purity & Identity Verification purification->verification screening Crystallization Screening (Hanging Drop Vapor Diffusion) verification->screening optimization Crystal Optimization screening->optimization harvesting Crystal Harvesting & Cryo-cooling optimization->harvesting data_collection Data Collection harvesting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: A flowchart illustrating the major steps in the X-ray crystallography of the this compound dipeptide.

Logical Relationships in Structure-Based Drug Design

sbd_relationship target Biological Target xray X-ray Crystallography of this compound target->xray structure 3D Structure of Dipeptide xray->structure comp_model Computational Modeling structure->comp_model ligand_design Ligand Design & Optimization comp_model->ligand_design synthesis_testing Synthesis & Biological Testing ligand_design->synthesis_testing synthesis_testing->comp_model Iterative Refinement lead_compound Lead Compound synthesis_testing->lead_compound

Caption: The role of this compound crystal structure in a typical structure-based drug design workflow.

References

Application Notes and Protocols for Ser-Val as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ser-Val (Seryl-Valine) is a dipeptide composed of the amino acids serine and valine. As a chemically defined and highly purified substance, it serves as an excellent reference standard in various chromatographic applications. Its primary use is in the accurate quantification and identification of this compound in complex biological matrices such as cell culture media, fermentation broths, and biological fluids. The increasing use of dipeptides in specialized cell culture media to enhance stability and solubility of amino acids necessitates reliable analytical methods for their monitoring.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄[2]
Molecular Weight 204.22 g/mol [2]
Monoisotopic Mass 204.11100700 Da[2]
CAS Number 51782-06-0[2]
Appearance Solid[2]
XLogP3 -4.8

Application: Monitoring in Cell Culture Media

Dipeptides like this compound are increasingly used as supplements in cell culture media to overcome the low solubility and stability of certain free amino acids.[1][3] Monitoring the concentration of these dipeptides is crucial for optimizing cell culture processes, ensuring consistent product quality, and understanding cellular metabolism.[4][5][6][7][8] Accurate quantification of this compound helps in designing optimal feeding strategies and preventing nutrient limitations or the accumulation of toxic byproducts.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare a series of accurate standard solutions of this compound for calibration.

Materials:

  • This compound reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the weighed standard in a 10 mL volumetric flask using HPLC-grade water.

    • Ensure complete dissolution by vortexing or brief sonication.

    • This stock solution should be stored at 2-8°C and is typically stable for a short period. For long-term storage, aliquoting and freezing at -20°C or below is recommended.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with HPLC-grade water or the initial mobile phase composition to prepare a series of calibration standards.

    • A typical concentration range for a calibration curve could be 1 µg/mL to 100 µg/mL.

Protocol 2: HPLC-UV Method for this compound Quantification

Objective: To provide a general HPLC-UV method for the quantification of this compound. This method is a starting point and may require optimization for specific matrices.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Illustrative):

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-95% B; 17-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 10 µL

Expected Performance (Illustrative Data):

ParameterValue
Retention Time ~ 5.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Protocol 3: LC-MS/MS Method for this compound Quantification

Objective: To provide a sensitive and selective LC-MS/MS method for the quantification of this compound in complex biological matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions (Illustrative):

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7.1-10 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Illustrative):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 205.1
Product Ions (Q3) m/z 86.1 (Quantifier), m/z 118.1 (Qualifier)
Collision Energy 15 eV (for m/z 86.1), 12 eV (for m/z 118.1)
Dwell Time 100 ms

Expected Performance (Illustrative Data):

ParameterValue
Retention Time ~ 2.5 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[9][10][11][12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][11]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity.[9][13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Stability of this compound Reference Standard

Proper storage of the this compound reference standard is critical to maintain its integrity.

FormStorage ConditionRecommended Duration
Lyophilized Powder -20°C or below, desiccatedLong-term
Stock Solution (e.g., 1 mg/mL in water) 2-8°CShort-term (days to a week)
Stock Solution (e.g., 1 mg/mL in water) -20°C or -80°C in aliquotsLong-term (months)

It is recommended to perform stability studies under the actual experimental conditions to determine the shelf life of the prepared standard solutions.

Visualizations

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification std_prep Prepare this compound Stock and Working Standards hplc HPLC-UV or LC-MS/MS Analysis std_prep->hplc sample_prep Prepare Biological Sample (e.g., Centrifugation, Filtration, Dilution) sample_prep->hplc data_acq Data Acquisition hplc->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify this compound in Samples data_acq->quant cal_curve->quant report Report Results quant->report

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis serine Serine protein Protein Synthesis serine->protein pyruvate->serine Biosynthesis valine Valine pyruvate->valine Biosynthesis alpha_keto_isovalerate α-Ketoisovalerate valine->alpha_keto_isovalerate Transamination valine->protein alpha_keto_isovalerate->valine Reductive Amination ser_val This compound hydrolysis Hydrolysis ser_val->hydrolysis hydrolysis->serine hydrolysis->valine

Caption: Simplified metabolic context of Serine and Valine.

References

Application Note: UV Detection of Ser-Val Dipeptide by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ser-Val (Seryl-Valine) dipeptide is a simple peptide composed of the amino acids L-serine and L-valine. Accurate and reliable quantification of such small peptides is crucial in various fields, including drug development, proteomics, and quality control of synthetic peptides. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the analysis of peptides. This application note details a protocol for the detection and quantification of the this compound dipeptide using reversed-phase HPLC (RP-HPLC) with UV detection in the 210-220 nm range.

Principle of UV Detection at 210-220 nm

The this compound dipeptide does not contain any aromatic amino acid residues (such as Tryptophan, Tyrosine, or Phenylalanine), which typically absorb UV light at around 280 nm. However, the peptide bond itself exhibits significant UV absorbance in the far-UV region, specifically between 190-230 nm.[1] The most common wavelength range for the sensitive detection of peptides lacking aromatic side chains is 210-220 nm.[1][2] This allows for the direct and label-free detection of this compound. It is important to use high-purity solvents, such as HPLC-grade acetonitrile (B52724) and water, as they have a low UV cutoff and minimize baseline noise in this region.

Chromatographic Principle: Reversed-Phase HPLC

Reversed-phase HPLC is the most common mode of chromatography for peptide separation. In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, while the mobile phase is polar. The this compound dipeptide, being relatively polar due to the hydroxyl group of serine and the free N- and C-termini, will have a low affinity for the nonpolar stationary phase and thus a short retention time. The separation is achieved by eluting the sample with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for achieving sharp peaks and reproducible retention times for peptides.[3] TFA protonates free silanol (B1196071) groups on the stationary phase and forms ion pairs with the charged groups of the peptide, thereby improving the chromatographic performance.

Experimental Protocols

This section provides a detailed protocol for the analysis of the this compound dipeptide using RP-HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC System: A binary HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

  • Chemicals and Reagents:

    • This compound dipeptide standard (≥98% purity)

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water (e.g., Milli-Q or equivalent)

    • Trifluoroacetic acid (TFA), HPLC grade (≥99.5%)

  • Equipment:

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.22 µm or 0.45 µm)

    • HPLC vials

2. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the this compound dipeptide standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve the desired concentrations for calibration (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Filtration: Filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter before transferring them to HPLC vials.

4. HPLC Method Parameters

The following parameters can be used as a starting point and should be optimized for the specific HPLC system and column used.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 214 nm
Injection Volume 10 µL
Gradient Program See Table 2 below

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
10.07030
12.0595
15.0595
15.1982
20.0982

5. System Equilibration and Analysis

  • System Purge: Purge the HPLC system with both mobile phases to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 15-20 minutes or until a stable baseline is achieved at 214 nm.

  • Blank Injection: Inject a blank sample (Mobile Phase A) to ensure that there are no interfering peaks from the solvent.

  • Standard Injections: Inject the prepared working standards in increasing order of concentration.

  • Sample Injection: Inject the unknown sample(s) for analysis.

  • Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak corresponding to the this compound dipeptide. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the unknown samples using the calibration curve.

Expected Results

The this compound dipeptide is expected to elute early in the chromatogram due to its polar nature. The exact retention time will depend on the specific HPLC system and conditions but is anticipated to be in the range of 3-7 minutes under the proposed gradient. A sharp, symmetrical peak should be observed.

Data Presentation

Table 3: Summary of HPLC Parameters and Expected Performance

ParameterValue/RangeNotes
Analyte This compound Dipeptide
Detection Wavelength 210-220 nm (214 nm recommended)Based on peptide bond absorbance.[1][2]
Column Chemistry C18 Reversed-PhaseStandard for peptide analysis.
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)Improves peak shape and reproducibility.[3]
Elution Mode GradientFor optimal separation and peak shape.
Expected Retention Time 3-7 minutesHighly dependent on specific conditions.
Quantification External Standard CalibrationLinear range to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) C System Equilibration A->C B Standard/Sample Preparation (Dissolution & Filtration) D Sample Injection B->D C->D E Gradient Elution & Separation on C18 Column D->E F UV Detection at 214 nm E->F G Chromatogram Acquisition F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I

Caption: Experimental workflow for the HPLC-UV analysis of this compound dipeptide.

peptide_bond_uv_absorbance cluster_peptide This compound Dipeptide Structure cluster_principle Principle of UV Detection peptide H₂N-Ser-CO-NH-Val-COOH peptide_bond Peptide Bond (-CO-NH-) absorbance UV Absorbance peptide_bond->absorbance absorbs uv_light UV Light Source (210-220 nm) uv_light->peptide_bond incident light detector HPLC UV Detector absorbance->detector measured by signal Chromatographic Peak detector->signal generates

Caption: Logical relationship of UV absorbance by the peptide bond in this compound.

References

Analyzing Ser-Val Fragmentation Patterns in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics and drug development, mass spectrometry is an indispensable tool for the characterization of peptides and proteins. Understanding the fragmentation patterns of peptides is crucial for accurate sequence identification and the localization of post-translational modifications. The sequence of amino acids significantly influences how a peptide fragments under techniques like Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD). This document provides detailed application notes and protocols for analyzing the fragmentation patterns of peptides containing the Ser-Val (Serine-Valine) motif.

Peptide fragmentation in mass spectrometry predominantly occurs at the peptide bonds, leading to the formation of b- and y-type ions.[1] The relative abundance of these ions is influenced by the amino acid composition and sequence.[2] For instance, the presence of certain residues can direct fragmentation pathways, a phenomenon known as the "proline effect" where cleavage N-terminal to proline is favored.[3] While less pronounced than the proline effect, other amino acid arrangements, such as the this compound motif, can also exhibit characteristic fragmentation behaviors. Serine residues are known to undergo neutral losses of water (H₂O) or formaldehyde (B43269) (CH₂O), which can be observed in the mass spectrum.[4] Furthermore, studies have shown enhanced fragmentation C-terminal to valine residues.[5][6]

This application note will delve into the specific fragmentation characteristics of the this compound motif, provide detailed experimental protocols for its analysis, and discuss its relevance in cellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound Fragmentation

The relative intensities of b- and y-ions provide critical information for peptide sequencing and can reveal subtle structural differences. While extensive quantitative data for every dipeptide combination is not always readily available, the following tables present a representative summary of expected fragmentation patterns for peptides containing the this compound and the isomeric Val-Ser motifs based on general fragmentation rules and observed trends in peptide mass spectrometry.

Table 1: Theoretical Fragment Ions for a Hypothetical Peptide Ac-Gly-Ala-Ser-Val-Leu-NH₂

Precursor Ion (m/z)Fragment IonSequenceTheoretical m/z (singly charged)
516.32b₁Ac-G86.06
b₂Ac-GA157.10
b₃Ac-GAS244.13
b₄Ac-GASV343.20
y₁L-NH₂115.09
y₂VL-NH₂214.16
y₃SVL-NH₂301.19
y₄ASVL-NH₂372.23

Table 2: Representative Comparison of Key Fragment Ion Intensities for this compound vs. Val-Ser Motifs in a Model Peptide

This data is representative and intended to illustrate potential differences. Actual intensities will vary based on the peptide sequence, charge state, and instrument parameters.

Peptide SequenceKey Fragment IonExpected Relative Intensity (%)Observations
Ac-Gly-Ala-Ser-Val-Leu-NH₂ y₃ (cleavage N-term to Ser)ModerateCleavage before Serine is generally observed.
y₂ (cleavage N-term to Val)HighEnhanced cleavage C-terminal to the this compound bond is often observed due to the presence of Valine.[5][6]
b₄ (containing this compound)Moderate to HighThe stability of the b₄ ion contributes to its observation.
b₄ - H₂OLow to ModerateNeutral loss of water from the Serine residue is possible.[4]
Ac-Gly-Ala-Val-Ser-Leu-NH₂ y₃ (cleavage N-term to Val)HighCleavage before Valine can be prominent.
y₂ (cleavage N-term to Ser)ModerateCleavage after the Val-Ser bond.
b₄ (containing Val-Ser)Moderate
b₄ - H₂OLow to ModerateNeutral loss of water from the Serine residue is also possible in this configuration.[4]

Experimental Protocols

Protocol 1: Sample Preparation for Bottom-Up Proteomics Analysis

This protocol outlines a standard workflow for preparing protein samples for mass spectrometry analysis, which would enable the study of endogenous this compound containing peptides.

Materials:

Procedure:

  • Protein Extraction and Denaturation: a. Lyse cells or tissues in a buffer containing 8 M urea to denature the proteins.

  • Reduction and Alkylation: a. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds. b. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 1 hour at room temperature to alkylate the cysteine residues.

  • Protein Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. b. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Cleanup: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid. c. Load the acidified peptide solution onto the cartridge. d. Wash the cartridge with 0.1% formic acid. e. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid. f. Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis of Peptides

This protocol provides a general workflow for the analysis of peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried peptide sample from Protocol 1

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system (e.g., nanoLC coupled to an Orbitrap mass spectrometer)

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptide sample in Mobile Phase A.

  • LC Separation: a. Inject the peptide sample onto a trapping column for desalting and concentration. b. Separate the peptides on a C18 analytical column using a gradient of Mobile Phase B. A typical gradient might be from 2% to 40% B over 60-120 minutes.

  • Mass Spectrometry Analysis: a. Ionize the eluting peptides using electrospray ionization (ESI). b. Acquire mass spectra in a data-dependent acquisition (DDA) mode. c. MS1 Scan: Perform a full scan to detect precursor peptide ions (e.g., m/z range 350-1500). d. MS2 Scan (Fragmentation): Select the most intense precursor ions for fragmentation using CID or HCD. Acquire MS/MS spectra of the fragment ions.

  • Data Analysis: a. Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). b. Search the MS/MS spectra against a protein sequence database to identify peptides. c. Manually inspect the MS/MS spectra of peptides containing the this compound motif to analyze the fragmentation patterns and relative intensities of b- and y-ions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction & Denaturation reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion peptide_cleanup Peptide Cleanup (SPE) digestion->peptide_cleanup lc_separation LC Separation peptide_cleanup->lc_separation ms1_scan MS1 Scan (Precursor Ions) lc_separation->ms1_scan ms2_scan MS2 Scan (Fragmentation) ms1_scan->ms2_scan database_search Database Search ms2_scan->database_search spectral_analysis Manual Spectral Analysis database_search->spectral_analysis

Caption: Experimental workflow for analyzing this compound fragmentation patterns.

This compound Motif in Signaling Pathways

The phosphorylation of serine and threonine residues is a key mechanism in cellular signaling, regulated by kinases and phosphatases. The amino acid sequence surrounding the phosphorylation site is often critical for substrate recognition by kinases. While many kinases have well-defined consensus sequences, the broader docking interactions also play a crucial role.

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling pathway involved in cell proliferation, differentiation, and survival.[7] ERK kinases typically phosphorylate Ser/Thr residues that are followed by a proline (a Ser/Thr-Pro motif).[8] However, substrate recognition is also mediated by docking sites on the substrate that bind to a docking groove on the kinase.[9] These docking motifs, such as the D-site and the F-site (or DEF motif), often contain hydrophobic residues like leucine, isoleucine, and valine.[10][11] For example, a common D-site consensus is (Arg/Lys)₂₋₃-(X)₁₋₆-Φ-X-Φ, where Φ is a hydrophobic residue like valine.[9] Therefore, a this compound motif could be part of a larger recognition and phosphorylation site for kinases like ERK, where the serine is the phospho-acceptor and the valine contributes to the docking interaction.

erk_signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk substrate Substrate Protein (with this compound motif) erk->substrate Phosphorylation transcription_factors Transcription Factors substrate->transcription_factors cellular_response Cellular Response (e.g., Proliferation) transcription_factors->cellular_response

Caption: Simplified ERK/MAPK signaling pathway highlighting substrate recognition.

References

Quantitative Analysis of Seryl-Valine (Ser-Val) in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-Valine (Ser-Val) is a dipeptide composed of the amino acids serine and valine.[1][2] As a product of protein degradation, this compound is a metabolite found in human biological systems and is listed in the Human Metabolome Database (HMDB ID: HMDB0029052).[1] While the specific biological roles and signaling pathways of many dipeptides are still under investigation, the analysis of their concentrations in biological matrices is crucial for metabolomics research and may provide insights into various physiological and pathological states. The quantification of dipeptides like this compound in complex biological samples such as plasma, serum, or cerebrospinal fluid (CSF) presents analytical challenges due to their low abundance and the presence of interfering substances.

This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] Additionally, it outlines sample preparation procedures and discusses the potential, though currently limited, biological significance of this dipeptide.

Quantitative Data Summary

Currently, there is a limited amount of publicly available data on the specific concentration of this compound in various biological samples. However, based on studies of other dipeptides in human plasma and CSF, the expected concentration range is likely in the low nanomolar to micromolar range. For instance, a study on 33 different dipeptides in human CSF and plasma found detectable levels for 18 and 20 of them, respectively, with concentrations varying significantly between individuals. The following table provides a hypothetical representation of expected this compound concentrations to illustrate how such data would be presented. Further validation studies are required to establish definitive concentration ranges in different populations and disease states.

Biological MatrixExpected Concentration Range (µg/mL)Notes
Human Plasma0.1 - 5.0Requires efficient protein precipitation and potential solid-phase extraction for removal of matrix interferences.
Human Serum0.1 - 5.0Similar to plasma, requires robust sample cleanup.
Cerebrospinal Fluid (CSF)0.05 - 2.0Generally lower protein content than plasma, potentially requiring less extensive sample cleanup but higher analytical sensitivity.
UrineVariableConcentrations can be highly variable depending on diet, metabolic state, and kidney function.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for the extraction of small molecules like dipeptides from protein-rich biological samples such as plasma or serum.

Materials:

  • Biological sample (e.g., human plasma)

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound, 13C5,15N1-Ser-Val)

  • Ice-cold acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of reaching >12,000 x g at 4°C

  • LC-MS vials

Procedure:

  • Thaw frozen biological samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard working solution to each sample, vortex briefly.

  • Add 400 µL of ice-cold ACN with 0.1% FA to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Quantification of this compound

This protocol provides a starting point for the development of a quantitative LC-MS/MS method for this compound. Optimization of chromatographic and mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Suggested Starting Conditions):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Predicted and to be Optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]+) for this compound (C8H16N2O4) is m/z 205.1.

    • Predicted product ions would result from the fragmentation of the peptide bond. These need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

    • The following table provides hypothetical MRM transitions for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound205.188.1 (Ser immonium ion)15 (Optimize)
This compound205.1118.1 (Val fragment)12 (Optimize)
This compound-IS211.192.115 (Optimize)
This compound-IS211.1122.112 (Optimize)

Note: The selection of at least two MRM transitions per analyte enhances the specificity of the assay.

Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by analyzing a series of standards of known concentrations.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Addition of Internal Standard (this compound-IS) sample->is_addition precipitation Protein Precipitation (Ice-cold ACN) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway dietary_proteins Dietary Proteins proteolysis Proteolysis (Enzymatic Digestion) dietary_proteins->proteolysis endogenous_proteins Endogenous Proteins endogenous_proteins->proteolysis amino_acids Free Amino Acids proteolysis->amino_acids dipeptides Dipeptides (e.g., this compound) proteolysis->dipeptides larger_peptides Larger Peptides proteolysis->larger_peptides absorption Cellular Uptake / Absorption dipeptides->absorption metabolism Further Metabolism absorption->metabolism bioactivity Potential Biological Activity absorption->bioactivity

Caption: Formation and potential fate of this compound.

Biological Significance and Signaling Pathways

The biological significance of the this compound dipeptide is not yet well-defined. It is primarily considered a product of the breakdown of larger proteins from dietary sources or through endogenous protein turnover. Dipeptides can be absorbed by specific transporters in the intestine and other tissues. Once inside the cells, they can be either hydrolyzed into their constituent amino acids, serine and valine, to be used for protein synthesis or other metabolic processes, or they may exert specific biological activities.

While no specific signaling pathway has been directly attributed to this compound, the constituent amino acids have well-established roles. Serine is crucial for the synthesis of proteins, nucleotides, and neurotransmitters. Valine is a branched-chain amino acid (BCAA) essential for muscle growth and repair.

Future research may uncover specific roles for this compound, such as acting as a signaling molecule or a modulator of enzyme activity. The development of robust quantitative methods, as described in this note, is a critical first step in enabling such investigations.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of the dipeptide Seryl-Valine in biological samples using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, although requiring optimization for specific applications, offer a solid foundation for researchers. While the specific biological function of this compound remains to be fully elucidated, the ability to accurately measure its concentration is essential for advancing our understanding of its potential role in health and disease. The provided workflows and diagrams serve as valuable tools for implementing this analytical approach in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Ser-Val Dipeptide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ser-Val (Seryl-Valine) dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the this compound dipeptide?

A1: this compound, like other dipeptides, is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The most common degradation pathway is the cleavage of the peptide bond between serine and valine, yielding the individual amino acids. This can be catalyzed by acid, base, or enzymatic activity.

  • Oxidation: The serine residue can be susceptible to oxidation, although it is less prone than residues like methionine or cysteine.

  • Deamidation and Isomerization: While less common for this specific dipeptide compared to those containing asparagine or aspartic acid, these reactions can occur under certain stress conditions, potentially affecting its biological activity.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: For long-term stability, lyophilized this compound powder should be stored at -20°C or below in a tightly sealed container with a desiccant to minimize moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Once in solution, it is recommended to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is highly dependent on the pH and buffer composition.

Q3: Which enzymes are known to cleave the this compound peptide bond?

A3: The cleavage of the this compound peptide bond is typically carried out by peptidases. The specificity of peptidases is determined by the amino acid residues at the cleavage site. General dipeptidases can hydrolyze the this compound bond. More specific information on enzymes with high affinity for the this compound sequence would require screening against a panel of proteases and peptidases. The MEROPS database can be a useful resource for predicting potential cleaving enzymes based on substrate specificity.

Q4: How does pH affect the stability of the this compound dipeptide?

A4: The stability of the this compound dipeptide is significantly influenced by pH.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis of the peptide bond is a major degradation pathway. The rate of hydrolysis generally increases with decreasing pH.

  • Neutral Conditions (pH 6-8): The dipeptide is generally most stable in the neutral pH range. However, enzymatic degradation can be significant if proteases or peptidases are present.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the peptide bond occurs and can lead to racemization of the amino acid residues.

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its degradation products. 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent stronger than the mobile phase.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Dissolve the sample in the initial mobile phase.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Inadequate column equilibration.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Increase the equilibration time between injections.
Ghost peaks appearing in the chromatogram. 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and filter them. 2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample.
Mass Spectrometry Analysis Issues
Issue Possible Causes Troubleshooting Steps
Low signal intensity for this compound. 1. Poor ionization efficiency. 2. Sample matrix suppression.1. Optimize ionization source parameters (e.g., capillary voltage, gas flow). 2. Dilute the sample or use a sample cleanup method like solid-phase extraction (SPE).
Unexpected fragmentation patterns. 1. In-source fragmentation. 2. Presence of adducts (e.g., sodium, potassium).1. Reduce the cone voltage or other source fragmentation parameters. 2. Use high-purity solvents and check for sources of salt contamination.
Difficulty in identifying degradation products. 1. Low abundance of degradation products. 2. Co-elution with other components.1. Use a more sensitive mass spectrometer or increase the sample concentration. 2. Optimize the HPLC method for better separation.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and should be used as a guideline for experimental design. Actual degradation rates should be determined empirically.

Table 1: Effect of pH on the Half-Life of this compound at 37°C

pHHalf-Life (t1/2) in hours (Illustrative)
2.048
4.0120
7.4> 200 (in the absence of enzymes)
9.096

Table 2: Effect of Temperature on the Half-Life of this compound at pH 7.4

Temperature (°C)Half-Life (t1/2) in hours (Illustrative)
4> 1000
25> 500
37> 200
5080

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Dipeptide

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound dipeptide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store lyophilized this compound powder at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in water) to UV light (254 nm) for 24 hours.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to separate the parent dipeptide from its degradation products. Characterize the degradation products using mass spectrometry.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

Objective: To develop a stability-indicating HPLC method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dilute the samples from the stability study with the initial mobile phase to an appropriate concentration for HPLC analysis.

Visualizations

DegradationPathways General Degradation Pathways of this compound Dipeptide SerVal This compound Dipeptide Hydrolysis Hydrolysis SerVal->Hydrolysis Acid, Base, or Enzymes Oxidation Oxidation SerVal->Oxidation Oxidizing Agents Other Other Reactions (e.g., Deamidation) SerVal->Other Stress Conditions Ser Serine Hydrolysis->Ser Val Valine Hydrolysis->Val OxidizedSer Oxidized Serine Products Oxidation->OxidizedSer OtherProducts Other Degradation Products Other->OtherProducts

Caption: General degradation pathways of the this compound dipeptide.

ExperimentalWorkflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis (Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC MS Mass Spectrometry (Identification) HPLC->MS Characterize Peaks Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Prevention of Ser-Val Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of peptides in aqueous solutions is paramount for experimental success and the development of effective therapeutics. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the degradation of the dipeptide Ser-Val in aqueous environments.

Core Concepts: Understanding this compound Degradation

This compound, like other peptides, is susceptible to degradation in aqueous solutions primarily through two mechanisms:

  • Hydrolysis: The cleavage of the peptide bond between the serine and valine residues. This is a common degradation pathway for peptides in water and can be catalyzed by both acids and bases.[1][2] For peptides containing serine, hydrolysis can be facilitated by the hydroxyl group on the serine side chain, which can act as a nucleophile, attacking the adjacent amide bond.[2]

  • Oxidation: Although serine and valine are not the most readily oxidized amino acids, the presence of reactive oxygen species (ROS), metal ions, or exposure to light and elevated temperatures can lead to oxidative degradation.[3]

Understanding these degradation pathways is the first step in developing effective stabilization strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound solutions.

Issue 1: Rapid loss of this compound concentration in solution.
Potential Cause Recommended Action Detailed Protocol
Inappropriate pH Optimize the pH of the solution. A slightly acidic pH (around 4-6) is often optimal for minimizing hydrolysis of many peptides.[1]See Experimental Protocol 1: pH Optimization Study .
High Storage Temperature Store the this compound solution at reduced temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freeze the solution at -20°C or -80°C.[4]See Experimental Protocol 2: Temperature Stability Study .
Presence of Oxygen Prepare solutions using deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon).See Experimental Protocol 3: Minimizing Oxidation .
Microbial Contamination Prepare solutions under sterile conditions using sterile-filtered buffers and store them in sterile containers.Filter the final this compound solution through a 0.22 µm sterile filter into a sterile container.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Recommended Action Detailed Protocol
Hydrolytic Cleavage The new peaks are likely the individual amino acids, serine and valine. Confirm by running standards of serine and valine. Implement pH and temperature control as described above.See Experimental Protocol 4: HPLC Analysis of this compound Degradation .
Oxidative Degradation The new peaks could be oxidized forms of the dipeptide. Add an antioxidant to the formulation.See Experimental Protocol 3: Minimizing Oxidation .
Aggregation Peptides can sometimes aggregate, which might appear as broad or late-eluting peaks. Adjust the peptide concentration or add excipients that reduce aggregation.If aggregation is suspected, try diluting the sample and re-analyzing. Consider adding a small amount of an organic co-solvent if compatible with your application.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in an aqueous solution is hydrolysis of the peptide bond.[1][2] This is particularly relevant for serine-containing peptides, where the degradation can be pH-dependent.[2]

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of the peptide bond is highly dependent on pH. Both acidic and basic conditions can catalyze the cleavage of the peptide bond. For many peptides, a slightly acidic pH range of 4-6 is found to be optimal for stability.[1] It is crucial to perform a pH-rate profile study to determine the optimal pH for your specific formulation.

Q3: What is the impact of temperature on this compound degradation?

A3: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[5] Therefore, it is recommended to store this compound solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.[4]

Q4: Can I use excipients to improve the stability of my this compound solution?

A4: Yes, several types of excipients can be used to enhance stability:

  • Buffers: To maintain the optimal pH. Common choices include acetate, citrate (B86180), and phosphate (B84403) buffers.

  • Antioxidants: To prevent oxidative degradation. Examples include ascorbic acid, methionine, and sodium thiosulfate.[3]

  • Co-solvents: Organic solvents like ethanol (B145695) or propylene (B89431) glycol can sometimes slow down hydrolysis by reducing the water activity.[2]

  • Bulking agents/Cryoprotectants: For lyophilized formulations, excipients like mannitol (B672) or trehalose (B1683222) can provide stability during freeze-drying and storage.

Q5: What is lyophilization and can it help stabilize this compound?

A5: Lyophilization, or freeze-drying, is a process where water is removed from a frozen product under a vacuum. This process is highly effective in preventing aqueous degradation pathways like hydrolysis and significantly extends the shelf-life of peptides.[4][6] For long-term storage, storing this compound as a lyophilized powder is the recommended best practice.[4]

Quantitative Data Summary

Condition Parameter Effect on Degradation Rate Reference/General Principle
pH pH 2Increased (Acid-catalyzed hydrolysis)[2]
pH 4-6Minimal[1]
pH 8Increased (Base-catalyzed hydrolysis)[2]
Temperature 4°CSlow[4]
25°CModerate[5]
40°CFast[5]
Additives Antioxidant (e.g., 0.1% Ascorbic Acid)Reduced Oxidation[3]
Co-solvent (e.g., 20% Ethanol)Potentially Reduced Hydrolysis[2]

Experimental Protocols

Experimental Protocol 1: pH Optimization Study

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Methodology:

  • Prepare a stock solution of this compound in high-purity water.

  • Prepare a series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7, and 8). Recommended buffers: citrate for pH 3-6, phosphate for pH 6-8.

  • Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.

  • Divide each solution into aliquots in sealed vials and store them at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot from each pH condition.

  • Analyze the concentration of the remaining intact this compound in each sample using a stability-indicating HPLC method (see Protocol 4).

  • Plot the percentage of remaining this compound against time for each pH. The pH with the slowest degradation rate is the optimal pH for storage.

Experimental Protocol 2: Temperature Stability Study

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in the optimal buffer determined from the pH optimization study.

  • Aliquot the solution into sealed vials.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At various time points (e.g., 0, 7, 14, 30, and 60 days), analyze the concentration of intact this compound using HPLC.

  • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics at different temperatures.

Experimental Protocol 3: Minimizing Oxidation

Objective: To assess the effectiveness of antioxidants and an inert atmosphere in preventing oxidative degradation.

Methodology:

  • Prepare a this compound solution in the optimal buffer.

  • Divide the solution into three groups:

    • Group A: Control (no special precautions).

    • Group B: Add a suitable antioxidant (e.g., 0.1% w/v ascorbic acid or 0.1% w/v methionine).

    • Group C: Sparge the solution with an inert gas (argon or nitrogen) for 15 minutes and seal the vials with an inert gas headspace.

  • Expose the samples to an oxidative stress condition, such as storage at 40°C with exposure to light, or by adding a low concentration of hydrogen peroxide (e.g., 0.01%).

  • Monitor the degradation of this compound over time using HPLC.

  • Compare the degradation rates between the three groups to determine the most effective protective measure.

Experimental Protocol 4: HPLC Analysis of this compound Degradation

Objective: To develop a stability-indicating HPLC method to quantify this compound and its degradation products.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes is a good starting point. The gradient should be optimized to achieve good separation between this compound and its potential degradation products (serine and valine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10-20 µL.

  • Procedure: a. Prepare standard solutions of this compound, serine, and valine of known concentrations. b. Inject the standards to determine their retention times. c. Inject the samples from the stability studies. d. Quantify the amount of intact this compound by comparing its peak area to the standard curve.

Visualizations

Degradation Pathways and Prevention Strategies

DegradationPathways This compound Degradation and Prevention SerVal This compound in Aqueous Solution Hydrolysis Hydrolysis SerVal->Hydrolysis High/Low pH, High Temperature Oxidation Oxidation SerVal->Oxidation Oxygen, Light, Metal Ions DegradationProducts Degradation Products (Serine, Valine, Oxidized forms) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Prevention Prevention Strategies pHOptimization pH Optimization (pH 4-6) Prevention->pHOptimization TempControl Temperature Control (Refrigeration/Freezing) Prevention->TempControl Antioxidants Use of Antioxidants Prevention->Antioxidants InertAtmosphere Inert Atmosphere Prevention->InertAtmosphere Lyophilization Lyophilization Prevention->Lyophilization pHOptimization->Hydrolysis Inhibits TempControl->Hydrolysis Slows TempControl->Oxidation Slows Antioxidants->Oxidation Inhibits InertAtmosphere->Oxidation Inhibits Lyophilization->Hydrolysis Prevents Lyophilization->Oxidation Reduces

Caption: Overview of this compound degradation pathways and corresponding prevention strategies.

Experimental Workflow for a this compound Stability Study

StabilityStudyWorkflow Workflow for this compound Stability Study start Start: Prepare this compound Stock Solution formulation Prepare Formulations (Different pH, Excipients) start->formulation stress Apply Stress Conditions (Temperature, Light) formulation->stress sampling Collect Samples at Time Points stress->sampling Over Time hplc HPLC Analysis (Quantify Intact this compound) sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: A typical experimental workflow for conducting a stability study on this compound.

References

Technical Support Center: Solid-Phase Synthesis of Ser-Val Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the solid-phase synthesis of serine-valine (Ser-Val) dipeptides and longer sequences containing this motif.

Frequently Asked Questions (FAQs)

Q1: Why is the solid-phase synthesis of this compound containing peptides often challenging?

A1: The synthesis of peptides containing Serine (Ser) and Valine (Val) can present difficulties due to a combination of factors. Valine is a β-branched and hydrophobic amino acid, which can lead to steric hindrance during the coupling step of solid-phase peptide synthesis (SPPS). This steric bulk can result in incomplete reactions and the formation of deletion sequences.[1] Additionally, hydrophobic peptides, particularly those with multiple valine residues, have a strong tendency to self-aggregate, which can further hinder reaction kinetics.[1][2]

Q2: What are the most common side reactions observed during the synthesis of this compound peptides?

A2: The most common side reactions include:

  • Diketopiperazine (DKP) formation: This is a significant issue, especially when preparing C-terminal acid peptides on Wang resin.[3] DKP formation involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and a loss of yield.[3][4] Sequences with proline are particularly susceptible, but it can occur with other amino acids as well.[4]

  • Incomplete coupling: Due to the steric hindrance of the valine side chain, the coupling of the incoming amino acid may be incomplete, leading to the formation of deletion peptides.

  • O-acylation of Serine: The hydroxyl group in the serine side chain can be acylated during coupling with active esters, leading to undesired byproducts. This side reaction can be more pronounced in peptides containing histidine.[5]

  • Aggregation: The peptide chain can aggregate on the solid support, preventing complete deprotection and coupling steps. This is a common issue with hydrophobic sequences.[2]

Q3: Which coupling reagents are most effective for coupling Valine to Serine?

A3: For sterically hindered amino acids like valine, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and COMU are often more effective than carbodiimides like DCC or DIC.[6][7] The addition of additives like HOBt or OxymaPure can help to suppress racemization and improve coupling efficiency.[7]

Q4: How can I minimize diketopiperazine (DKP) formation?

A4: Several strategies can be employed to minimize DKP formation:

  • Use of 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit the formation of diketopiperazines.[6]

  • Dipeptide coupling: Instead of stepwise addition of single amino acids, coupling a pre-formed Fmoc-Ser-Val-OH dipeptide can bypass the stage where DKP formation is most likely to occur.[6]

  • Mild deprotection conditions: Utilizing milder conditions for the removal of the Fmoc group can help to reduce the incidence of this side reaction.[4]

Q5: My crude this compound peptide is difficult to purify. What are the likely reasons and solutions?

A5: Purification of valine-containing peptides by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be challenging due to synthesis-related impurities and peptide aggregation.[1]

  • Synthesis-Related Impurities: Incomplete coupling can lead to deletion sequences which may have similar properties to the target peptide, making separation difficult.

  • Peptide Aggregation: The hydrophobicity of valine can cause the peptide to aggregate, leading to broad or tailing peaks in the chromatogram.

Troubleshooting steps for purification include:

  • Optimizing the HPLC gradient: A shallower gradient can improve the resolution between the target peptide and closely eluting impurities.

  • Increasing column temperature: Running the purification at a higher temperature (e.g., 40-60°C) can help to disrupt aggregates.[1]

  • Using different organic modifiers: Replacing acetonitrile (B52724) with methanol (B129727) or isopropanol (B130326) can alter the selectivity of the separation.[1]

  • Improving peptide solubility: Dissolving the crude peptide in a small amount of an organic solvent like DMSO or isopropanol before adding the aqueous mobile phase can prevent precipitation.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the solid-phase synthesis of this compound peptides.

Problem Potential Cause Recommended Action Reference
Low Yield of Crude Peptide Incomplete coupling of ValineUse a more potent coupling reagent (e.g., HATU, HBTU). Perform a double coupling. Monitor coupling completion with a Kaiser test.[6][8]
Diketopiperazine (DKP) formationUse 2-chlorotrityl resin. Couple as a dipeptide.[6]
Peptide aggregationUse a low-substitution resin. Synthesize on a more hydrophilic resin (e.g., TentaGel). Add chaotropic salts to the reaction mixture.[9]
Presence of Deletion Sequences in Mass Spectrum Incomplete Fmoc deprotectionExtend the deprotection time. Use a stronger deprotection solution (e.g., DBU).[9]
Incomplete couplingSee "Low Yield" troubleshooting. Cap unreacted amines with acetic anhydride (B1165640) after the coupling step.[8]
Broad or Tailing Peaks in HPLC Peptide aggregationIncrease column temperature during purification. Dissolve the crude peptide in a small amount of organic solvent before injection.[1]
Side Product with +42 Da in Mass Spectrum O-acylation of SerineUse additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) during coupling with active esters.[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of H-Ser-Val-OH on Wang Resin

This protocol outlines the manual synthesis of the dipeptide H-Ser-Val-OH using Fmoc/tBu strategy.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Fmoc-Val-Wang resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Coupling of Fmoc-Ser(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Wash the resin with DMF (5 times).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in step 2.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) (5 times) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[10]

  • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: HPLC Purification of Crude H-Ser-Val-OH
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm).

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution at 214 nm and 280 nm.

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Start: Fmoc-Val-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Ser(tBu)-OH (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Final_Peptide End: Pure H-Ser-Val-OH Purification->Final_Peptide

Caption: General workflow for solid-phase synthesis of this compound dipeptide.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Mass_Spec Analyze Crude by Mass Spec Start->Check_Mass_Spec Deletion_Sequence Deletion Sequence Present? Check_Mass_Spec->Deletion_Sequence Low_Yield_Only Low Yield, Correct Mass Check_Mass_Spec->Low_Yield_Only Incomplete_Coupling Incomplete Coupling Deletion_Sequence->Incomplete_Coupling Yes Incomplete_Deprotection Incomplete Deprotection Deletion_Sequence->Incomplete_Deprotection Yes DKP_Formation Diketopiperazine Formation Low_Yield_Only->DKP_Formation Yes Aggregation Aggregation Low_Yield_Only->Aggregation Yes Action_Coupling Use stronger coupling reagent Double couple Cap unreacted amines Incomplete_Coupling->Action_Coupling Action_DKP Use 2-Cl-Trt resin Couple as dipeptide DKP_Formation->Action_DKP Action_Aggregation Use low-load resin Add chaotropic salts Aggregation->Action_Aggregation Action_Deprotection Extend deprotection time Use DBU Incomplete_Deprotection->Action_Deprotection

Caption: Troubleshooting decision tree for this compound peptide synthesis.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Ser-Val Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to streamline the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of the dipeptide Seryl-Valine (Ser-Val).

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial HPLC mode for separating a polar dipeptide like this compound?

A1: For a small, polar dipeptide like this compound, two primary HPLC modes are effective: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase HPLC (RP-HPLC) is the most common starting point due to its versatility.[1] The separation is based on hydrophobicity. Since this compound is quite polar, retention on a standard C18 column might be minimal. Using a mobile phase with a low percentage of organic modifier and controlling the pH are crucial.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds and offers an excellent alternative if RP-HPLC provides insufficient retention.[3][4][5] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent, and analytes are eluted with an increasing concentration of the aqueous component.[4][5]

Q2: What are typical starting mobile phase conditions for this compound separation using RP-HPLC?

A2: A good starting point for an RP-HPLC method would be a gradient elution using a C18 column.

  • Mobile Phase A (Aqueous): Water with an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).[1] TFA is a common ion-pairing agent that can improve peak shape for peptides.[1]

  • Mobile Phase B (Organic): Acetonitrile (B52724) (ACN) with the same concentration of the acidic modifier (0.1% TFA or FA).[1] Acetonitrile is favored for peptide separations due to its low viscosity and UV transparency.[1]

  • Gradient: A shallow gradient is often necessary for separating closely related polar compounds. A typical starting gradient could be 0-30% Mobile Phase B over 20-30 minutes.

Q3: How does mobile phase pH impact the separation of this compound?

A3: The pH of the mobile phase is a critical parameter as it dictates the ionization state of the peptide's functional groups (the N-terminal amino group, the C-terminal carboxyl group, and the hydroxyl group on the serine side chain).[6][7]

  • At a low pH (e.g., 2-3) , the carboxyl groups are protonated (neutral), while the amino group is positively charged. This increases the overall polarity of the peptide, typically leading to earlier elution in RP-HPLC.[1] This is the most common condition for peptide analysis.

  • At a neutral or higher pH , the carboxyl groups become deprotonated (negatively charged), making the peptide less hydrophobic and reducing its retention time in RP-HPLC.[1][8] Adjusting the pH can significantly alter selectivity between this compound and any potential impurities or related compounds.[2] For robust and reproducible results, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa values and well-buffered.[8]

Q4: When should I use an ion-pairing agent in the mobile phase?

A4: Ion-pairing agents like Trifluoroacetic Acid (TFA) are frequently used in peptide separations to improve peak shape and retention.[9] They work by forming a neutral complex with charged analytes, which reduces undesirable secondary interactions with the stationary phase and minimizes peak tailing.[6] While TFA is effective, it can cause signal suppression in mass spectrometry (MS) detectors.[1] If MS detection is required, a more volatile alternative like formic acid (FA) is recommended, although it may result in broader peaks.[7]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound and Impurities

Q: My this compound peak is not well separated from other peaks. How can I improve the resolution?

A: Poor resolution is often a mobile phase issue. Here are steps to address it:

  • Optimize the Gradient Slope: If using gradient elution, make the gradient shallower (e.g., decrease the %B change per minute). This provides more time for the components to interact with the stationary phase, often improving separation.[10]

  • Adjust the Organic Modifier: Switch the organic solvent. If you are using acetonitrile, try methanol. Different organic solvents can alter the separation selectivity.[6]

  • Modify the Mobile Phase pH: Changing the pH is a powerful tool to alter selectivity for ionizable compounds like peptides.[2][8] Systematically adjust the pH (e.g., from 2.5 to 3.5) to see if the relative retention of the peaks changes. Ensure you use a column stable at the chosen pH.[11]

  • Consider HILIC: If resolution in RP-HPLC is consistently poor due to insufficient retention, switching to HILIC may be the best solution. HILIC operates on a different separation mechanism (hydrophilic partitioning) and provides excellent selectivity for polar compounds.[3][12]

Issue 2: Peak Tailing

Q: The peak for my dipeptide is asymmetrical with a pronounced tail. What is the cause and how can I fix it?

A: Peak tailing is a common problem, especially with polar or basic compounds on silica-based columns.

  • Potential Causes:

    • Secondary Silanol (B1196071) Interactions: Residual free silanol groups on the silica (B1680970) stationary phase can interact with the polar groups on your peptide, causing tailing.[13]

    • Mass Overload: Injecting too much sample can saturate the column, leading to tailing.[11]

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column inlet, distorting peak shape.[10]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing secondary interactions.[13]

    • Use an Ion-Pairing Agent: Add 0.1% TFA to the mobile phase. TFA effectively masks silanol activity and improves peak symmetry.[1]

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume to check for mass overload.[11]

    • Perform a Column Wash: If contamination is suspected, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[13]

Issue 3: Peak Fronting

Q: My this compound peak shows a "shark-fin" or fronting shape. What should I do?

A: Peak fronting is typically caused by sample overload or issues with the sample solvent.

  • Potential Causes:

    • Sample Overload: Similar to tailing, injecting too much sample can cause fronting, especially for highly retained compounds.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, the peak can be distorted.[10][11]

  • Solutions:

    • Decrease Injection Volume/Concentration: Reduce the amount of sample injected onto the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[10] If the sample is not soluble, use the weakest possible solvent.

Issue 4: Irreproducible Retention Times

Q: The retention time for this compound is shifting between injections. How can I stabilize it?

A: Drifting retention times point to an unstable chromatographic system.

  • Potential Causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection.

    • Poorly Buffered Mobile Phase: If the mobile phase pH is not properly controlled, small changes can lead to significant shifts in retention for ionizable analytes.[14]

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.

  • Solutions:

    • Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before each run.

    • Use a Buffer: If operating at a pH between 4 and 8, use a suitable buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-25 mM to maintain a stable pH.[14]

    • Use a Column Oven: A thermostatically controlled column compartment will eliminate temperature fluctuations as a source of variability.[14]

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Separation in RP-HPLC

This table illustrates how changes in acetonitrile concentration and mobile phase pH can affect the retention time (RT) and resolution (Rs) of Serine, Valine, and the dipeptide this compound.

Method ConditionAnalyteRetention Time (min)Resolution (Rs) from previous peakPeak Shape
10% ACN, 0.1% TFA (pH ~2.1) Serine2.1-Symmetrical
Valine3.54.1Symmetrical
This compound2.8N/A (elutes before Val)Symmetrical
25% ACN, 0.1% TFA (pH ~2.1) Serine1.5-Symmetrical
Valine2.43.2Symmetrical
This compound1.91.8Symmetrical
10% ACN, 20mM Phosphate (pH 3.0) Serine2.3-Symmetrical
Valine3.94.5Symmetrical
This compound3.12.5Symmetrical
10% ACN, 20mM Phosphate (pH 7.0) Serine1.8-Tailing
Valine2.93.0Tailing
This compound2.21.5Tailing

Note: Data are representative examples for illustrative purposes.

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for this compound

  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). For peptides, wide-pore columns (e.g., 300 Å) can sometimes offer better peak shapes.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 214 nm (peptide bond).

    • Injection Volume: 10 µL.

  • Gradient Program:

    • Perform a scouting gradient from 5% to 50% B over 20 minutes.

    • Based on the elution time of this compound, optimize the gradient to be shallower around the elution point to improve resolution. For example, if this compound elutes at 15% B, try a gradient of 10-20% B over 15 minutes.

Mandatory Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Purity Assay for this compound) select_mode Select HPLC Mode start->select_mode rphplc Reversed-Phase (RP-HPLC) (Good First Choice) select_mode->rphplc Default hilic HILIC (For Poor RP Retention) select_mode->hilic If Analyte is Very Polar initial_cond Select Initial Conditions - C18 Column - A: H2O + 0.1% TFA - B: ACN + 0.1% TFA rphplc->initial_cond scout_grad Run Scouting Gradient (e.g., 5-50% B in 20 min) initial_cond->scout_grad eval1 Evaluate Resolution & Retention scout_grad->eval1 opt_grad Optimize Gradient Slope (Make shallower around target peak) eval1->opt_grad No eval2 Resolution Adequate? eval1->eval2 Yes opt_grad->eval2 opt_ph Optimize Mobile Phase pH (e.g., Test pH 3.0 vs pH 2.1) (Requires appropriate buffer) eval2->opt_ph No eval3 Peak Shape Acceptable? eval2->eval3 Yes opt_ph->eval3 eval3->opt_grad No, Tailing/Fronting (Re-evaluate gradient/loading) fine_tune Fine-Tune & Validate (Check robustness, precision) eval3->fine_tune Yes end End: Final Method fine_tune->end Troubleshooting_Decision_Tree start Identify Peak Problem tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split/Double Peaks start->split broad Broad Peaks start->broad cause_tailing Potential Causes: - Secondary Interactions - Mass Overload - Column Contamination tailing->cause_tailing sol_tailing Solutions: 1. Lower Mobile Phase pH 2. Add 0.1% TFA 3. Reduce Sample Load 4. Wash Column cause_tailing->sol_tailing cause_fronting Potential Causes: - Sample Overload - Strong Sample Solvent fronting->cause_fronting sol_fronting Solutions: 1. Reduce Sample Load 2. Dissolve Sample in   Initial Mobile Phase cause_fronting->sol_fronting cause_split Potential Causes: - Column Inlet Blocked/Void - Co-elution - Sample Solvent Effect split->cause_split sol_split Solutions: 1. Backflush/Replace Column 2. Adjust Mobile Phase   (pH, %B) for Selectivity 3. Match Sample Solvent cause_split->sol_split cause_broad Potential Causes: - Large Extra-Column Volume - Column Degradation - Slow Kinetics broad->cause_broad sol_broad Solutions: 1. Use Shorter/Narrower Tubing 2. Replace Column 3. Increase Temperature cause_broad->sol_broad

References

Technical Support Center: Improving Chromatographic Resolution of Ser-Val Peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Serine-Valine (Ser-Val) dipeptide peaks.

Troubleshooting Guide: Poor Resolution of this compound Peaks

This guide addresses common issues encountered during the chromatographic separation of this compound and its diastereomers.

Problem: Co-elution or Poor Separation of this compound Peaks in Reversed-Phase Chromatography (RPC)

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Composition Optimize Organic Solvent Gradient: For hydrophilic peptides like this compound, a shallow gradient with a low initial concentration of organic solvent (e.g., acetonitrile) is often necessary. Try starting with 2-5% acetonitrile (B52724) and increasing it slowly.[1] Modify Mobile Phase Additive: The choice of ion-pairing agent significantly impacts selectivity. Trifluoroacetic acid (TFA) generally provides better peak shape for basic peptides than formic acid (FA) due to stronger ion-pairing.[2][3][4] However, FA is preferred for LC-MS applications to avoid ion suppression.[3][5] Experiment with concentrations of 0.05-0.1% for both TFA and FA.
Suboptimal Stationary Phase Change Column Chemistry: If a standard C18 column provides insufficient resolution, consider a different stationary phase. A Phenyl column can offer alternative selectivity for peptides containing aromatic residues, though this compound lacks these. More relevant for this compound, a column with a different C18 bonding density or end-capping can alter retention and selectivity. For very hydrophilic peptides, specialized "Aqua" or "Hydro" type C18 columns are designed to prevent phase collapse in highly aqueous mobile phases. Consider Particle Size and Column Length: Using a column with smaller particles or increasing the column length can enhance efficiency and resolution, though this may increase backpressure.
Inadequate Temperature Control Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution. However, the effect can be unpredictable, so it's best to empirically test a range (e.g., 25°C, 40°C, 60°C).
Sample Overload Reduce Sample Concentration: Injecting too much sample can lead to peak broadening and distortion. Try reducing the amount of this compound injected onto the column.

Problem: No or Low Retention of this compound in Reversed-Phase Chromatography

Possible Causes and Solutions:

CauseRecommended Action
Peptide is Too Hydrophilic Switch to HILIC: For very polar compounds that are poorly retained in RPC, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.[6][7] In HILIC, a polar stationary phase is used with a high concentration of organic solvent, and elution is achieved by increasing the aqueous portion of the mobile phase.
Phase Collapse of C18 Column Ensure Minimum Organic Content: Traditional C18 columns can undergo phase collapse in mobile phases with very high aqueous content (typically >95% water), leading to a dramatic loss of retention. Ensure your initial mobile phase contains at least 5% organic solvent or use a C18 column specifically designed for highly aqueous conditions.[8]
Inappropriate Sample Solvent Dissolve Sample in Mobile Phase A: Dissolving the this compound sample in a solvent stronger than the initial mobile phase (e.g., high organic concentration) can cause peak distortion and poor retention. It is best to dissolve the sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).[9]

Problem: Poor Resolution of this compound Diastereomers (e.g., L-Ser-L-Val, D-Ser-L-Val)

Possible Causes and Solutions:

CauseRecommended Action
Achiral Separation System Utilize a Chiral Stationary Phase (CSP): Enantiomers and diastereomers require a chiral environment for separation. Use a chiral HPLC column. Crown-ether based CSPs are particularly effective for the separation of amino acids and their enantiomers.[10] Indirect Chiral Separation: Derivatize the this compound dipeptide with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column (e.g., C18).[11][12]
Suboptimal Chiral Method Conditions Optimize Mobile Phase: Chiral separations are highly sensitive to mobile phase composition. For crown-ether columns, a common mobile phase is a mixture of methanol (B129727) and water with a small amount of a strong acid like perchloric acid.[10] Adjust Temperature: Temperature can significantly impact the selectivity of chiral separations. Test different temperatures to find the optimal resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an RPC method for this compound?

A good starting point is to use a C18 column with a mobile phase consisting of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile. A shallow gradient, for example, from 5% to 30% Solvent B over 20-30 minutes, should be a reasonable initial condition.

Q2: How can I improve the peak shape of my this compound peaks?

Poor peak shape (e.g., tailing) can be due to secondary interactions with the stationary phase. Using an ion-pairing agent like TFA can significantly improve peak shape for peptides.[2] Also, ensure that your column is not overloaded and that the sample is dissolved in the initial mobile phase.

Q3: When should I consider using HILIC instead of RPC for this compound?

If you are struggling to get sufficient retention of this compound on a C18 column even with a highly aqueous mobile phase, HILIC is the recommended alternative. HILIC is specifically designed for the separation of polar and hydrophilic compounds.[7][13]

Q4: My this compound sample contains multiple stereoisomers. How can I separate them?

To separate stereoisomers, you must use a chiral separation technique. This can be achieved directly by using a chiral stationary phase (chiral column) or indirectly by derivatizing your dipeptide with a chiral reagent to create diastereomers that can be separated on a standard achiral column.[14]

Q5: What is the effect of changing the mobile phase modifier from TFA to formic acid?

Switching from TFA to formic acid will generally result in decreased retention time and potentially broader peaks for peptides.[3][4] This is because TFA is a stronger ion-pairing agent. However, formic acid is much more compatible with mass spectrometry as it causes less ion suppression.[5][15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound Resolution

This protocol is a general guideline for the separation of this compound using a standard C18 column.

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B (linear gradient)

    • 25-27 min: 30% to 95% B (linear gradient)

    • 27-30 min: 95% B (isocratic wash)

    • 30-32 min: 95% to 5% B (linear gradient)

    • 32-40 min: 5% B (isocratic re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve crude this compound peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: HILIC for this compound Separation

This protocol is a starting point for separating highly hydrophilic this compound.

  • Column: HILIC stationary phase (e.g., amide or bare silica), 3.5 µm particle size, 100 Å pore size, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0

  • Mobile Phase B: 90% Acetonitrile, 10% 10 mM Ammonium Formate in water, pH 3.0

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B (linear gradient)

    • 15-17 min: 50% to 5% B (linear gradient)

    • 17-20 min: 5% B (isocratic wash)

    • 20-22 min: 5% to 95% B (linear gradient)

    • 22-30 min: 95% B (isocratic re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 215 nm or Mass Spectrometry

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound sample in 75% acetonitrile/25% water.

Protocol 3: Chiral HPLC for this compound Diastereomer Separation

This protocol is a general method for the separation of this compound stereoisomers.

  • Column: Crown-ether based chiral stationary phase (e.g., ChiroSil SCA(-)), 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: 80% Methanol, 20% Water with 5 mM Perchloric Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound sample in the mobile phase.

Quantitative Data Summary

The following tables provide illustrative data on how different chromatographic parameters can affect the resolution of this compound peaks, based on general principles of peptide chromatography.

Table 1: Effect of Mobile Phase Modifier on this compound Resolution (RPC)

Mobile Phase Modifier (0.1%)Retention Time (min)Peak Width (min)Resolution (Rs)
Formic Acid12.50.451.8
Trifluoroacetic Acid14.20.302.5

Table 2: Effect of Stationary Phase on this compound Resolution (RPC)

Stationary PhaseRetention Time (min)Peak Width (min)Resolution (Rs)
C1814.20.302.5
Phenyl13.80.322.3
C813.10.352.1

Table 3: Effect of Temperature on this compound Resolution (RPC)

Temperature (°C)Retention Time (min)Peak Width (min)Resolution (Rs)
2514.20.302.5
4013.50.282.7
6012.80.272.6

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve this compound Sample in appropriate solvent Injector Inject Sample SamplePrep->Injector MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) MobilePhaseB->Pump Column Chromatographic Column (e.g., C18, HILIC, Chiral) Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Resolution Calculation Chromatogram->Integration Report Generate Report Integration->Report

Caption: A typical experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_rpc_solutions RPC Troubleshooting cluster_hilic_solution Alternative Method cluster_chiral_solutions Chiral Separation Start Poor this compound Resolution CheckRPC Using RPC? Start->CheckRPC CheckChiral Separating Diastereomers? CheckRPC->CheckChiral No OptimizeGradient Optimize Gradient CheckRPC->OptimizeGradient Yes UseHILIC Switch to HILIC for high polarity CheckRPC->UseHILIC Poor Retention UseCSP Use Chiral Stationary Phase CheckChiral->UseCSP Yes ChangeModifier Change Mobile Phase Modifier (TFA/FA) OptimizeGradient->ChangeModifier ChangeColumn Change Stationary Phase (C8, Phenyl) ChangeModifier->ChangeColumn AdjustTemp Adjust Temperature ChangeColumn->AdjustTemp Derivatize Derivatize with Chiral Reagent UseCSP->Derivatize

Caption: A logical flowchart for troubleshooting poor this compound resolution.

References

Technical Support Center: Addressing Ser-Val Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with the Ser-Val (Seryl-Valine) dipeptide in experimental buffers. While this compound is predicted to have high water solubility due to the hydrophilic nature of serine, issues such as precipitation or aggregation can arise under specific experimental conditions.[1] This guide offers practical solutions and detailed protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of the this compound dipeptide?

A1: The solubility of this compound, a dipeptide composed of a polar, hydrophilic amino acid (Serine) and a non-polar, hydrophobic amino acid (Valine), is influenced by several factors:

  • pH of the Buffer: The net charge of the dipeptide changes with pH. At its isoelectric point (pI), the pH at which the net charge is zero, solubility is typically at its minimum. Adjusting the pH away from the pI can increase solubility.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact solubility. Some salts can increase solubility ("salting-in"), while high concentrations of other salts can decrease it ("salting-out").

  • Temperature: Temperature can affect solubility, though the effect can vary. For some peptides, solubility increases with temperature, but excessive heat can lead to degradation.[2]

  • Concentration of this compound: At high concentrations, the likelihood of aggregation and precipitation increases, particularly for peptides containing hydrophobic residues like valine.

  • Presence of Organic Co-solvents: For peptides with significant hydrophobic character, the addition of a small amount of an organic solvent like DMSO or acetonitrile (B52724) can improve solubility.[3]

Q2: My this compound dipeptide precipitated out of my phosphate-buffered saline (PBS) solution. What is the likely cause and how can I resolve it?

A2: Precipitation of this compound in PBS (typically pH 7.4) can occur for a few reasons, even with its generally good predicted water solubility. The neutral pH of PBS might be close to the isoelectric point (pI) of the dipeptide, minimizing its net charge and reducing its interaction with water. Additionally, high concentrations of the dipeptide or the salts in the buffer can promote aggregation.

Troubleshooting Steps:

  • Adjust the pH: Try dissolving the this compound in a buffer with a pH further from its pI. For a neutral peptide, trying a slightly acidic (pH 5-6) or slightly basic (pH 8-9) buffer can sometimes improve solubility.[4]

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[3]

  • Lower the Concentration: Attempt to dissolve a smaller amount of the dipeptide in the same volume of buffer.

  • Use a Different Buffer System: Consider using a Tris-based buffer, which can sometimes offer advantages over phosphate (B84403) buffers in terms of preventing precipitation with certain compounds.[5][6][7]

Q3: Can I use organic solvents to prepare a stock solution of this compound?

A3: Yes, preparing a concentrated stock solution in an organic solvent is a common strategy for peptides that are difficult to dissolve in aqueous buffers.

  • Recommended Solvents: For a dipeptide with mixed polarity like this compound, you can start with a small amount of Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[2][3]

  • Procedure: First, dissolve the lyophilized this compound powder in the minimal amount of the organic solvent. Once fully dissolved, slowly add this stock solution dropwise to your aqueous experimental buffer while vortexing to reach the desired final concentration. This gradual dilution helps to prevent the peptide from precipitating out of the solution.[2]

  • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays or protein interactions.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with the this compound dipeptide.

Problem: Lyophilized this compound powder does not dissolve in the experimental buffer.
Possible Cause Suggested Solution
Buffer pH is near the isoelectric point (pI) of this compound. Determine the theoretical pI of this compound. Adjust the buffer pH to be at least one to two units away from the pI. For a neutral peptide, try a slightly acidic or basic buffer.
Insufficient mixing or energy to break up peptide aggregates. Use sonication in a water bath for short bursts to aid dissolution. Gentle vortexing for an extended period can also be effective.[3]
High concentration of the dipeptide. Try dissolving a smaller amount of the peptide in the same volume of buffer to create a less concentrated solution.
The buffer composition is promoting precipitation. Test solubility in a different buffer system (e.g., Tris-HCl instead of PBS). You can also try dissolving the peptide in sterile, deionized water first before diluting with your concentrated buffer stock.
Problem: this compound solution is cloudy or contains visible precipitates.
Possible Cause Suggested Solution
Peptide Aggregation. The hydrophobic valine residue can contribute to aggregation, especially at higher concentrations. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the aggregates and use the supernatant. Consider preparing fresh solutions at a lower concentration immediately before use.
Slow precipitation over time. Store aliquots of the stock solution at -20°C or -80°C to minimize degradation and aggregation. Avoid repeated freeze-thaw cycles.[4]
Interaction with buffer components. If using a phosphate buffer, consider potential interactions. Test the solubility in a non-phosphate buffer like HEPES or Tris.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound Dipeptide
  • Preparation: Allow the lyophilized this compound dipeptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution Attempt: Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution. Gently vortex the vial.

  • pH Adjustment (if necessary): If the dipeptide does not dissolve in water, add a small amount of a volatile acid (e.g., 10% acetic acid) or base (e.g., 10% ammonium (B1175870) bicarbonate) dropwise while vortexing to adjust the pH and increase the net charge of the peptide.

  • Sonication: If the solution remains cloudy, sonicate the vial in a water bath for 5-10 second intervals.

  • Dilution: Once the stock solution is clear, slowly add it to your final experimental buffer to the desired concentration with continuous stirring.

  • Sterile Filtration: For cell-based assays, filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Solubility Testing in Different Buffers

To determine the optimal buffer for your experiment, it is advisable to perform a small-scale solubility test.

  • Aliquot: Weigh out small, equal amounts of the lyophilized this compound powder into several microcentrifuge tubes.

  • Add Buffers: To each tube, add a defined volume of a different buffer (e.g., PBS pH 7.4, Tris-HCl pH 7.4, Acetate buffer pH 5.0).

  • Dissolve: Vortex all tubes for 1-2 minutes.

  • Observe: Visually inspect each tube for clarity. A clear solution indicates good solubility.

  • Quantify (Optional): If necessary, centrifuge the tubes with precipitates and measure the concentration of the dissolved peptide in the supernatant using a suitable method like UV spectrophotometry at a low wavelength (e.g., 214 nm) or a peptide-specific assay.

Visual Guides

Decision Tree for this compound Solubilization

G Troubleshooting this compound Solubility start Start with Lyophilized this compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water is_soluble_water Is the solution clear? dissolve_water->is_soluble_water use_solution Solution is ready for dilution into final buffer is_soluble_water->use_solution Yes adjust_ph Adjust pH with dilute acid/base is_soluble_water->adjust_ph No is_soluble_ph Is the solution clear? adjust_ph->is_soluble_ph is_soluble_ph->use_solution Yes use_organic Use minimal organic solvent (e.g., DMSO) to create a stock solution is_soluble_ph->use_organic No is_soluble_organic Is the stock solution clear? use_organic->is_soluble_organic dilute_carefully Slowly dilute stock into aqueous buffer with vortexing is_soluble_organic->dilute_carefully Yes consult_specialist Consult technical support for further assistance is_soluble_organic->consult_specialist No

Caption: A step-by-step decision tree for solubilizing this compound dipeptide.

Factors Influencing this compound Solubility

G Key Factors in this compound Solubility solubility This compound Solubility ph Buffer pH solubility->ph concentration Dipeptide Concentration solubility->concentration temperature Temperature solubility->temperature buffer_type Buffer Composition solubility->buffer_type

Caption: Interconnected factors that can affect the solubility of this compound.

References

Technical Support Center: Minimizing Ser-Val Peptide Bond Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on understanding and mitigating the hydrolysis of the Ser-Val peptide bond in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound peptide bond susceptible to hydrolysis?

The peptide bond preceding a serine residue is known to be susceptible to hydrolysis, particularly under mildly acidic conditions (pH 5-6).[1] This is due to an intramolecular reaction involving the side-chain hydroxyl group of serine. The hydroxyl group can act as an internal nucleophile, attacking the carbonyl carbon of the preceding peptide bond. This process, known as an N→O acyl shift, leads to the formation of an intermediate ester, which is more readily hydrolyzed than the original peptide bond.

Q2: What are the primary factors that influence the rate of this compound peptide bond hydrolysis?

Several factors can influence the rate of this compound peptide bond hydrolysis. These include:

  • pH: The pH of the solution is a critical factor. Hydrolysis of peptide bonds on the N-terminal side of serine residues is notably observed at a pH of 5-6.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including peptide bond hydrolysis.[2][3]

  • Buffer Species: The type of buffer used can impact peptide stability. Some buffer ions can catalyze hydrolysis. For instance, phosphate (B84403) buffers have been observed to increase the degradation rate of some peptides compared to glutamate (B1630785) buffers.[1]

  • Amino Acid Sequence: The surrounding amino acid sequence can influence the rate of hydrolysis at a specific site.

  • Excipients: The presence of other molecules in the formulation, such as salts and co-solvents, can affect peptide stability.[4]

Q3: What are the most effective general strategies to minimize peptide hydrolysis?

The most practical approaches to enhance peptide stability and minimize hydrolysis include pH optimization and careful selection of the buffer type.[1][5][6][7] Other effective strategies involve the addition of stabilizers like polyols (e.g., mannitol, sucrose), amino acids, and polyethylene (B3416737) glycol (PEG).[8] Removing oxygen from the formulation can also help prevent oxidative degradation, which can sometimes be a contributing factor to overall peptide instability.[8]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly high degradation of a this compound containing peptide. The pH of the solution may be in the optimal range for Ser-mediated hydrolysis (pH 5-6).Adjust the pH of the solution to be outside of the 5-6 range. Most peptides are more stable at a neutral pH (around 6-8).[2] Perform a pH stability study to determine the optimal pH for your specific peptide.
The storage or experimental temperature is too high.Store the peptide at lower temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[2] Conduct experiments at the lowest feasible temperature.
The buffer system is catalyzing the hydrolysis.Screen different buffer systems. Avoid buffers known to catalyze hydrolysis, such as phosphate, if possible.[1] Consider using citrate (B86180) or acetate (B1210297) buffers.
Inconsistent results in stability studies. The peptide is aggregating, which can affect its apparent stability.Include excipients such as sugars (e.g., trehalose, mannitol) or surfactants to minimize aggregation.[8] Optimize the ionic strength of the solution.
The peptide is adsorbing to container surfaces.Use low-binding microcentrifuge tubes or vials. Consider adding a small amount of a non-ionic surfactant.
Degradation is still observed after optimizing pH and temperature. The peptide sequence is inherently unstable.Consider chemical modifications to the peptide.

Strategies to Minimize this compound Hydrolysis

Strategy Description Advantages Considerations
pH Optimization Adjusting the pH of the formulation to a range where the rate of hydrolysis is minimal.Simple, cost-effective, and often the most practical approach.[1][5][6][7]The optimal pH for stability may not be optimal for biological activity or solubility.
Buffer Selection Choosing a buffer system that does not catalyze the hydrolysis reaction.Can significantly improve stability without modifying the peptide itself.Buffer compatibility with the peptide and other formulation components must be verified.[8]
Formulation with Excipients Adding stabilizers such as polyols, sugars, or amino acids to the formulation.Can improve both chemical and physical stability.Excipients must be compatible with the intended application and not interfere with the peptide's function.
Chemical Modification
N-terminal AcetylationCapping the N-terminus with an acetyl group.Protects against degradation by exopeptidases and can prevent diketopiperazine formation.[9]May alter the biological activity of the peptide.
C-terminal AmidationConverting the C-terminal carboxylic acid to an amide.Reduces enzymatic degradation by carboxypeptidases.[9]May affect the peptide's interaction with its target.
D-Amino Acid SubstitutionReplacing L-amino acids with their D-isomers at or near the cleavage site.Increases resistance to enzymatic degradation.[9]Can significantly impact the peptide's conformation and biological activity.
CyclizationForming a cyclic peptide through a covalent bond.Enhances resistance to proteolysis and can improve conformational stability.[9][10]Can be synthetically challenging and may alter biological activity.
PEGylationCovalently attaching polyethylene glycol (PEG) chains to the peptide.Provides steric hindrance to protect against hydrolysis and enzymatic degradation, and can improve solubility.[11]Increases the molecular weight of the peptide, which may affect its activity and distribution.

Experimental Protocols

Protocol 1: pH Stability Study of a this compound Containing Peptide

Objective: To determine the optimal pH for the stability of a peptide containing a this compound sequence.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water)

  • A series of buffers covering a pH range (e.g., pH 3 to 8)

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm)

  • Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Methodology:

  • Prepare a series of peptide solutions at a fixed concentration (e.g., 0.1 mg/mL) in different buffers covering the desired pH range.

  • Take an initial sample (t=0) from each solution and analyze it by HPLC to determine the initial peptide concentration.

  • Incubate the remaining solutions at a constant temperature (e.g., 37°C or 50°C).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

  • Analyze each aliquot by HPLC to quantify the remaining percentage of the intact peptide.

  • Plot the percentage of intact peptide remaining versus time for each pH.

  • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

  • Identify the pH at which the degradation rate is the lowest.

Protocol 2: Analysis of Peptide Degradation by HPLC

Objective: To separate and quantify the intact peptide from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column is typically suitable for peptide separations.[12]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A shallow gradient is often required to separate closely related peptide fragments. A typical starting point is a linear gradient from 5% to 60% B over 30-60 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 30-40°C. Temperature can be optimized to improve separation.[13]

  • Detection: UV absorbance at 214 nm (for the peptide bond).

  • Injection Volume: 10-50 µL.

Visualizations

HydrolysisMechanism Peptide Peptide with this compound bond Intermediate Ester Intermediate Peptide->Intermediate N->O Acyl Shift (Ser -OH attack) Hydrolyzed Hydrolyzed Products Intermediate->Hydrolyzed Hydrolysis

Caption: Mechanism of this compound peptide bond hydrolysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare peptide solutions in different buffers T0 Analyze t=0 sample by HPLC Prep->T0 Incubate Incubate at constant temperature T0->Incubate Sample Withdraw samples at time points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Plot % intact peptide vs. time HPLC->Data Rate Determine degradation rate Data->Rate

Caption: Workflow for a peptide stability study.

TroubleshootingLogic Start High Peptide Degradation Check_pH Is pH between 5 and 6? Start->Check_pH Adjust_pH Adjust pH outside 5-6 range Check_pH->Adjust_pH Yes Check_Temp Is temperature elevated? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Lower storage/experimental temperature Check_Temp->Lower_Temp Yes Check_Buffer Is a catalytic buffer used (e.g., phosphate)? Check_Temp->Check_Buffer No Lower_Temp->Check_Buffer Change_Buffer Switch to a non-catalytic buffer (e.g., citrate) Check_Buffer->Change_Buffer Yes Consider_Mods Consider chemical modifications Check_Buffer->Consider_Mods No Change_Buffer->Consider_Mods

Caption: Troubleshooting logic for this compound peptide degradation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ser-Val

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of the dipeptide Ser-Val, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][2][3][4] This is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and consequently, unreliable quantification of your analyte.[1][3]

Q2: What are the most common causes of peak tailing for a dipeptide like this compound?

For polar and ionizable molecules like this compound, the most frequent causes of peak tailing are:

  • Secondary Interactions with the Stationary Phase: The primary cause is often the interaction of the analyte with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][5][6] this compound has both amino (basic) and carboxyl (acidic) groups, making it susceptible to these interactions.[5][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion.[8][9][10][11]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[1][12][13]

  • Column Degradation or Contamination: The formation of a void at the column inlet or accumulation of contaminants can disrupt the sample band, causing tailing.[2][3][5]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to band broadening and peak tailing.[8][14]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[9][10] The ionization state of both the this compound molecule and the residual silanol groups on the stationary phase is pH-dependent. At a mid-range pH, silanol groups can be deprotonated (negatively charged) and interact with the protonated amino group of this compound, causing peak tailing.[5][8] By adjusting the pH, you can control these interactions.

  • Low pH (e.g., pH 2-3): At low pH, the residual silanol groups are protonated and thus less likely to interact with the positively charged analyte.[5][15] This is a common strategy to improve peak shape for basic and zwitterionic compounds.

  • High pH (e.g., pH > 8): At high pH, this compound will be deprotonated. While this can also be a valid strategy, it requires a pH-stable column as traditional silica-based columns can dissolve at high pH.[10][16]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes, it is important to characterize the problem.

Experimental Protocol: Peak Shape Evaluation
  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase.

  • Injection: Inject the standard onto the HPLC system.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value greater than 1.2 is generally considered tailing.[5]

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks physical_issues Suspect Physical/System Issue check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interaction check_all_peaks->chemical_issues No all_peaks_yes Yes check_column Inspect Column (voids, contamination) physical_issues->check_column check_system Check System (dead volume, leaks) physical_issues->check_system solution_physical Replace/Flush Column Reduce Dead Volume check_column->solution_physical check_system->solution_physical all_peaks_no No check_overload Check for Mass Overload chemical_issues->check_overload optimize_mobile_phase Optimize Mobile Phase chemical_issues->optimize_mobile_phase evaluate_column Evaluate Column Chemistry chemical_issues->evaluate_column solution_overload Dilute Sample check_overload->solution_overload solution_mobile_phase Adjust pH Change Buffer/Modifier optimize_mobile_phase->solution_mobile_phase solution_column Use End-capped or Alternative Chemistry Column evaluate_column->solution_column

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Step 2: Addressing Chemical Interactions

If only the this compound peak (or other polar analytes) is tailing, the issue is likely due to chemical interactions. The following diagram illustrates the interaction between this compound and the stationary phase.

Analyte_Interaction cluster_surface Silica Surface (Stationary Phase) cluster_analyte This compound (Analyte) silanol Si-O⁻ silica Si-O-Si ser_val H₃N⁺-Ser-Val-COO⁻ ser_val->silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Secondary interaction between this compound and a deprotonated silanol group.

Troubleshooting Strategies for Chemical Interactions
StrategyActionExpected Outcome
Mobile Phase pH Adjustment Lower the mobile phase pH to ~2.5-3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[5][15]Protonates residual silanol groups, minimizing secondary interactions and improving peak symmetry.
Increase Buffer Concentration Increase the concentration of the buffer in the mobile phase (e.g., from 10 mM to 25 mM).[1]The buffer ions can help to mask the residual silanol groups.
Change Mobile Phase Additive If using formic acid, consider switching to TFA.TFA is a stronger ion-pairing agent and can improve peak shape for basic compounds by forming a neutral complex.[15]
Sample Dilution Dilute the sample by a factor of 10 and re-inject.[1]If peak shape improves, the original issue was likely mass overload.
Experimental Protocol: Mobile Phase pH Optimization
  • Prepare Mobile Phases: Prepare several batches of your mobile phase, each with a different pH. For a reversed-phase C18 column, a typical starting range would be pH 2.5, 3.0, and 3.5. Use a suitable buffer like phosphate (B84403) or an acid additive like TFA or formic acid.

  • Equilibrate Column: For each mobile phase, equilibrate the column for at least 10-15 column volumes.

  • Inject Sample: Inject the this compound standard.

  • Analyze Peak Shape: Compare the tailing factor for the this compound peak at each pH.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention and resolution.

Step 3: Addressing Physical and System Issues

If all peaks in the chromatogram are tailing, the problem is likely related to the column's physical condition or the HPLC system itself.

Troubleshooting Strategies for Physical and System Issues
IssueDiagnostic TestSolution
Column Contamination An increase in backpressure is often observed.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, replace the column.[2] Using a guard column can help prevent this.[14]
Column Void Disconnect the column and inspect the inlet. A void may be visible.Reverse the column and flush it to waste.[5] If this does not resolve the issue, the column needs to be replaced.
Extra-Column Volume Replace the connecting tubing with narrower internal diameter tubing (e.g., 0.005").Reduced peak broadening and improved symmetry, especially for early eluting peaks.[8]
Experimental Protocol: Column Flushing
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Intermediate Solvent: If using a buffered mobile phase, flush the column with HPLC-grade water for 10-15 column volumes to remove the buffer salts.

  • Strong Solvent Flush: Flush the column with a strong, non-buffered organic solvent (like 100% acetonitrile) for at least 20 column volumes. For very non-polar contaminants, a stronger solvent like isopropanol (B130326) may be necessary.

  • Re-equilibration: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to see if the peak shape has improved.

By systematically working through these troubleshooting steps, you can identify the root cause of peak tailing for this compound and take the appropriate corrective actions to achieve symmetrical, reproducible peaks for accurate and reliable analysis.

References

Technical Support Center: Enhancing Signal Intensity of Ser-Val in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of the dipeptide Ser-Val (Seryl-Valine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity of this compound in my mass spectrometry experiment?

Low signal intensity for a dipeptide like this compound can stem from several factors:

  • Poor Ionization Efficiency: this compound, being a small and relatively polar molecule, may not ionize efficiently under standard electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions.[1][2][3]

  • Ion Suppression: In complex samples, other molecules (salts, detergents, co-eluting compounds) can interfere with the ionization of this compound, reducing its signal. This is a common issue in ESI-MS.[4][5][6]

  • Suboptimal Instrument Settings: The parameters of the mass spectrometer, including ion source settings (e.g., capillary voltage, gas flows, temperature) and detector settings, may not be optimized for this specific analyte.[3][5]

  • Inefficient Sample Preparation: Issues during sample extraction, cleanup, or dilution can lead to loss of the analyte or the presence of interfering substances.[5]

  • Inappropriate Mobile Phase Composition (LC-MS): The choice of solvents and additives (ion-pairing reagents) in the mobile phase can significantly impact both chromatographic separation and ionization efficiency.[4][7]

Q2: How can I improve the ionization efficiency of this compound?

Several strategies can be employed to enhance the ionization of this compound:

  • Derivatization: Chemically modifying the peptide is a powerful technique. Introducing a fixed positive charge through derivatization with a quaternary ammonium (B1175870) tag can significantly increase signal intensity, as ionization becomes independent of proton affinity.[1][2][8][9] Increasing the hydrophobicity of the molecule through derivatization can also improve its surface activity and ionization in ESI.[2][9]

  • Optimization of Ion Source Parameters: Systematically tuning the ESI or MALDI source parameters is crucial. This includes optimizing spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature to find the "sweet spot" for this compound ionization.[3][10]

  • Choice of Ionization Technique: While ESI is common, MALDI can sometimes be a better choice for peptides, as it is often more tolerant of sample contaminants like salts and buffers.[11][12][13]

Q3: What role do ion-pairing reagents play, and which one should I choose?

In liquid chromatography-mass spectrometry (LC-MS), ion-pairing reagents are additives in the mobile phase that interact with the analyte to improve chromatographic retention and peak shape.[14] However, their effect on MS signal intensity varies:

  • Formic Acid (FA): Generally the preferred choice for LC-MS as it is a weak ion-pairing reagent and typically provides good MS signal with minimal ion suppression.[4][7]

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent that often yields excellent chromatographic resolution and peak shape. However, it is known to cause significant ion suppression in ESI-MS, which can drastically reduce the signal of this compound.[4][7][14] Its use should be minimized or avoided if MS sensitivity is a priority.[15]

  • Difluoroacetic Acid (DFA): Can be a good compromise between FA and TFA, offering better chromatographic performance than FA with less ion suppression than TFA.[7]

The choice depends on whether chromatographic separation or MS sensitivity is more critical for your experiment.

Troubleshooting Guides

Problem: Very low or no this compound signal detected.

This troubleshooting guide will walk you through a logical sequence of steps to diagnose and resolve the issue of low signal intensity for this compound.

Workflow for Troubleshooting Low Signal Intensity

TroubleshootingWorkflow cluster_ms MS Checks cluster_sample Sample Checks cluster_lc LC Checks cluster_ionization Ionization Optimization cluster_advanced Advanced Methods start Start: Low/No this compound Signal check_ms 1. Verify MS Instrument Performance start->check_ms check_sample 2. Evaluate Sample Preparation & Integrity check_ms->check_sample MS is functioning tune_calibrate Tune & Calibrate with standard check_ms->tune_calibrate check_source Clean ion source check_ms->check_source check_lc 3. Assess LC Conditions (if applicable) check_sample->check_lc Sample is OK concentration Check concentration (dilute/concentrate) check_sample->concentration matrix_effects Assess matrix effects (dilution series) check_sample->matrix_effects optimize_ionization 4. Optimize Ionization Method check_lc->optimize_ionization LC is OK mobile_phase Switch ion-pairing reagent (e.g., TFA to FA) check_lc->mobile_phase gradient Optimize gradient check_lc->gradient advanced_methods 5. Consider Advanced Methods optimize_ionization->advanced_methods Signal still low source_params Optimize source parameters (voltage, gas, temp) optimize_ionization->source_params nano_esi Try nano-ESI optimize_ionization->nano_esi solution Signal Enhanced advanced_methods->solution derivatization Derivatize this compound advanced_methods->derivatization change_ionization Switch ionization (e.g., ESI to MALDI) advanced_methods->change_ionization

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Step 1: Verify MS Instrument Performance
  • Question: Is the mass spectrometer performing as expected?

  • Action:

    • Tune and Calibrate: Perform a routine tuning and calibration of the mass spectrometer using the manufacturer's recommended standard.[3] This ensures that the instrument is operating within specifications for mass accuracy and sensitivity.

    • Run a System Suitability Test: Analyze a known standard peptide with good ionization properties at a concentration similar to what you expect for this compound. If this standard also shows low signal, the issue is likely with the instrument.

    • Clean the Ion Source: Contamination in the ion source is a common cause of poor signal.[16] Follow the manufacturer's protocol to clean the ion source components, such as the capillary and skimmer.

Step 2: Evaluate Sample Preparation and Integrity
  • Question: Is the this compound sample properly prepared and free of interferences?

  • Action:

    • Check Sample Concentration: Your sample might be too dilute to detect or so concentrated that it causes detector saturation or ion suppression.[3] Prepare a dilution series of your sample to check for concentration effects.

    • Assess Matrix Effects: To determine if ion suppression is the culprit, perform a post-extraction spike of a known amount of this compound standard into your sample matrix and compare the signal to the standard in a clean solvent. A significantly lower signal in the matrix indicates suppression.

    • Improve Sample Cleanup: If matrix effects are present, enhance your sample cleanup procedure. This could involve solid-phase extraction (SPE) or other purification techniques to remove interfering compounds.

Step 3: Assess LC Conditions (for LC-MS)
  • Question: Are the liquid chromatography conditions optimal for this compound analysis?

  • Action:

    • Review Mobile Phase Additives: If you are using TFA, it is a likely cause of ion suppression.[4][7] Prepare a new mobile phase using 0.1% formic acid (FA) instead and re-run the sample.

    • Optimize the Gradient: A poorly optimized chromatographic gradient can lead to broad peaks, which results in lower signal intensity (height). Sharper peaks concentrate the analyte, leading to a better signal-to-noise ratio.

    • Check for Contamination: Contaminants in the LC system or mobile phase can lead to high background noise and ion suppression.[15]

Step 4: Optimize Ionization Method
  • Question: Are the ionization source settings optimized for this compound?

  • Action:

    • Systematic Parameter Optimization: Manually or through software, systematically adjust key ESI parameters like capillary voltage, nebulizing gas pressure, drying gas flow rate, and source temperature to maximize the this compound signal.[10]

    • Consider Nano-Electrospray: If available, a nano-ESI source can provide a significant boost in sensitivity for peptides due to the lower flow rates and more efficient ionization process.[17]

Step 5: Consider Advanced Methods
  • Question: If the signal is still low after initial troubleshooting, what are the next steps?

  • Action:

    • Chemical Derivatization: This is a highly effective strategy for small peptides. Derivatizing this compound to introduce a fixed positive charge (e.g., using a quaternary ammonium tag) can lead to a dramatic increase in signal intensity.[8][9]

    • Change Ionization Technique: If you are using ESI, consider trying MALDI. MALDI is often less susceptible to ion suppression from salts and can be a good alternative for peptide analysis.[11][18]

Data and Protocols

Quantitative Data on Signal Enhancement

The following table summarizes the reported increases in signal intensity for peptides using derivatization techniques, which can be applied to this compound.

Enhancement TechniquePeptide TypeFold Increase in Signal IntensityReference
Derivatization with Quaternary Ammonium TagPolar Peptides3–5 times[8]
Derivatization with Quaternary Ammonium TagLess Polar Peptides>100 times[8]
Derivatization (General)Peptides < 500 DaGreatest increase observed[2][9]
Derivatization (General)Peptides (in general)~10-fold on average[9]
Derivatization (Dramatic Case)Specific Peptide500-fold[9]
Experimental Protocol: N-Terminal Derivatization for Signal Enhancement

This protocol provides a general methodology for derivatizing the N-terminal amine of this compound to introduce a fixed positive charge, thereby enhancing its signal in positive-ion mode mass spectrometry. This is based on the use of N-hydroxysuccinimide (NHS) esters.[8][9]

Derivatization Workflow Diagram

DerivatizationWorkflow start Start: this compound Sample dissolve 1. Dissolve this compound in Buffer (e.g., Sodium Bicarbonate, pH 8.5) start->dissolve add_reagent 2. Add NHS-Ester Derivatizing Reagent (e.g., Quaternary Ammonium Tag) dissolve->add_reagent incubate 3. Incubate at Room Temperature (e.g., 1 hour) add_reagent->incubate quench 4. Quench Reaction (Optional) (e.g., with Hydroxylamine) incubate->quench analyze 5. Analyze by MS quench->analyze

Caption: A general workflow for the N-terminal derivatization of this compound.

Materials:

  • This compound sample

  • Derivatization buffer (e.g., 50 mM Sodium Bicarbonate, pH 8.5)

  • NHS-ester of a quaternary ammonium-containing molecule (derivatizing reagent)

  • Quenching solution (optional, e.g., 50 mM hydroxylamine)

  • Solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the derivatization buffer to a final concentration of approximately 1 mg/mL.

  • Reagent Addition: Add the NHS-ester derivatizing reagent to the peptide solution. A molar excess of the reagent (e.g., 10-fold) is typically used to ensure complete reaction.

  • Incubation: Gently mix the solution and incubate at room temperature for 1 hour. The NHS ester will react with the primary amine at the N-terminus of this compound.

  • Quenching (Optional): To stop the reaction and consume any excess reagent, a quenching solution can be added.

  • Analysis: The derivatized sample can now be diluted in an appropriate solvent and is ready for analysis by mass spectrometry. A significant increase in signal intensity for the derivatized this compound is expected.

References

Technical Support Center: Analysis of Ser-Val by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of the dipeptide Ser-Val using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest (this compound) interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal for the analyte.[1] This is a significant concern in quantitative bioanalysis as it can lead to inaccurate and imprecise results, affecting the reliability of pharmacokinetic and other studies.[1][2] For a small, polar dipeptide like this compound, ion suppression can be particularly challenging when analyzing complex biological matrices such as plasma or serum, which contain high concentrations of salts, phospholipids (B1166683), and proteins.[3]

Q2: What are the common sources of ion suppression for this compound in biological samples?

A2: Common sources of ion suppression for a polar analyte like this compound in biological matrices include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic, often co-eluting with polar analytes in reversed-phase chromatography and causing significant ion suppression.[4]

  • Salts and Endogenous Compounds: High concentrations of salts from buffers or the biological matrix itself can reduce the efficiency of the electrospray ionization (ESI) process.

  • Proteins: Although larger molecules, residual proteins after sample preparation can still interfere with the ionization source.[5]

  • Mobile Phase Additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) are known to cause ion suppression in ESI-MS.[6]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to detect and assess ion suppression is the post-column infusion experiment.[3] In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column and before the MS source. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[3] This allows you to see if the retention time of this compound coincides with a region of ion suppression.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your LC-MS analysis of this compound.

Problem 1: Low or no signal for this compound.
Possible Cause Troubleshooting Step
Severe Ion Suppression Your this compound peak may be co-eluting with highly suppressive matrix components. Solution: 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Optimize your chromatographic method to shift the retention time of this compound away from these regions. This can be achieved by altering the gradient profile, mobile phase composition, or using a different column chemistry.[1] 3. Improve your sample preparation to remove more of the interfering matrix components (see Problem 2).
Suboptimal ESI Parameters The electrospray ionization source may not be optimized for this compound. Solution: Infuse a standard solution of this compound directly into the mass spectrometer and optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal.[7][8][9]
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the ionization efficiency of peptides. Solution: Since this compound is a dipeptide, its charge state is pH-dependent. Experiment with different mobile phase pH values to find the optimal condition for protonation (in positive ion mode) of this compound. For small peptides, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often a good starting point.[10][11][12]
Problem 2: Poor reproducibility of this compound quantification.
Possible Cause Troubleshooting Step
Variable Matrix Effects The extent of ion suppression is varying between your samples, leading to inconsistent results. Solution: 1. Improve Sample Preparation: This is one of the most effective ways to combat matrix effects.[1][5] Consider switching from a simple protein precipitation (PPT) to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][13] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects. It co-elutes with this compound and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Chromatographic In-source Issues Poorly resolved peaks can lead to inconsistent co-elution with interfering matrix components. Solution: 1. Switch to UPLC/UHPLC: Ultra-high performance liquid chromatography provides significantly better peak resolution than traditional HPLC.[14][15][16][17] This increased resolution can separate this compound from interfering matrix components, leading to reduced ion suppression and improved reproducibility. 2. Optimize Chromatography: Ensure your chromatographic method provides sharp, symmetrical peaks for this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to reduce ion suppression for this compound.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a starting point and should be optimized for your specific application. A mixed-mode cation exchange SPE sorbent is often effective for polar, basic compounds like small peptides.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load 500 µL of the pretreated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

    • Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

    • The eluent from the LC will mix with the this compound solution before entering the mass spectrometer.

  • Procedure:

    • Start the LC method with the analytical column in place.

    • Begin the infusion of the this compound solution and allow the MS signal to stabilize to a constant baseline.

    • Inject a blank, extracted matrix sample (e.g., plasma prepared using your standard sample preparation method).

    • Monitor the signal of the this compound precursor ion throughout the chromatographic run.

  • Analysis: Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.

Data Presentation

The choice of sample preparation is critical in minimizing ion suppression. The following table summarizes typical recovery and matrix effect data for different sample preparation techniques for small polar analytes, which can guide the selection of a method for this compound.

Table 1: Comparison of Sample Preparation Techniques for Small Polar Analytes in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)1Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 70Fast, simple, and inexpensive.High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[5]
Liquid-Liquid Extraction (LLE) 60 - 9080 - 95Cleaner extracts than PPT, reducing ion suppression.Can be labor-intensive and may have lower recovery for very polar analytes like this compound.[5][13]
Solid-Phase Extraction (SPE) 90 - 10590 - 105Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[5][13][18]More complex and costly method development.

1 Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression. Data is representative and will vary depending on the specific analyte and matrix.

Visualizations

Workflow for Troubleshooting Ion Suppression

The following diagram illustrates a logical workflow for identifying and mitigating ion suppression effects during the LC-MS analysis of this compound.

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation & Optimization cluster_solution Solution Start Low or Inconsistent This compound Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionDetected Ion Suppression Detected? CheckSuppression->SuppressionDetected OptimizeChroma Optimize Chromatography (Gradient, Column, pH) [Shift this compound Peak] SuppressionDetected->OptimizeChroma Yes ImproveSamplePrep Improve Sample Preparation (SPE > LLE > PPT) SuppressionDetected->ImproveSamplePrep Yes UseSIL_IS Use Stable Isotope-Labeled Internal Standard SuppressionDetected->UseSIL_IS If optimization is insufficient Revalidate Re-validate Method OptimizeChroma->Revalidate ImproveSamplePrep->Revalidate UseSIL_IS->Revalidate End Reliable this compound Quantification Revalidate->End

Caption: A workflow for diagnosing and resolving ion suppression.

Mechanism of Ion Suppression in ESI

This diagram illustrates how co-eluting matrix components can interfere with the ionization of this compound in the electrospray ionization (ESI) source.

ESIMechanism cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer LC_Eluent This compound + Matrix (Co-elution) Droplet Charged Droplet LC_Eluent->Droplet Nebulization Analyte This compound Matrix Matrix Component MS_Inlet MS Inlet Analyte->MS_Inlet Reduced Ionization Matrix->MS_Inlet Preferential Ionization (Competition for Charge/Surface) Detector_Suppressed Suppressed This compound Signal MS_Inlet->Detector_Suppressed Detector_Good Strong This compound Signal Ideal_Droplet Ideal Droplet (No Matrix) Ideal_Analyte This compound Ideal_Analyte->MS_Inlet Efficient Ionization

Caption: Competition for ionization in the ESI droplet.

References

storage conditions to ensure long-term Ser-Val stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of the Ser-Val (Seryl-Valine) dipeptide to ensure its long-term stability for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of lyophilized this compound powder?

For long-term stability, lyophilized this compound dipeptide should be stored at -20°C or, preferably, -80°C.[1][2][3][4][5] It is crucial to protect the lyophilized powder from moisture and light by storing it in a tightly sealed vial, preferably in a desiccator.[3][5][6][7][8] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly decrease long-term stability.[5][6]

Q2: Can I store this compound in solution? What are the recommended conditions?

Long-term storage of this compound in solution is generally not recommended due to its lower stability compared to the lyophilized form.[1][8][9] If short-term storage in solution is necessary, it is best to:

  • Dissolve the peptide in a sterile buffer at a pH of 5-6.[1][7]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7][8]

  • Store the aliquots at -20°C or colder.[1][7]

Q3: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the peptide bond between the serine and valine residues, resulting in the individual amino acids. This process is dependent on pH.[10][11][12]

  • Oxidation: The serine residue is susceptible to oxidation, which can alter the structure and function of the dipeptide.[2][13][14][15]

Q4: How can I detect degradation of my this compound sample?

Degradation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[16][17][18][19] An HPLC analysis would show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products. Mass spectrometry can then be used to identify the mass of these degradation products, helping to confirm the degradation pathway.[16][20][21]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Peptide degradation due to improper storage.Verify storage conditions (temperature, protection from light and moisture). Prepare fresh stock solutions from a new vial of lyophilized powder.
Appearance of extra peaks in HPLC chromatogram. Degradation of the this compound dipeptide.Identify the degradation products using mass spectrometry. Review storage and handling procedures to minimize degradation. Consider performing a forced degradation study to understand potential degradation products.[22][23]
Difficulty dissolving the lyophilized powder. The peptide may be hygroscopic and has absorbed moisture.Ensure the vial is brought to room temperature in a desiccator before opening. If solubility issues persist in aqueous solutions, consider using a small amount of a suitable organic solvent, though this may not be appropriate for all applications.
pH of the peptide solution has shifted. Degradation can lead to the formation of acidic or basic products.Measure the pH of the solution. If it has shifted significantly from the expected value, it is an indicator of degradation. Prepare a fresh solution.

Data Presentation

The following table provides illustrative stability data for a generic dipeptide like this compound under various storage conditions. This data is intended as a guideline, and actual stability should be determined experimentally for your specific application.

ConditionTemperaturepHDurationExpected Purity
Lyophilized-80°CN/A24 months>98%
Lyophilized-20°CN/A12 months>95%
Lyophilized4°CN/A1 month>90%
In Solution-20°C5.53 months>90%
In Solution4°C5.51 week>95%
In Solution25°C (Room Temp)7.024 hours<90%

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.

    • For stability testing, incubate aliquots of the stock solution under the desired conditions (e.g., different temperatures and pH values).

    • At each time point, dilute the sample to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak. The percentage of intact this compound can be calculated by comparing the peak area at each time point to the initial peak area.

Identification of Degradation Products by Mass Spectrometry
  • Sample Preparation:

    • Collect the fractions corresponding to the degradation peaks from the HPLC analysis.

    • Alternatively, analyze the stressed this compound solution directly by LC-MS.

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected mass of the intact this compound [M+H]⁺ is approximately 205.12 Da.

    • Look for masses corresponding to potential degradation products, such as the individual amino acids (Serine [M+H]⁺ ≈ 106.05 Da, Valine [M+H]⁺ ≈ 118.09 Da) or oxidized forms of this compound.

    • Perform tandem MS (MS/MS) on the parent ion of the degradation product to obtain fragmentation information and confirm its identity.

Visualizations

cluster_storage Storage Conditions cluster_factors Influencing Factors cluster_stability Stability Outcome Lyophilized Lyophilized High Stability High Stability Lyophilized->High Stability Solution Solution Low Stability Low Stability Solution->Low Stability Temperature Temperature Temperature->Low Stability pH pH pH->Low Stability Moisture Moisture Moisture->Low Stability Light Light Light->Low Stability Oxygen Oxygen Oxygen->Low Stability

Caption: Relationship between storage form, environmental factors, and this compound stability.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation Oxidizing agents Serine + Valine Serine + Valine Hydrolysis->Serine + Valine Oxidized this compound Oxidized this compound Oxidation->Oxidized this compound

Caption: Potential degradation pathways of the this compound dipeptide.

cluster_workflow Troubleshooting Workflow A Inconsistent Results? B Check Storage Conditions (Temp, Light, Moisture) A->B C Run HPLC Analysis B->C D Single Peak? C->D Yes E Multiple Peaks? C->E No F Prepare Fresh Stock D->F G Identify Degradants (LC-MS) E->G I Problem Resolved F->I H Review Handling Procedures G->H H->F

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Validation & Comparative

Ser-Val vs. Val-Ser: A Comparative Guide to Dipeptide Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Introduction

Dipeptides, composed of two amino acids linked by a peptide bond, represent a class of molecules with diverse and significant biological activities. Their small size allows for potential advantages in bioavailability and cell permeability compared to larger peptides and proteins. The specific sequence of amino acids is a critical determinant of a dipeptide's function. This guide provides a comparative analysis of two such isomeric dipeptides: L-Seryl-L-Valine (Ser-Val) and L-Valyl-L-Serine (Val-Ser).

While both dipeptides are composed of the same amino acid residues, serine and valine, their sequential arrangement creates distinct chemical structures that can lead to different biological activities. Serine possesses a polar hydroxyl group, while valine has a nonpolar, hydrophobic isopropyl side chain. The position of these residues, whether at the N-terminus or C-terminus, can significantly influence the dipeptide's interaction with biological targets.[1][2]

This guide aims to provide a comprehensive overview of the known biological activities of this compound and Val-Ser, with a focus on antioxidant, anti-inflammatory, and antihypertensive properties. It is important to note that direct comparative studies with quantitative data for these two specific dipeptides are scarce in the current scientific literature. Therefore, this comparison draws upon general principles of peptide structure-activity relationships and available information on the individual amino acids.

Structural and Physicochemical Properties

The fundamental difference between this compound and Val-Ser lies in the location of the free amino group (N-terminus) and the free carboxyl group (C-terminus).[3] In this compound, the N-terminus is on the serine residue, while in Val-Ser, it is on the valine residue. This seemingly minor change can affect the molecule's overall polarity, hydrogen bonding capacity, and steric hindrance, which in turn can influence its biological activity.

PropertyThis compoundVal-Ser
Molecular Formula C₈H₁₆N₂O₄C₈H₁₆N₂O₄
Molecular Weight 204.22 g/mol 204.22 g/mol
N-terminal Residue SerineValine
C-terminal Residue ValineSerine
Key Functional Groups N-terminal Serine with a primary amine and a hydroxyl group; C-terminal Valine with a carboxylic acid and a hydrophobic side chain.N-terminal Valine with a primary amine and a hydrophobic side chain; C-terminal Serine with a carboxylic acid and a hydroxyl group.

Comparative Biological Activity: A Qualitative Overview

Due to a lack of direct comparative experimental data, the following sections discuss the potential biological activities of this compound and Val-Ser based on established structure-activity relationships for bioactive peptides.

Antioxidant Activity

The antioxidant activity of peptides is often influenced by their amino acid composition and sequence.[4][5][6][7] The ability to donate a hydrogen atom or chelate metal ions is a key mechanism.

  • This compound : With serine at the N-terminus, the hydroxyl group may contribute to radical scavenging activity. The N-terminal residue is often considered to have a greater contribution to the antioxidant activity of dipeptides.[8]

  • Val-Ser : The presence of the hydrophobic valine at the N-terminus might influence its interaction with lipid-based free radicals.[8] However, without experimental data, it is difficult to predict which dipeptide would have superior antioxidant potential.

Anti-inflammatory Activity

Peptides can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[9][10][11] The presence of hydrophobic amino acids is often associated with anti-inflammatory properties.[9][10]

  • This compound & Val-Ser : Both dipeptides contain the hydrophobic amino acid valine. The position of valine could influence the peptide's ability to interact with inflammatory targets. For instance, the N-terminal residue can be crucial for the peptide's overall activity.[12] Further research is needed to determine if one configuration is more favorable for anti-inflammatory effects.

Antihypertensive (ACE Inhibitory) Activity

Angiotensin-converting enzyme (ACE) is a key target for antihypertensive drugs. Certain peptides can act as ACE inhibitors. The C-terminal residue of a peptide is known to play a crucial role in its binding to ACE.[13][14]

  • This compound : With valine at the C-terminus, a hydrophobic amino acid, this compound may exhibit ACE inhibitory activity. Hydrophobic amino acids are often preferred at the C-terminus for ACE inhibition.[14][15][16]

  • Val-Ser : Having serine at the C-terminus might result in a different binding affinity to ACE compared to this compound. While not a classic hydrophobic residue, the hydroxyl group of serine could potentially form hydrogen bonds within the active site of ACE.

Experimental Protocols

To facilitate further research in this area, a detailed protocol for a common in vitro assay to assess antioxidant activity is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a compound.[17][18]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Test compounds (this compound and Val-Ser)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test samples: Prepare stock solutions of this compound, Val-Ser, and the positive control in methanol. From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test samples and the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Data Presentation: The results are typically expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response

Bioactive peptides with antioxidant properties may exert their effects by modulating cellular signaling pathways involved in the defense against oxidative stress. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response.[19][20][21][22][23]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway in cellular antioxidant response.

Experimental Workflow: DPPH Assay

The following diagram illustrates the typical workflow for a DPPH radical scavenging assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample Solutions DPPH_sol->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for DPPH radical scavenging assay.

Conclusion and Future Directions

The dipeptides this compound and Val-Ser, while composed of the same amino acids, possess distinct structural arrangements that likely translate to different biological activities. Based on general principles of structure-activity relationships, both dipeptides have the potential to exhibit antioxidant, anti-inflammatory, and antihypertensive properties. However, a significant gap in the scientific literature exists, with a notable absence of direct comparative studies and quantitative data on their specific activities.

Future research should focus on the direct, head-to-head comparison of this compound and Val-Ser in a variety of biological assays. Determining the IC₅₀ values for their antioxidant, anti-inflammatory, and ACE inhibitory activities would provide the quantitative data necessary for a definitive comparison. Such studies would not only elucidate the specific contributions of N-terminal versus C-terminal serine and valine residues to bioactivity but also pave the way for the rational design of novel dipeptide-based therapeutic agents.

References

A Comparative Functional Analysis of Ser-Val and Other Bioactive Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative functional analysis of the dipeptide Ser-Val and other selected dipeptides, focusing on their antioxidant, anti-inflammatory, and Angiotensin-Converting Enzyme (ACE) inhibitory activities. While this compound (Seryl-valine) and its isomer Val-Ser (Valyl-serine) are recognized as metabolites in biological systems, specific experimental data on their bioactivities are limited in publicly available literature.[1][2][3] This guide, therefore, extrapolates potential functions based on the properties of their constituent amino acids—serine and valine—and presents a comparison with other well-characterized dipeptides.

The functional potential of a dipeptide is largely determined by the physicochemical properties of its amino acid residues. Serine, a polar amino acid, contains a hydroxyl group that can participate in hydrogen bonding.[2] Valine, a branched-chain amino acid, has a hydrophobic side chain that can facilitate interactions with non-polar regions of target proteins.[2] These structural features are crucial for the biological activities observed in many bioactive peptides.

Comparative Analysis of Dipeptide Bioactivity

To provide a framework for evaluating this compound, this section summarizes experimental data on the ACE inhibitory and antioxidant activities of various dipeptides. The data is compiled from multiple studies and presented for comparative purposes. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE plays a critical role in the regulation of blood pressure, and its inhibition is a key strategy in the management of hypertension. Many food-derived peptides, particularly short-chain peptides, have been identified as potent ACE inhibitors. The presence of hydrophobic amino acids, particularly at the C-terminus, is often associated with higher ACE inhibitory activity.

Dipeptide SequenceIC50 (μM)Source/Reference
Val-Trp0.58[4]
Ile-Trp0.50[4]
Leu-Trp1.11[4]
Lys-Trp7.8[5]
Val-Tyr6.4Not directly cited, representative value
Ile-Tyr5.3Not directly cited, representative value
Val-Phe12.1Not directly cited, representative value
Ala-Pro23Not directly cited, representative value
Gly-Pro140Not directly cited, representative value
This compound Data not available
Val-Ser Data not available

Note: The IC50 values are sourced from various studies and are presented for comparative illustration. Direct comparison should be made with caution.

Antioxidant Activity

Antioxidant peptides can neutralize free radicals, chelate pro-oxidative metals, and inhibit lipid peroxidation. The antioxidant capacity of peptides is strongly influenced by their amino acid composition, with aromatic (e.g., Tyr, Trp) and hydrophobic (e.g., Val, Leu) amino acids often playing a significant role.[4]

Dipeptide SequenceAntioxidant AssayIC50 / ActivitySource/Reference
Gly-MetDPPH Scavenging0.96 mg/mL (EC50)[6]
Leu-TyrDPPH Scavenging~63% scavenging at 150 µg/mL[4]
Trp-ValACE Inhibition & DPPH ScavengingIC50: 307.61 µM (ACE)[4]
Val-TrpACE Inhibition & DPPH ScavengingIC50: 0.58 µM (ACE)[4]
This compound Data not available Data not available
Val-Ser Data not available Data not available

Note: Antioxidant activity is measured using various assays and metrics, making direct comparison challenging. The data presented reflects the values as reported in the respective studies.

Key Signaling Pathways in Dipeptide Bioactivity

Bioactive peptides exert their effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The induction of these genes helps to restore cellular redox homeostasis. Some amino acids and peptides can activate this protective pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inhibits Dipeptide Bioactive Dipeptide Dipeptide->Keap1_Nrf2 Modulates/ Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Proteins Antioxidant Proteins Antioxidant_Genes->Proteins Translation Cell_Protection Cellular Protection Proteins->Cell_Protection Leads to MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR4) Stimuli->Receptor Activates MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K Activates Dipeptide Anti-inflammatory Dipeptide Dipeptide->MAP3K Inhibits MAP2K MAPKK (e.g., MKK3/6, MEK1/2) Dipeptide->MAP2K Inhibits MAPK MAPK (p38, JNK, ERK) Dipeptide->MAPK Inhibits MAP3K->MAP2K Phosphorylates MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors Activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Transcription_Factors->Inflammation Induces DPP_IV_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-IV Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Cleavage Dipeptide Inhibitory Dipeptide (DPP-IV Inhibitor) Dipeptide->DPP4 Inhibits

References

Validating Synthetic Seryl-Valine (Ser-Val): A Comparative Guide to Natural Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the structural identity and purity of synthetic peptides is a critical step in ensuring reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of synthetic Seryl-Valine (Ser-Val) against a natural standard, detailing the analytical methodologies and experimental data required for rigorous validation.

This document outlines the necessary protocols for the synthesis of this compound, its isolation from a natural source, and its comparative analysis using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The data presented herein is organized for clear comparison, and all experimental workflows are visualized to facilitate understanding.

Comparative Analysis of Synthetic vs. Natural this compound

The primary objective is to demonstrate the chemical equivalence of the synthetically produced this compound with its natural counterpart. This is achieved by comparing their physicochemical properties using high-resolution analytical techniques. The following tables summarize the expected outcomes from such a comparative analysis.

ParameterSynthetic this compoundNatural this compound StandardAcceptance Criteria
Molecular Weight (Da) 204.22204.22Identical
Purity by RP-HPLC (%) >98%>98%Comparable Purity
Retention Time (min) Consistent with StandardConsistent with SyntheticCo-elution
Mass (m/z) [M+H]⁺ 205.1183205.1183Identical
MS/MS Fragmentation Matches Predicted PatternMatches Synthetic PatternIdentical Fragmentation
¹H NMR Chemical Shifts Matches Predicted ShiftsMatches Synthetic ShiftsIdentical Spectra
¹³C NMR Chemical Shifts Matches Predicted ShiftsMatches Synthetic ShiftsIdentical Spectra

Experimental Methodologies

Detailed protocols for the synthesis, isolation, and analysis of this compound are provided below. These methods are foundational and can be adapted based on available instrumentation and specific research requirements.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a common and effective method for the solid-phase synthesis of peptides like this compound.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Val-OH using a coupling agent such as HBTU in the presence of a base like DIPEA in DMF.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF.

  • Second Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin-bound Valine.

    • Wash the resin with DMF.

    • Couple Fmoc-Ser(tBu)-OH using HBTU and DIPEA in DMF.

    • Monitor the coupling reaction and wash the resin.

  • Final Deprotection and Cleavage:

    • Deprotect the final Fmoc group.

    • Wash the resin with DMF and then dichloromethane (B109758) (DCM).

    • Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude this compound peptide using preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Isolation of Natural this compound Standard

Natural this compound can be isolated from biological sources known to contain this dipeptide, such as certain protein hydrolysates.

Protocol:

  • Source Material: Obtain a suitable biological source, for example, a protein-rich extract from a plant or microbial culture.

  • Hydrolysis: Perform enzymatic hydrolysis of the protein source using a combination of proteases to generate small peptides and free amino acids.

  • Fractionation:

    • Centrifuge the hydrolysate to remove any insoluble material.

    • Subject the supernatant to size-exclusion chromatography to separate the dipeptide fraction from larger peptides and proteins.

  • Purification:

    • Further purify the dipeptide fraction using ion-exchange chromatography to separate peptides based on charge.

    • The final purification step involves preparative reverse-phase HPLC to isolate this compound.

  • Characterization and Confirmation: Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy, comparing the data with known standards or literature values.

Analytical Techniques for Comparison

a) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Procedure: Inject equal concentrations of the synthetic and natural this compound samples separately and as a co-injection to compare retention times.

b) Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

  • Ionization Mode: Positive ion mode.

  • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • MS/MS Scan: Select the precursor ion of this compound for collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Expected Fragments: The fragmentation of the peptide bond will yield characteristic b- and y-ions.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Spectra: Acquire both ¹H and ¹³C NMR spectra.

  • Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.

  • Procedure: Dissolve a sufficient amount of the synthetic and natural this compound in the same solvent and acquire the spectra under identical conditions. Compare the chemical shifts and coupling constants.

Visualizing the Workflow and Pathways

To further clarify the processes and relationships, the following diagrams are provided.

Caption: Workflow for the synthesis, isolation, and comparative analysis of this compound.

validation_logic cluster_synthetic Synthetic this compound cluster_natural Natural Standard cluster_properties Physicochemical Properties synth Synthetic Product p1 Retention Time synth->p1 Analysis p2 Molecular Mass synth->p2 Analysis p3 Fragmentation Pattern synth->p3 Analysis p4 NMR Spectra synth->p4 Analysis natural Natural Isolate natural->p1 Analysis natural->p2 Analysis natural->p3 Analysis natural->p4 Analysis result Structural Equivalence? p1->result p2->result p3->result p4->result

Caption: Logical diagram for validating the structural equivalence of synthetic and natural this compound.

signaling_pathway SerVal This compound Receptor Cell Surface Receptor SerVal->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Kinase_Activation Protein Kinase Activation Second_Messenger->Kinase_Activation Cellular_Response Cellular Response Kinase_Activation->Cellular_Response

Caption: Hypothetical signaling pathway involving the dipeptide this compound.

A Comparative Guide to Serine and Valine Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids such as serine (Ser) and valine (Val) is critical for a comprehensive understanding of biological systems, disease states, and the efficacy of therapeutic interventions. This guide provides an objective comparison of prevalent analytical methods for Ser-Val quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.

Comparative Analysis of Quantification Methods

The quantification of serine and valine can be achieved through several analytical techniques, each with distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost. The primary methods include High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

MethodPrincipleDerivatizationThroughputSensitivityKey AdvantagesKey Limitations
HPLC-FLD/UV Chromatographic separation of derivatized amino acids followed by fluorescence or UV detection.Required (e.g., OPA, FMOC, PITC, AQC) to enhance detection.Moderate to HighHigh (fmol to pmol)Robust, reproducible, and widely available instrumentation.[1]Derivatization can be time-consuming and introduce variability.[2] OPA does not react with secondary amines.[3]
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.Often not required, simplifying sample preparation.[4]HighVery High (pmol to amol)High specificity and sensitivity, suitable for complex matrices.[5]Higher instrument cost and complexity. Potential for matrix effects.[5]
GC-MS Chromatographic separation of volatile amino acid derivatives followed by mass spectrometric detection.Required to increase volatility (e.g., acylation, silylation).ModerateHighHigh resolution and sensitivity.Derivatization is essential and can be complex. Not suitable for non-volatile compounds.[6]
NMR Spectroscopy Quantification based on the nuclear magnetic resonance of atomic nuclei in a magnetic field.Not required.LowLowNon-destructive, provides structural information, and highly reproducible for absolute quantification.[7][8]Lower sensitivity compared to MS-based methods, and potential for signal overlap in complex mixtures.[7]

Experimental Protocols

HPLC with Pre-column Derivatization (OPA/FMOC)

This method is widely used for the simultaneous quantification of primary (like Serine and Valine) and secondary amino acids.

a. Sample Preparation:

  • Deproteinize biological samples (e.g., plasma, cell lysates) using a suitable method, such as precipitation with methanol (B129727) or perchloric acid.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

b. Automated Derivatization:

  • An HPLC autosampler is programmed to perform the derivatization.[2]

  • For primary amino acids (Ser, Val): Mix the sample with o-phthalaldehyde (B127526) (OPA) reagent in the presence of a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer.[9]

  • For secondary amino acids: Subsequently, add 9-fluorenylmethyl chloroformate (FMOC) reagent.[9]

  • The reaction is typically rapid and occurs at room temperature.[9]

c. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two mobile phases. For example, Mobile Phase A could be a sodium acetate (B1210297) buffer, and Mobile Phase B could be a mixture of acetonitrile (B52724) and methanol.[1]

  • Detection: A fluorescence detector (FLD) is used. The excitation and emission wavelengths are switched during the run to detect OPA-derivatives (e.g., Ex: 340 nm, Em: 450 nm) and FMOC-derivatives (e.g., Ex: 266 nm, Em: 305 nm).[1]

d. Quantification:

  • A calibration curve is generated using standard solutions of serine and valine of known concentrations.

  • The peak areas of the derivatized amino acids in the samples are compared to the calibration curve to determine their concentrations.

LC-MS/MS Quantification

This method offers high sensitivity and specificity and is particularly useful for complex biological samples.

a. Sample Preparation:

  • Similar to HPLC, deproteinize the sample and collect the supernatant.

  • An optional dilution step may be necessary depending on the expected amino acid concentrations.

  • Addition of a stable isotope-labeled internal standard for each analyte (e.g., 13C, 15N-labeled Serine and Valine) is crucial for accurate quantification.[10]

b. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column can be effective for retaining polar amino acids like serine and valine without derivatization.[11]

  • Mobile Phase: A typical gradient would involve an aqueous mobile phase with an organic modifier like acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[4]

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for amino acids.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for serine, valine, and their internal standards are monitored for quantification.[10]

d. Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • The concentration of serine and valine in the samples is determined from this calibration curve.

Visualizing a Key Serine Metabolic Pathway

Serine is a crucial amino acid that serves as a central hub for major metabolic pathways. One of the most significant is the one-carbon metabolic pathway, which is vital for the biosynthesis of nucleotides, amino acids, and for maintaining cellular redox balance.[8] Dysregulation of this pathway is frequently observed in cancer.[8]

Serine_One_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_one_carbon One-Carbon Metabolism 3PG 3-Phosphoglycerate 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP PHGDH 3PS 3-Phosphoserine 3PHP->3PS PSAT1 Serine Serine 3PS->Serine PSPH Glycine (B1666218) Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) mTHF 5,10-Methylene-THF THF->mTHF from Serine -> Glycine Outputs Nucleotide Synthesis Redox Balance Methylation mTHF->Outputs

Caption: Serine's role in one-carbon metabolism.

Visualizing a Key Valine Signaling Pathway

Valine, as a branched-chain amino acid (BCAA), plays a pivotal role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[6]

Valine_mTOR_Signaling Valine Valine (BCAA) mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Valine's activation of the mTOR signaling pathway.

References

Unraveling the Functional Dynamics of Ser-Val Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological functions of the Ser-Val (SV) dipeptide and larger peptides incorporating the SV motif reveals distinct activities and signaling pathways. While the simple dipeptide has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), the larger osteopontin-derived peptide SVVYGLR demonstrates a role in tissue regeneration through the Transforming Growth Factor-beta (TGF-β) signaling pathway.

This guide provides a comparative analysis of the this compound dipeptide and larger peptides containing the this compound (SV) motif, supported by available experimental data. The focus is on their distinct biological functions and the signaling mechanisms they influence.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of the this compound dipeptide. At present, directly comparable quantitative data for the same activity in larger peptides containing the SV motif is not available in the public domain.

PeptideBiological ActivityAssay SystemIC50 Value (µM)
This compound (SV)ACE InhibitionIn vitro enzymatic assay60.68 ± 1.06

Comparative Functional Analysis

The this compound dipeptide and the larger SV-motif containing peptide, SVVYGLR, exhibit distinct biological functionalities, highlighting the critical role of the overall peptide structure in determining its interaction with biological targets.

This compound Dipeptide: An ACE Inhibitor

The dipeptide this compound has been identified as an Angiotensin-Converting Enzyme (ACE) inhibitor.[1] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby exerting an antihypertensive effect. The inhibitory potential of this compound has been quantified with a half-maximal inhibitory concentration (IC50) of 60.68 ± 1.06 µM.[2]

SVVYGLR Heptapeptide (B1575542): A Modulator of Tissue Regeneration

A well-characterized larger peptide containing the SV motif is the heptapeptide SVVYGLR, derived from the extracellular matrix protein osteopontin (B1167477).[2][3] This peptide is exposed upon thrombin cleavage of osteopontin and plays a significant role in tissue regeneration, including wound healing and angiogenesis.[2][3][4] The SVVYGLR peptide has been shown to interact with high affinity with the TGF-β receptor, subsequently activating the TGF-β/Smad signaling pathway.[2][5][6] This activation promotes cell motility and differentiation of various cell types involved in the healing process.[2][5]

Signaling Pathways

The signaling pathways activated by the this compound dipeptide and the SVVYGLR heptapeptide are distinct, reflecting their different biological targets and functions.

ACE Inhibition by this compound

The mechanism of ACE inhibition by this compound is a direct enzymatic interaction. The dipeptide likely binds to the active site of the ACE enzyme, preventing it from converting angiotensin I to angiotensin II. This is a direct competitive or non-competitive inhibition of the enzyme's activity.

ACE_Inhibition cluster_0 Renin-Angiotensin System cluster_1 Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Ser_Val This compound Dipeptide Ser_Val->Angiotensin_II Inhibits

ACE Inhibition by this compound Dipeptide.
TGF-β/Smad Signaling by SVVYGLR

The SVVYGLR peptide initiates a cell signaling cascade by binding to the TGF-β receptor. This binding leads to the phosphorylation and activation of Smad proteins (Smad2 and Smad3), which then form a complex with Smad4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell motility, differentiation, and tissue repair.[2][7]

TGF_Beta_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling SVVYGLR SVVYGLR Peptide TGF_beta_R TGF-β Receptor SVVYGLR->TGF_beta_R Binds to Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Gene Expression (Cell Motility, Differentiation) Nucleus->Gene_Expression Regulates

TGF-β/Smad Signaling by SVVYGLR Peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ACE Inhibition Assay

This protocol is based on the spectrophotometric method using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[8][9][10]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • Borate (B1201080) buffer (pH 8.3)

  • HCl

  • Ethyl acetate (B1210297)

  • Deionized water

  • Test peptide (this compound)

  • Positive control (e.g., Captopril)

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare a solution of the substrate HHL in borate buffer.

  • In a reaction tube, mix the ACE solution with the test peptide (or positive control/buffer for control).

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid produced into ethyl acetate by vigorous mixing.

  • Centrifuge to separate the phases.

  • Carefully collect the upper ethyl acetate layer and evaporate it to dryness.

  • Reconstitute the dried hippuric acid in deionized water.

  • Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition and determine the IC50 value.

ACE_Assay_Workflow cluster_0 Reaction Setup cluster_1 Extraction & Measurement cluster_2 Data Analysis A Mix ACE enzyme and This compound peptide B Pre-incubate at 37°C A->B C Add HHL substrate B->C D Incubate at 37°C C->D E Stop reaction with HCl D->E F Extract hippuric acid with ethyl acetate E->F G Evaporate ethyl acetate F->G H Reconstitute in water G->H I Measure absorbance at 228 nm H->I J Calculate % inhibition I->J K Determine IC50 value J->K

Workflow for ACE Inhibition Assay.
TGF-β/Smad Signaling Pathway Analysis (Western Blot for Phospho-Smad)

This protocol describes the detection of Smad2/3 phosphorylation in response to SVVYGLR peptide treatment using Western blotting.[11]

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT keratinocytes)

  • Cell culture medium and supplements

  • SVVYGLR peptide

  • TGF-β1 (as a positive control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Starve the cells in a serum-free medium for several hours to reduce basal signaling.

  • Treat the cells with the SVVYGLR peptide, TGF-β1 (positive control), or vehicle (negative control) for the desired time.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Collect the cell lysates and determine the protein concentration.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Smad2/3 to normalize the data.

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Culture and starve cells B Treat with SVVYGLR peptide A->B C Lyse cells and collect protein B->C D Denature protein samples C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to membrane E->F G Block membrane F->G H Incubate with anti-pSmad Ab G->H I Incubate with secondary Ab H->I J Add chemiluminescent substrate I->J K Image and analyze results J->K

Workflow for Western Blot Analysis of Phospho-Smad.

References

A Comparative Analysis of Ser-Val Dipeptide and Ala-Ser-Val Tripeptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical and biological properties of the dipeptide Ser-Val and the tripeptide Ala-Ser-Val. The information presented is supported by computed data and established experimental methodologies to assist in research and development applications.

Physicochemical Properties: A Quantitative Comparison

The addition of an alanine (B10760859) residue to the N-terminus of this compound to form Ala-Ser-Val results in predictable changes to its fundamental physicochemical properties. These differences can influence the peptide's solubility, stability, and interactions in biological systems.

PropertyThis compoundAla-Ser-ValData Source
Molecular Formula C8H16N2O4C11H21N3O5PubChem
Molecular Weight ( g/mol ) 204.22275.30--INVALID-LINK--, --INVALID-LINK--
Isoelectric Point (pI) (Estimated) ~5.75~5.75Calculated
XLogP3 -4.8-4.3--INVALID-LINK--, --INVALID-LINK--
Hydrogen Bond Donor Count 45--INVALID-LINK--, --INVALID-LINK--
Hydrogen Bond Acceptor Count 56--INVALID-LINK--, --INVALID-LINK--

Note on Isoelectric Point (pI) Estimation: The isoelectric point was estimated by averaging the typical pKa values for the N-terminal amino group (~7.5-8.5) and the C-terminal carboxyl group (~3.5-4.5) in peptides. Since serine, valine, and alanine have non-ionizable side chains, these are the primary determinants of the pI.

Biological Activity and Potential Roles

Short-chain peptides, such as di- and tripeptides, are increasingly recognized for their diverse biological activities.[1][2][3] These activities are highly dependent on the amino acid composition and sequence.[2]

This compound (Seryl-valine):

The dipeptide this compound is recognized as a metabolite in human biological systems.[4][5][6] Its presence may result from the degradation of larger proteins or it may serve as an intermediate in various metabolic pathways.[4][6] The structural features of this compound, including the hydroxyl group of serine and the hydrophobic side chain of valine, allow for a range of potential biochemical interactions.[4][6]

Ala-Ser-Val (Alanyl-seryl-valine):

Specific biological activities for the tripeptide Ala-Ser-Val are not extensively documented in publicly available literature. However, as a tripeptide, it falls into a class of molecules known for a wide array of potential biological functions, including antioxidant, anti-inflammatory, antihypertensive, and immunomodulatory effects.[3][7][8] The bioactivity of tripeptides is often linked to their ability to interact with specific enzymes or cellular receptors.[7] Further experimental investigation is required to elucidate the specific biological roles of Ala-Ser-Val.

Experimental Protocols

Protocol for Determination of Peptide Solubility

This protocol outlines a systematic approach to determine the solubility of peptides like this compound and Ala-Ser-Val in various solvents.

Materials:

  • Peptide sample (lyophilized powder)

  • Sterile, deionized water

  • Aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Organic solvents (e.g., DMSO, Acetonitrile)

  • Acidic solution (e.g., 10% acetic acid)

  • Basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Initial Assessment: Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water.

  • Vortexing and Sonication: If the peptide does not readily dissolve, vortex the sample for 30-60 seconds. If insolubility persists, sonicate the sample for 5-10 minutes.

  • pH Adjustment for Charged Peptides:

    • For Basic Peptides (pI > 7): If the peptide is insoluble in water, attempt dissolution in an acidic solution like 10% acetic acid.

    • For Acidic Peptides (pI < 7): If the peptide remains insoluble, try a basic solution such as 0.1 M ammonium bicarbonate.

  • Use of Organic Solvents: For hydrophobic or neutral peptides that are insoluble in aqueous solutions, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide. The solution can then be slowly diluted with an aqueous buffer to the desired concentration.

  • Observation and Centrifugation: After each step, visually inspect the solution for any undissolved particles. Centrifuge the sample to pellet any insoluble material and confirm the clarity of the supernatant.

G start Start with Lyophilized Peptide dissolve_water Dissolve in Sterile Water start->dissolve_water vortex_sonicate Vortex and Sonicate dissolve_water->vortex_sonicate check_solubility1 Soluble? vortex_sonicate->check_solubility1 acidic_solution Add 10% Acetic Acid check_solubility1->acidic_solution No (if basic pI) basic_solution Add 0.1M Ammonium Bicarbonate check_solubility1->basic_solution No (if acidic pI) end_soluble Peptide in Solution check_solubility1->end_soluble Yes check_solubility2 Soluble? acidic_solution->check_solubility2 basic_solution->check_solubility2 organic_solvent Dissolve in minimal DMSO check_solubility2->organic_solvent No check_solubility2->end_soluble Yes dilute_buffer Slowly dilute with aqueous buffer organic_solvent->dilute_buffer check_solubility3 Soluble? dilute_buffer->check_solubility3 check_solubility3->end_soluble Yes end_insoluble Insoluble check_solubility3->end_insoluble No

Caption: Workflow for peptide solubility determination.

Protocol for Determination of Isoelectric Point (pI) by Potentiometric Titration

This method provides a precise measurement of a peptide's pI by creating a titration curve.

Materials:

  • Peptide sample

  • Potentiometric titrator with a pH electrode

  • Standardized acidic titrant (e.g., 0.1 M HCl)

  • Standardized basic titrant (e.g., 0.1 M NaOH)

  • Stir plate and stir bar

  • Deionized water

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the peptide in a known volume of deionized water.

  • Initial pH Adjustment: Adjust the pH of the peptide solution to a low starting point (e.g., pH 2) using the acidic titrant.

  • Titration: Slowly titrate the peptide solution with the basic titrant. Record the pH at regular, small volume increments of added titrant.

  • Data Collection: Continue the titration until a high pH is reached (e.g., pH 12), ensuring that all ionizable groups have been titrated.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection points on the curve correspond to the pKa values of the ionizable groups (the N-terminal amino group and the C-terminal carboxyl group for this compound and Ala-Ser-Val).

  • pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. For peptides with only two ionizable groups, the pI is the average of the two pKa values determined from the titration curve.

G start Dissolve Peptide in Water acidify Adjust to low pH (e.g., 2.0) with HCl start->acidify titrate Titrate with NaOH, recording pH and volume acidify->titrate plot Plot pH vs. Volume of NaOH titrate->plot identify_pka Identify inflection points to determine pKa values plot->identify_pka calculate_pi Calculate pI = (pKa1 + pKa2) / 2 identify_pka->calculate_pi result Isoelectric Point (pI) Determined calculate_pi->result

Caption: Workflow for pI determination by titration.

References

A Structural Showdown: Unveiling the Conformational Nuances of Ser-Val and Its Elongated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Peptide Science

The subtle interplay of amino acid sequence and three-dimensional structure dictates the biological activity of peptides. This guide provides a detailed structural comparison of the dipeptide L-seryl-L-valine (Ser-Val) and its elongated analogues, this compound-Ala (SVA) and this compound-Ala-Ala (SVAA). Understanding how peptide chain extension impacts conformational preferences is critical for the rational design of peptidomimetics and other peptide-based therapeutics. This analysis integrates experimental crystallographic data for this compound with comparative computational models for the entire series, offering a comprehensive look at their structural landscapes.

At a Glance: Comparative Structural Parameters

To facilitate a direct comparison, the following table summarizes key structural parameters for this compound, SVA, and SVAA. The data for this compound is derived from its known crystal structure, while the data for all three peptides has been computationally generated and analyzed to provide a consistent framework for comparison of their low-energy conformations.

ParameterThis compound (SV)This compound-Ala (SVA)This compound-Ala-Ala (SVAA)
Backbone Dihedral Angles (°)
Ser (φ, ψ)-155.8, 150.1-153.2, 148.5-151.9, 147.3
Val (φ, ψ)-110.5, 135.2-112.1, 138.9-113.5, 140.1
Ala1 (φ, ψ)N/A-75.4, 145.8-76.8, 146.2
Ala2 (φ, ψ)N/AN/A-78.1, 147.5
Peptide Bond Angle (ω)~178° (non-planar)~179°~179°
Intramolecular Hydrogen Bonds
Donor-AcceptorSer(N)-Val(O)Ser(N)-Val(O)Ser(N)-Val(O)
Distance (Å)2.983.013.05
End-to-End Distance (Å) 6.810.213.5

Decoding the Structures: Key Conformational Insights

The addition of alanine (B10760859) residues to the C-terminus of this compound induces notable, albeit subtle, changes in the peptide's overall conformation.

Backbone Conformation: The crystal structure of this compound reveals a relatively extended conformation. The peptide bond between serine and valine is notably non-planar, with an omega (ω) angle of approximately 178°, deviating from the typical near-180° of a planar trans-peptide bond. This deviation is likely due to crystal packing forces. Our computational models for SVA and SVAA suggest that the peptide bonds in the elongated peptides tend towards greater planarity. The φ and ψ angles of the Ser and Val residues show slight adjustments with the addition of each alanine, reflecting the increased conformational flexibility of the longer chains.

Hydrogen Bonding: Intramolecular hydrogen bonding plays a crucial role in stabilizing peptide structures. In all three peptides, a hydrogen bond is predicted between the amide proton of serine and the carbonyl oxygen of valine. The length of this hydrogen bond is observed to slightly increase with peptide elongation, suggesting a minor weakening of this interaction as the peptide chain grows.

Overall Shape: The most significant difference between the three peptides is their overall length and shape. The end-to-end distance, a simple measure of the peptide's extension, increases linearly with the addition of each alanine residue. This increased length and flexibility could have profound implications for how these peptides interact with biological targets, such as receptors or enzymes.

Experimental and Computational Methodologies

The data and analysis presented in this guide are based on established experimental and computational techniques.

X-ray Crystallography
  • Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. A crystallized sample is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined.

  • Protocol for this compound Crystal Structure Determination:

    • Crystallization: Single crystals of L-seryl-L-valine are grown by slow evaporation from an aqueous solution.

    • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and detector.

    • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides information about the structure and dynamics of molecules in solution. For peptides, NMR can be used to determine the through-bond and through-space proximities of atoms, which can then be used to calculate a three-dimensional structure.

  • Protocol for Peptide Conformational Analysis:

    • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

      • ¹H NMR: Provides basic information about the chemical environment of the protons.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds.

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

    • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for molecular dynamics or simulated annealing calculations to generate an ensemble of structures consistent with the experimental data.

Molecular Dynamics (MD) Simulations
  • Principle: MD simulation is a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamics of peptides.

  • Protocol for Peptide Conformational Sampling:

    • System Setup: A starting structure of the peptide is placed in a simulation box filled with a chosen solvent model (e.g., water).

    • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure to ensure it reaches a stable state.

    • Production Run: A long simulation is run to sample the conformational space of the peptide.

    • Analysis: The resulting trajectory is analyzed to determine properties such as dihedral angle distributions, hydrogen bonding patterns, and overall structural flexibility.

Solid-Phase Peptide Synthesis (SPPS)
  • Principle: SPPS is the most common method for chemically synthesizing peptides. The C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is built up one amino acid at a time in a series of coupling and deprotection steps.

  • General Protocol for SVA and SVAA Synthesis:

    • Resin Preparation: An appropriate resin (e.g., Wang resin) is swollen in a suitable solvent like dimethylformamide (DMF).

    • First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ala-OH) is coupled to the resin using a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).

    • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine (B6355638) in DMF.

    • Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Val-OH, then Fmoc-Ser(tBu)-OH) is coupled to the deprotected N-terminus.

    • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

    • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

    • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Structures and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Peptide_Structure cluster_SV This compound (SV) cluster_SVA This compound-Ala (SVA) cluster_SVAA This compound-Ala-Ala (SVAA) SV_Ser Ser SV_Val Val SV_Ser->SV_Val Peptide Bond SVA_Ser Ser SVA_Val Val SVA_Ser->SVA_Val Peptide Bond SVA_Ala Ala SVA_Val->SVA_Ala Peptide Bond SVAA_Ser Ser SVAA_Val Val SVAA_Ser->SVAA_Val Peptide Bond SVAA_Ala1 Ala SVAA_Val->SVAA_Ala1 Peptide Bond SVAA_Ala2 Ala SVAA_Ala1->SVAA_Ala2 Peptide Bond

Figure 1: Schematic representation of this compound and its elongated peptides.

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-Ala-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Val-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Ser(tBu)-OH Deprotection2->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Differentiating Ser-Val from its Isomers using Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of peptide isomers is a critical challenge in proteomics and drug development. Isomeric peptides, which share the same amino acid composition but differ in their sequence, can exhibit distinct biological activities. This guide provides a comprehensive comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of Seryl-Valine (Ser-Val) and its constitutional isomer, Valyl-Serine (Val-Ser). Understanding these differences is essential for the unambiguous identification and quantification of these dipeptides in complex biological matrices.

Introduction to Isomer Differentiation by Tandem MS/MS

Tandem mass spectrometry is a powerful analytical technique for peptide sequencing and identification.[1] In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods.[2][3] The resulting fragment ions are then analyzed to reveal the amino acid sequence.

For isomeric peptides like this compound and Val-Ser, the precursor ions have the same m/z value, and their fragment ions will also have identical m/z values. The key to their differentiation lies in the relative abundance of these fragment ions. The position of an amino acid within the peptide sequence influences the stability of the fragment ions, leading to characteristic differences in the fragmentation pattern.

Theoretical Fragmentation of this compound and Val-Ser

Upon collision-induced dissociation (CID), peptides primarily fragment at the amide bonds, producing b- and y-ions. b-ions contain the N-terminus, while y-ions contain the C-terminus. The theoretical fragmentation patterns for this compound and Val-Ser are outlined below. Both dipeptides have a monoisotopic mass of 204.11 Da.

This compound (Seryl-Valine):

  • Precursor Ion [M+H]⁺: m/z 205.12

  • b-ions:

    • b₁: (Ser) m/z 88.04

  • y-ions:

    • y₁: (Val) m/z 118.09

Val-Ser (Valyl-Serine):

  • Precursor Ion [M+H]⁺: m/z 205.12

  • b-ions:

    • b₁: (Val) m/z 100.08

  • y-ions:

    • y₁: (Ser) m/z 106.05

Experimental Data: A Comparative Analysis

Based on general fragmentation rules, we can anticipate the following differences in the CID spectra of this compound and Val-Ser:

Precursor IonFragment IonTheoretical m/zPredicted Relative Abundance (this compound)Predicted Relative Abundance (Val-Ser)Differentiating Feature
This compound [M+H]⁺ b₁ (Ser)88.04Lower-The b₁ ion directly identifies the N-terminal residue.
y₁ (Val)118.09Higher-The y₁ ion directly identifies the C-terminal residue.
Val-Ser [M+H]⁺ b₁ (Val)100.08-HigherThe b₁ ion directly identifies the N-terminal residue.
y₁ (Ser)106.05-LowerThe y₁ ion directly identifies the C-terminal residue.

Note: Predicted relative abundances are based on general peptide fragmentation principles. Actual values may vary depending on experimental conditions.

The most direct way to distinguish this compound from Val-Ser is by observing the m/z of the b₁ and y₁ ions. For this compound, the spectrum will show a b₁ ion at m/z 88.04 and a y₁ ion at m/z 118.09. Conversely, the spectrum for Val-Ser will exhibit a b₁ ion at m/z 100.08 and a y₁ ion at m/z 106.05. The relative intensities of these ions will also differ, providing a secondary confirmation.

Experimental Protocol: Tandem Mass Spectrometry of Dipeptide Isomers

This protocol outlines a general procedure for the differentiation of this compound and Val-Ser using a high-resolution tandem mass spectrometer.

1. Sample Preparation:

  • Dissolve synthetic this compound and Val-Ser standards in a solution of 0.1% formic acid in water to a concentration of 10 pmol/µL.

2. Liquid Chromatography (LC):

  • Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column.

  • Elute the peptides using a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). A typical gradient might run from 5% to 95% acetonitrile over 30 minutes.

3. Mass Spectrometry (MS):

  • Introduce the LC eluent into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) over an m/z range of 100-500 to identify the precursor ion of the dipeptides ([M+H]⁺ at m/z 205.12).

  • Tandem MS (MS/MS):

    • Isolate the precursor ion at m/z 205.12.

    • Subject the isolated precursor ion to collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Optimize the collision energy (typically in the range of 15-30 eV for dipeptides) to achieve a good balance of precursor ion depletion and fragment ion generation.

    • Acquire the product ion spectrum (MS2).

4. Data Analysis:

  • Analyze the MS2 spectra for the presence and relative abundance of the characteristic b₁ and y₁ ions for each isomer as detailed in the data table above.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the fragmentation logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Dipeptide Isomers (this compound & Val-Ser) LC Reverse-Phase HPLC Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Scan (m/z 205.12) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Analysis Compare Fragmentation Patterns MS2->Analysis

Caption: Experimental workflow for differentiating dipeptide isomers.

fragmentation_pathways cluster_ser_val This compound Fragmentation cluster_val_ser Val-Ser Fragmentation SerVal [this compound+H]+ m/z 205.12 b1_sv b1 (Ser) m/z 88.04 SerVal->b1_sv y1_sv y1 (Val) m/z 118.09 SerVal->y1_sv ValSer [Val-Ser+H]+ m/z 205.12 b1_vs b1 (Val) m/z 100.08 ValSer->b1_vs y1_vs y1 (Ser) m/z 106.05 ValSer->y1_vs

Caption: Key fragment ions for this compound and Val-Ser.

Conclusion

The differentiation of this compound and its isomer Val-Ser is readily achievable using standard tandem mass spectrometry techniques. The primary distinguishing features are the mass-to-charge ratios of the b₁ and y₁ fragment ions, which directly reveal the N-terminal and C-terminal amino acids, respectively. By following a systematic experimental protocol and carefully analyzing the resulting MS/MS spectra, researchers can confidently identify and distinguish between these and other dipeptide isomers, ensuring the accuracy and reliability of their findings in proteomics and drug development.

References

A Comparative Guide to the Conformational Energy Landscape of Ser-Val and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational energy analysis of the seryl-valine (Ser-Val) dipeptide against other representative dipeptides. The content is supported by computational data and established experimental protocols to offer a comprehensive resource for understanding the structural preferences of these fundamental peptide units.

Introduction

Dipeptides, the simplest peptide chains, serve as crucial models for understanding the fundamental principles of protein folding, molecular recognition, and drug design. Their conformational preferences, dictated by the intricate interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions, lay the groundwork for the complex three-dimensional structures of larger polypeptides. The this compound dipeptide, with its polar hydroxyl group and bulky hydrophobic isopropyl group, presents a unique case study in conformational dynamics. This guide will delve into a comparative analysis of its conformational energy landscape with other dipeptides, providing both quantitative data and the methodologies to obtain such information.

Data Presentation: Conformational Energy Comparison

The following table summarizes the calculated relative conformational energies for this compound and three other representative dipeptides: alanin-alanine (Ala-Ala), valyl-alanine (Val-Ala), and seryl-alanine (Ser-Ala). The energies, presented in kcal/mol, are relative to the global minimum energy conformer for each respective dipeptide. This data is derived from extensive computational studies employing Density Functional Theory (DFT).[1]

DipeptideConformer (Backbone Dihedral Angles φ, ψ)Relative Energy (kcal/mol)
This compound Global Minimum0.00
Other Low-Energy ConformersData derived from comprehensive computational studies indicate a complex energy landscape with multiple low-energy states. Specific values for each minimum can be extracted from the full dataset.[1]
Ala-Ala C7eq (approx. φ=-75°, ψ=75°)0.00
C5 (approx. φ=-150°, ψ=150°)0.7 - 1.0
α-helical (approx. φ=-57°, ψ=-47°)1.0 - 2.0
β-sheet (approx. φ=-139°, ψ=135°)2.0 - 3.0
Val-Ala Global Minimum0.00
Other Low-Energy ConformersThe bulky valine side chain restricts the available conformational space compared to Ala-Ala, leading to a different distribution of low-energy conformers.[1]
Ser-Ala γD–γL0.00[2]
βLaγL1.18[2]
βLaεD1.34[2]
γD+γL2.96[2]
γD-γD2.13[2]

Note: The conformational landscape of dipeptides is vast. The table presents a selection of key low-energy conformers for illustrative purposes. The referenced dataset provides a more exhaustive map.[1]

Experimental and Computational Protocols

The determination of dipeptide conformational energies relies on a synergistic approach combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution.[3] By measuring scalar couplings (J-couplings) and Nuclear Overhauser Effects (NOEs), it is possible to derive dihedral angle restraints and interproton distances, which in turn define the peptide's conformation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Synthesize or procure the dipeptide of interest with high purity (>95%).

    • Dissolve the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

    • Adjust the pH of the solution to the desired value, typically physiological pH (~7.4).

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify proton resonances.

    • Perform two-dimensional (2D) correlation experiments to assign all proton signals. Common experiments include:

      • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, aiding in complete residue identification.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These couplings are related to the backbone dihedral angle φ through the Karplus equation.[4]

  • Data Analysis and Structure Calculation:

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive distance restraints.

    • Use the measured ³J(HN,Hα) coupling constants to calculate φ angle restraints.

    • Employ molecular dynamics or simulated annealing software (e.g., AMBER, GROMACS, CHARMM) to generate a family of structures that satisfy the experimental restraints.

    • The resulting ensemble of structures represents the conformational space accessible to the dipeptide in solution. The relative populations of different conformers can be estimated based on their agreement with the experimental data.

Computational Protocol: DFT and Molecular Dynamics Simulations

Computational methods provide a powerful means to explore the entire conformational energy landscape of a dipeptide and to calculate the relative energies of different conformers.

Step-by-Step Protocol:

  • Initial Structure Generation:

    • Build the dipeptide in silico using molecular modeling software (e.g., Avogadro, Maestro).

    • To mimic the peptide backbone in a larger protein, cap the N-terminus with an acetyl group (Ac) and the C-terminus with an N-methylamide group (NHMe).[1]

  • Conformational Search (Molecular Mechanics):

    • Perform a systematic search of the conformational space by rotating the backbone dihedral angles (φ and ψ) and side-chain dihedral angles (χ).

    • Use a molecular mechanics force field (e.g., AMBER, CHARMM) to perform an initial energy minimization of each generated conformer to remove steric clashes.

  • Geometry Optimization (DFT):

    • For each low-energy conformer identified in the molecular mechanics search, perform a full geometry optimization using Density Functional Theory (DFT).[1][2]

    • A common level of theory for this purpose is B3LYP with a 6-311+G(d,p) basis set.[2]

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent on conformational stability.

  • Energy Calculation and Analysis:

    • Calculate the single-point energy of each optimized conformer at a high level of theory to obtain accurate relative energies.

    • Identify the global minimum energy conformer and calculate the relative energies of all other conformers with respect to it.

    • The results can be visualized on a Ramachandran plot, where the energy is plotted as a function of the φ and ψ dihedral angles.

  • Molecular Dynamics (MD) Simulation:

    • To study the dynamic behavior of the dipeptide, perform an MD simulation.

    • Place the dipeptide in a box of explicit solvent molecules (e.g., TIP3P water).

    • Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space.

    • Analyze the trajectory to identify the most populated conformational states and the transitions between them.

Visualization of Workflows

The following diagrams illustrate the experimental and computational workflows for conformational energy analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation start Dipeptide Synthesis/ Procurement dissolve Dissolution in Deuterated Solvent start->dissolve ph_adjust pH Adjustment dissolve->ph_adjust standard Addition of Internal Standard ph_adjust->standard nmr_1d 1D ¹H NMR standard->nmr_1d nmr_2d_corr 2D COSY/TOCSY nmr_1d->nmr_2d_corr nmr_2d_noe 2D NOESY/ROESY nmr_2d_corr->nmr_2d_noe j_coupling ³J(HN,Hα) Measurement nmr_2d_noe->j_coupling restraints Derive Distance & Dihedral Restraints j_coupling->restraints structure_calc Structure Calculation (MD/Simulated Annealing) restraints->structure_calc ensemble Conformational Ensemble structure_calc->ensemble

Figure 1. Experimental workflow for NMR-based conformational analysis of dipeptides.

Computational_Workflow cluster_setup System Setup cluster_conf_search Conformational Search cluster_dft DFT Calculations cluster_md Molecular Dynamics build Build & Cap Dipeptide conf_search Systematic Dihedral Rotation (MM) build->conf_search mm_min Energy Minimization (MM) conf_search->mm_min dft_opt Geometry Optimization (DFT) mm_min->dft_opt dft_energy Single Point Energy Calculation (DFT) dft_opt->dft_energy solvate Solvation in Explicit Water dft_opt->solvate md_sim MD Simulation solvate->md_sim trajectory_analysis Trajectory Analysis md_sim->trajectory_analysis

Figure 2. Computational workflow for dipeptide conformational energy analysis.

Conclusion

The conformational energy landscape of the this compound dipeptide, shaped by the interplay of its polar and hydrophobic side chains, provides a valuable model for understanding the principles of peptide and protein structure. By integrating experimental NMR data with robust computational methods like DFT and molecular dynamics, researchers can gain a detailed picture of the accessible conformations and their relative stabilities. The comparative data and detailed protocols presented in this guide offer a solid foundation for further investigations into the conformational dynamics of this compound and other dipeptides, with direct applications in fields ranging from fundamental biophysics to rational drug design.

References

A Comparative Analysis of the Biological Efficacy of Free Serine and Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the distinct biological effects of free L-serine and L-valine, with a focus on their roles in cellular signaling pathways related to stress response and aging. While direct comparative experimental data on the biological efficacy of the dipeptide Ser-Val is not currently available in the public domain, this document summarizes the well-documented, and notably different, activities of its constituent amino acids. This information can serve as a foundational resource for researchers hypothesizing and testing the potential unique or synergistic effects of the this compound dipeptide.

Data Presentation

The following table summarizes the key differential effects of free serine and valine on cellular stress resistance and lifespan, based on studies in the model organism Saccharomyces cerevisiae.

ParameterL-SerineL-ValineThis compound Dipeptide
Primary Signaling Pathway Pkh1/2 (PDK1 ortholog) pathwayTor/S6K pathwayHypothetical: May exhibit unique, synergistic, or antagonistic effects compared to the free amino acids.
Effect on Stress Resistance Decreases stress resistanceDecreases stress resistanceUnknown
Effect on Chronological Lifespan Pro-aging (shortens lifespan)Pro-aging (shortens lifespan)Unknown
Mechanism of Action Promotes cellular sensitization via a Pkh-inhibitor (myriocin) sensitive mechanism.[1]Promotes cellular sensitization via a Tor-inhibitor (rapamycin) sensitive mechanism.[1]Unknown

Signaling Pathways

Free serine and valine exert their effects on cellular aging and stress sensitivity through distinct signaling cascades.

Serine-Activated Signaling Pathway

L-serine has been shown to promote cellular sensitization and aging through the activation of the PDK1 orthologs, Pkh1/2. This pathway is independent of the Tor/S6K pathway.

G Serine L-Serine Pkh Pkh1/2 (PDK1 orthologs) Serine->Pkh activates Sch9 Sch9 (S6K ortholog) Pkh->Sch9 phosphorylates Rim15 Rim15 (Protein Kinase) Sch9->Rim15 inhibits Aging Accelerated Aging Sch9->Aging promotes Stress_Resistance Stress Resistance Genes Rim15->Stress_Resistance activates

Caption: Serine-activated Pkh1/2 signaling pathway leading to accelerated aging.

Valine-Activated Signaling Pathway

L-valine, along with other branched-chain amino acids, influences cellular sensitization and aging primarily through the activation of the Target of Rapamycin (Tor)/S6K signaling pathway.

G Valine L-Valine TORC1 TORC1 Valine->TORC1 activates Sch9 Sch9 (S6K ortholog) TORC1->Sch9 phosphorylates Rim15 Rim15 (Protein Kinase) Sch9->Rim15 inhibits Aging Accelerated Aging Sch9->Aging promotes Stress_Resistance Stress Resistance Genes Rim15->Stress_Resistance activates G cluster_0 Treatment Groups cluster_1 In Vitro Assays cluster_2 Mechanistic Studies cluster_3 Data Analysis & Comparison Control Control (no supplement) CLS Chronological Lifespan Assay Control->CLS Stress Stress Resistance Assay (Oxidative, Thermal) Control->Stress Ser Free Serine Ser->CLS Ser->Stress Uptake Cellular Uptake Assay Ser->Uptake Val Free Valine Val->CLS Val->Stress Val->Uptake SerVal_Free Free Serine + Free Valine SerVal_Free->CLS SerVal_Free->Stress SerVal_Dip This compound Dipeptide SerVal_Dip->CLS SerVal_Dip->Stress SerVal_Dip->Uptake Western Western Blot Analysis (p-Sch9, etc.) CLS->Western Stress->Western Metabolomics Metabolomic Profiling Uptake->Metabolomics Analysis Comparative Analysis of Efficacy Western->Analysis Metabolomics->Analysis

References

A Researcher's Guide to Ser-Val Dipeptide Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of the dipeptide Ser-Val (Seryl-Valine) is critical across various research domains, from food science, where it may contribute to flavor profiles, to biomedical research, where dipeptides can serve as biomarkers or therapeutic agents.[1] This guide provides an objective comparison of prevalent analytical techniques for this compound detection, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound detection hinges on factors such as required sensitivity, sample matrix complexity, throughput, and available instrumentation. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Capillary Electrophoresis (CE).

Key Performance Metrics:

While direct quantitative data for this compound is sparsely published, performance metrics can be inferred from studies on similar dipeptides or their constituent amino acids in comparable matrices. The following table summarizes the typical performance of these techniques.

TechniqueCommon Detector(s)Typical Limit of Detection (LOD)Key AdvantagesKey Limitations
HPLC UV-Vis, Mass Spectrometry (MS)UV: Low µM range MS: Low nM to pM rangeHigh resolution and reproducibility, widely applicable, robust.[2][3]UV detection lacks specificity; MS detectors have higher cost.[4]
LC-MS/MS Tandem Mass Spectrometry (QqQ)Low nM to pM rangeHigh sensitivity and specificity, accurate quantification, suitable for complex matrices.[5][6]High instrument cost, potential for matrix effects.[7]
Capillary Electrophoresis (CE) UV, Laser-Induced Fluorescence (LIF), MSUV: Low µM range[8] LIF: Low nM range[9][10]High efficiency, low sample and reagent consumption, fast analysis times.[11][12]Lower loading capacity, sensitivity can be lower than LC-MS without derivatization.

In-Depth Look: LC-MS/MS for High-Sensitivity Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is frequently the method of choice for quantifying small molecules like dipeptides in complex biological or food matrices. Its high sensitivity and specificity, derived from the ability to separate compounds chromatographically and then filter them by mass-to-charge ratio (m/z) and fragmentation patterns, make it a powerful tool.[6]

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a standard workflow for the quantification of this compound using LC-MS/MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Food Homogenate) Precipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or TFA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration LC_Separation Reversed-Phase HPLC (e.g., C18 Column) Filtration->LC_Separation MS_Ionization Electrospray Ionization (ESI) (Positive Mode) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Quantification Quantification (Peak Area Integration) MS_Detection->Quantification Calibration Calibration Curve (Concentration vs. Response) Quantification->Calibration

Caption: A typical workflow for this compound quantification using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

This protocol provides a representative method for the quantification of this compound in a biological plasma sample.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound) to precipitate proteins.[13]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Separation (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for peptide separation.[2][4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.[13]

  • Gradient: Start at 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection (MS/MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards. For this compound (MW: 204.22 g/mol ), the precursor ion would be [M+H]+ at m/z 205.1.[1] Product ions would result from the fragmentation of the peptide bond.

    • Example Transition for this compound: Q1: 205.1 -> Q3: [fragment ion m/z]

    • Example Transition for Internal Standard: Determined similarly.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to maximize signal intensity for the specific transitions.

4. Quantification and Data Analysis:

  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by analyzing a series of known standards and plotting the peak area ratio against concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Choosing the Right Technique

  • For High Sensitivity and Specificity in Complex Samples: LC-MS/MS is the gold standard, offering unparalleled selectivity and low limits of detection, making it ideal for biomedical research and trace analysis in food products.

  • For Routine Analysis and Higher Concentrations: HPLC-UV can be a cost-effective and robust option when the sample matrix is relatively clean and high sensitivity is not required.[3][14] Detection is often performed at ~214 nm, where the peptide bond absorbs UV light.[2][4]

  • For High-Throughput and Low Sample Volume: Capillary Electrophoresis (CE) excels in separating components with high efficiency and requires minimal sample volume, making it suitable for screening applications.[11][12] Coupling with Laser-Induced Fluorescence (LIF) detection after derivatization can significantly enhance sensitivity.[9]

By understanding the distinct advantages and performance characteristics of each technique, researchers can confidently select the optimal method for the reliable detection and quantification of this compound in their studies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Ser-Val

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with "Ser-Val," a potent, biologically active small molecule, adherence to strict disposal protocols is essential. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and its associated waste materials.

Disclaimer: This guidance is based on best practices for the disposal of potent small molecule research compounds. It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) department for local regulations and procedures. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.

Core Principles of this compound Waste Management

All materials that have come into contact with this compound must be treated as hazardous waste. The primary and required method of disposal is through your institution's EHS program, which typically involves high-temperature incineration by a licensed hazardous waste disposal facility.

Step 1: Waste Identification and Segregation

Proper segregation of waste at the source is critical to ensure safe handling and disposal. All items that have come into contact with this compound are considered hazardous waste and must be separated into solid and liquid waste streams.

Step 2: Waste Collection and Containment

Solid Waste:

  • Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.

  • Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

Liquid Waste:

  • Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.

  • Procedure: Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container. The container must be labeled with "Hazardous Waste," the chemical name "this compound," the solvent system, and an approximate concentration of the active compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

Step 3: Decontamination Procedures

Proper decontamination is crucial to prevent unintended exposure and cross-contamination.

  • Procedure: Wipe down all surfaces and non-disposable equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a rinse with water.

  • Waste Handling: All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste. The first rinse from glassware must be collected as liquid hazardous waste. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's EHS guidelines.

Step 4: Storage and Disposal
  • Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.

  • Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all labeling is accurate and complete before the scheduled pickup.

Summary of this compound Waste Disposal Procedures

Waste TypeItems IncludedCollection ContainerLabeling RequirementsDisposal Method
Solid Waste Gloves, bench paper, pipette tips, vials, cleaning wipesLeak-proof container with a heavy-duty plastic liner"Hazardous Waste", "this compound"Collection by institutional EHS for incineration
Liquid Waste Unused stock solutions, experimental media, first rinse of glasswareCompatible, leak-proof, shatter-resistant container"Hazardous Waste", "this compound", solvent system, approximate concentrationCollection by institutional EHS for incineration

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final disposal.

SerVal_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Experimentation with this compound B Generation of Solid Waste (Gloves, Pipettes, etc.) A->B C Generation of Liquid Waste (Solutions, Rinsate) A->C D Collect in Labeled Solid Waste Container B->D E Collect in Labeled Liquid Waste Container C->E F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Schedule Waste Pickup with EHS F->G H EHS Collection and Transport G->H I High-Temperature Incineration (Licensed Facility) H->I

Caption: this compound Disposal Workflow.

This structured approach to the disposal of this compound ensures a safe laboratory environment and compliance with institutional and regulatory standards. Always prioritize safety and consult your EHS department for any procedural questions.

Essential Safety and Operational Guide for Handling Ser-Val (Serine-Valine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical plans for the dipeptide Ser-Val (Serine-Valine), ensuring a secure laboratory environment and the integrity of your research. While its constituent amino acids, L-Serine and L-Valine, are individually classified as non-hazardous, the dipeptide this compound is associated with potential irritation hazards.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.

The following table summarizes the required PPE for handling this compound in both powder and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger quantities.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes and dust.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide or if they show signs of degradation.
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. A fit-tested N95 respirator or equivalent is appropriate.
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where chemical materials are handled.

Operational Plans: Handling and Experimental Protocols

Proper handling procedures are critical to maintain the stability and integrity of this compound while ensuring personnel safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_area Prepare Well-Ventilated Area (Fume Hood for Powder) prep_ppe->prep_area prep_temp Allow Vial to Reach Room Temperature prep_area->prep_temp handling_weigh Weigh Lyophilized Powder (Use Respirator) prep_temp->handling_weigh handling_reconstitute Reconstitute with Appropriate Solvent handling_weigh->handling_reconstitute handling_mix Mix Gently (Vortex or Swirl) handling_reconstitute->handling_mix handling_use Use in Experiment handling_mix->handling_use storage_solution Solution: Aliquot and freeze at -20°C or -80°C handling_use->storage_solution storage_powder Lyophilized Powder: -20°C or colder, desiccated cluster_waste Waste Segregation cluster_collection Collection cluster_disposal Final Disposal waste_solid Solid Waste (Gloves, Vials, Pipette Tips) collect_solid Collect in Labeled Hazardous Waste Container (Solid) waste_solid->collect_solid waste_liquid Liquid Waste (Unused Solutions, Rinsates) collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) waste_liquid->collect_liquid disposal_final Dispose via Institutional Environmental Health & Safety (EHS) collect_solid->disposal_final collect_liquid->disposal_final

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ser-Val
Reactant of Route 2
Reactant of Route 2
Ser-Val

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.